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  • Product: Ethyl 3-amino-3-hydrazinylidenepropanoate
  • CAS: 155053-64-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Physical Properties of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8): A Comprehensive Guide for Drug Development

Executive Summary In the landscape of modern drug discovery, the rapid assembly of nitrogen-rich heterocycles is paramount. As a Senior Application Scientist, I frequently evaluate aliphatic building blocks that offer or...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary In the landscape of modern drug discovery, the rapid assembly of nitrogen-rich heterocycles is paramount. As a Senior Application Scientist, I frequently evaluate aliphatic building blocks that offer orthogonal reactivity. Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) stands out as a highly functionalized, bis-nucleophilic intermediate[1]. By combining an active methylene group, an electrophilic ester, and a tautomeric amidrazone moiety within a single compact scaffold, this compound serves as a critical linchpin for synthesizing complex pyrazoles, triazoles, and pyrimidines.

This technical whitepaper deconstructs the physicochemical properties, structural dynamics, and causality-driven synthesis protocols of this essential intermediate.

Structural Architecture & Tautomeric Dynamics

Ethyl 3-amino-3-hydrazinylidenepropanoate is an amidrazone derivative of ethyl malonate. Its molecular architecture is defined by three distinct reactive zones:

  • The Ethyl Ester Terminus: An electrophilic center susceptible to nucleophilic attack, amidation, or hydrolysis.

  • The Active Methylene Bridge: A carbon center flanked by electron-withdrawing groups, making its protons highly acidic and primed for Knoevenagel condensations.

  • The Amidrazone Core: The defining feature of the molecule. It exists in a dynamic tautomeric equilibrium between the hydrazinylidene form ( −C(NH2​)=N−NH2​ ) and the hydrazino-imino form ( −C(=NH)−NH−NH2​ ).

This tautomerism is the engine of its reactivity. The amidrazone acts as a potent bis-nucleophile, capable of undergoing rapid cyclocondensation with various electrophiles to form five- and six-membered heterocycles[2].

Reactivity Compound Amidrazone Core (CAS 155053-64-8) Ester Ethyl Ester Group (Electrophilic) Compound->Ester Hydrolysis Methylene Active Methylene (Nucleophilic C) Compound->Methylene Knoevenagel Amidrazone Amidrazone Group (Bis-Nucleophilic N) Compound->Amidrazone Cyclocondensation Pyrimidines Pyrimidines Methylene->Pyrimidines + Amidines Pyrazoles Pyrazoles Amidrazone->Pyrazoles + 1,3-Dicarbonyls Triazoles 1,2,4-Triazoles Amidrazone->Triazoles + Acyl Chlorides

Fig 1. Structural reactivity map highlighting the divergent synthetic pathways of the amidrazone core.

Physicochemical Profiling

Understanding the physical properties of Ethyl 3-amino-3-hydrazinylidenepropanoate is essential for optimizing reaction conditions, particularly regarding solvent selection and purification strategies. The compound's high nitrogen content and hydrogen-bonding capabilities make it highly polar.

PropertyValueScientific Implication
Product Name Ethyl 3-amino-3-hydrazinylidenepropanoateStandard IUPAC nomenclature.
CAS Number 155053-64-8Unique chemical registry identifier[1].
Molecular Formula C₅H₁₁N₃O₂Indicates a highly functionalized, low-molecular-weight scaffold[1].
Molecular Weight 145.16 g/mol Ideal low-mass precursor for fragment-based drug design[1].
Exact Mass 145.085126 DaCritical for High-Resolution Mass Spectrometry (HRMS) validation[1].
InChIKey FTLCBIIGDQBECJ-UHFFFAOYSA-NStructural hash for cheminformatics databases[1].
Hydrogen Bond Donors 4 (estimated)High solubility in protic solvents (EtOH, MeOH, H₂O).
Hydrogen Bond Acceptors 4 (estimated)Strong interaction with polar stationary phases during chromatography.
Causality-Driven Synthesis Protocol: The Pinner Approach

The Mechanistic Problem: A novice approach to synthesizing this compound might involve the direct addition of hydrazine hydrate to ethyl cyanoacetate. However, the ester carbonyl is highly susceptible to nucleophilic acyl substitution. Direct addition predominantly yields cyanoacetohydrazide, leaving the nitrile untouched.

The Expert Solution: To selectively functionalize the nitrile carbon while preserving the ethyl ester, we must employ a Pinner reaction sequence . By first converting the nitrile into a highly electrophilic imidate ester using anhydrous HCl, we lower the activation energy for nucleophilic attack at the carbon, directing the hydrazine exclusively to the amidrazone formation.

Step-by-Step Self-Validating Protocol

Step 1: Imidate Formation (Nitrile Activation)

  • Procedure: Dissolve 1.0 eq of ethyl cyanoacetate in 1.2 eq of absolute ethanol. Cool the mixture to 0 °C in an ice-salt bath. Bubble anhydrous HCl gas through the solution until saturation is achieved.

  • Causality: Anhydrous conditions are mandatory; the presence of water will hydrolyze the intermediate imidate into a malonate diester.

  • Self-Validation Check: After 12-24 hours at 4 °C, a dense white crystalline precipitate of ethyl 3-ethoxy-3-iminopropanoate hydrochloride will form. IR spectroscopy of the intermediate will confirm success via the complete disappearance of the sharp nitrile stretch at ~2250 cm⁻¹.

Step 2: Amidrazone Formation (Nucleophilic Substitution)

  • Procedure: Suspend the isolated imidate hydrochloride in absolute ethanol at 0-5 °C. Slowly add 1.1 eq of hydrazine hydrate dropwise under vigorous stirring.

  • Causality: The dropwise addition at low temperatures controls the exothermic nature of the substitution and prevents the formation of bis-amidrazone side products.

  • Self-Validation Check: Monitor via TLC (DCM:MeOH 9:1). The reaction is complete when the imidate spot is consumed. The final isolated product will exhibit a positive Tollens' test (confirming the hydrazine moiety) and retain a strong ester C=O stretch at ~1735 cm⁻¹ in IR.

PinnerSynthesis A Ethyl Cyanoacetate + Abs. EtOH (Starting Materials) B Pinner Reaction (Anhydrous HCl gas, 0°C) A->B C Ethyl 3-ethoxy-3-iminopropanoate HCl (Reactive Imidate Intermediate) B->C Nitrile activation D Amidrazone Formation (Hydrazine Hydrate, 0-5°C) C->D Nucleophilic substitution E Ethyl 3-amino-3-hydrazinylidenepropanoate (Purified Product) D->E Selective formation

Fig 2. Step-by-step Pinner synthesis workflow ensuring selective amidrazone formation over hydrazide.

Applications in Heterocyclic Drug Scaffolds

The utility of hydrazine derivatives and amidrazones in heterocyclic synthesis cannot be overstated[2]. Ethyl 3-amino-3-hydrazinylidenepropanoate is specifically deployed in the pharmaceutical industry to construct privileged scaffolds:

  • 1,2,4-Triazoles: By reacting the amidrazone core with acyl chlorides, orthoesters, or carboxylic acids under reflux, researchers can force an intramolecular ring closure to yield 3,5-disubstituted 1,2,4-triazoles. These triazole derivatives are heavily utilized in the development of anti-inflammatory and antimalarial hybrid drugs[3].

  • Pyrazoles: The reaction of the amidrazone with 1,3-dicarbonyl compounds (such as acetylacetone) facilitates a double condensation, yielding highly substituted pyrazoles. The adjacent ethyl ester group remains intact, providing a convenient handle for subsequent saponification and peptide coupling in the development of kinase inhibitors[2].

References
  • Source: Echemi.
  • Source: Longdom.
  • Source: National Institutes of Health (PMC)

Sources

Exploratory

NMR and IR spectroscopic reference data for Ethyl 3-amino-3-hydrazinylidenepropanoate

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-hydrazinylidenepropanoate Abstract This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) a...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-amino-3-hydrazinylidenepropanoate

Abstract

This technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for Ethyl 3-amino-3-hydrazinylidenepropanoate. As a molecule of interest in synthetic chemistry and potentially for drug development, a thorough understanding of its structural features is paramount. This document serves as a reference for researchers and scientists, offering predicted spectroscopic data based on established principles and data from analogous structures. It further outlines the experimental methodologies and interpretive logic required for the unambiguous structural elucidation of this and similar compounds.

Introduction: The Need for Spectroscopic Fingerprinting

Ethyl 3-amino-3-hydrazinylidenepropanoate is a multifunctional molecule featuring an ethyl ester, an amino group, and a hydrazinylidene moiety. This combination of functional groups suggests potential for diverse chemical reactivity and biological activity, making it a target of interest for synthetic chemists and drug development professionals.

Unambiguous confirmation of the molecular structure is the cornerstone of any chemical research and development program. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide a non-destructive means to "fingerprint" a molecule, revealing detailed information about its atomic connectivity and chemical environment. This guide synthesizes predictive data for Ethyl 3-amino-3-hydrazinylidenepropanoate, establishing a benchmark for its characterization.

Foundational Principles and Experimental Causality

The accurate interpretation of spectroscopic data is predicated on a sound experimental setup. The choice of solvent, concentration, and specific spectroscopic technique is critical for obtaining high-resolution, artifact-free data.

Infrared (IR) Spectroscopy: Probing Molecular Vibrations

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). The frequency of absorption is characteristic of the specific bonds and functional groups present. For a novel compound, this provides a rapid and effective confirmation of the presence or absence of key structural motifs.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Skeleton

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution. It exploits the magnetic properties of atomic nuclei (primarily ¹H and ¹³C).

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their proximity to other protons (spin-spin coupling), and their relative numbers (integration).

  • ¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment, revealing the carbon skeleton of the molecule.[1]

  • 2D NMR Techniques (COSY, HSQC, HMBC): These advanced experiments are crucial for establishing connectivity. For instance, a Correlation Spectroscopy (COSY) experiment shows which protons are coupled to each other, while a Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons with the carbons they are directly attached to. These methods form a self-validating system for structural assignment.

Experimental Workflow: A Self-Validating Protocol

The following workflow is designed to ensure data integrity and lead to an unambiguous structural assignment.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Dissolve ~5-10 mg in 0.5 mL Deuterated Solvent (e.g., DMSO-d6, CDCl3) filter Filter sample into NMR tube prep->filter ir Acquire FT-IR Spectrum (ATR or KBr pellet) filter->ir nmr_1d Acquire 1D Spectra: ¹H, ¹³C{¹H}, DEPT-135 filter->nmr_1d nmr_2d Acquire 2D Spectra: COSY, HSQC, HMBC nmr_1d->nmr_2d proc Fourier Transform, Phase & Baseline Correction nmr_2d->proc integ Peak Picking, Integration, & Coupling Constant Measurement proc->integ assign Assign signals using 1D and 2D data integ->assign report Verified Structure assign->report Final Structure Confirmation

Caption: Experimental workflow for spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Data

The proposed structure of Ethyl 3-amino-3-hydrazinylidenepropanoate is presented below, with atoms labeled for clarity in the subsequent NMR analysis.

Caption: Structure of Ethyl 3-amino-3-hydrazinylidenepropanoate.

Predicted Infrared (IR) Spectrum

The IR spectrum will be dominated by absorptions from the N-H, C=O, and C=N bonds. The presence of hydrogen bonding can cause peak broadening, particularly for the N-H and C=O stretches.

Wavenumber (cm⁻¹)Functional GroupVibrational ModeExpected Intensity
3400 - 3200N-H (Amino & Hydrazine)StretchingMedium-Strong, Broad
3000 - 2850C-H (Alkyl)StretchingMedium
~1730C=O (Ester)StretchingStrong, Sharp
~1630C=N (Hydrazone)StretchingMedium[2]
~1600N-HBending (Scissoring)Medium
1250 - 1150C-O (Ester)StretchingStrong

Causality and Interpretation:

  • The broadness of the N-H stretches is a key indicator of hydrogen bonding, a common feature in compounds with amine and hydrazine groups.[3]

  • A strong, sharp peak around 1730 cm⁻¹ is highly characteristic of a saturated ester carbonyl group. Its exact position can shift slightly based on conjugation and local electronic effects.

  • The C=N stretch of the hydrazone is a critical diagnostic peak, typically appearing in the 1625–1630 cm⁻¹ region.[2] Its presence, along with the N-H stretches, confirms the hydrazinylidene functionality.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides a detailed map of the proton environments. The following predictions are based on a standard deuterated solvent like DMSO-d₆, which is effective at dissolving polar compounds and has exchangeable protons that can help identify N-H signals.

Labeled ProtonMultiplicityApprox. Chemical Shift (δ, ppm)Coupling Constant (J, Hz)Integration
(CH₃)Triplet (t)~1.2~7.13H
(OCH₂)Quartet (q)~4.1~7.12H
H⁴ (CH₂)Singlet (s)~3.4-2H
H⁷ (NH₂)Broad Singlet (br s)~5.0 - 6.0-2H
H⁸ (NH₂)Broad Singlet (br s)~7.0 - 8.0-2H

Expert Insights & Rationale:

  • Ethyl Group (H¹ & H²): The classic triplet-quartet pattern is the unmistakable signature of an ethyl group.[4][5] The quartet is shifted downfield (~4.1 ppm) due to the deshielding effect of the adjacent oxygen atom.

  • Methylene Group (H⁴): The H⁴ protons are adjacent to two sp² hybridized atoms (C³ and C⁵). Their chemical shift is predicted to be around 3.4 ppm. In the absence of adjacent protons, this signal is expected to be a singlet.

  • N-H Protons (H⁷ & H⁸): The chemical shifts of N-H protons are highly variable and depend on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. They typically appear as broad singlets. The two NH₂ groups are in different chemical environments (one on the hydrazine nitrogen, one on the C=N carbon) and are therefore expected to have distinct chemical shifts. These signals would disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show a single peak for each unique carbon atom in the molecule.

Labeled CarbonApprox. Chemical Shift (δ, ppm)Rationale
(CH₃)~14Standard alkyl carbon.
(OCH₂)~60Alkyl carbon attached to oxygen.
C⁴ (CH₂)~35Methylene carbon between two sp² centers.
C⁵ (C=N)~145Azomethine carbon, significantly downfield.[2]
(C=O)~170Ester carbonyl carbon.

Expert Insights & Rationale:

  • Carbonyl and Imine Carbons (C³ & C⁵): The most downfield signals will be from the ester carbonyl carbon ( ) and the imine carbon (C⁵ ). Carbonyl carbons in esters typically appear around 170 ppm, while azomethine carbons in hydrazones can range from 140-150 ppm.[2]

  • Alkyl Carbons (C¹, C², C⁴): The carbons of the ethyl group ( and ) and the methylene bridge (C⁴ ) will appear in the upfield region of the spectrum, consistent with sp³ hybridized carbons. The carbon attached to the ester oxygen ( ) will be the most downfield of this group.

Conclusion: A Roadmap for Structural Verification

This guide provides a comprehensive, theory-backed prediction of the key NMR and IR spectroscopic features of Ethyl 3-amino-3-hydrazinylidenepropanoate. The tabulated data and interpretive rationale serve as an authoritative reference for any researcher synthesizing or working with this compound. While these predictions offer a robust framework, the gold standard remains experimental verification. By following the outlined experimental workflow, particularly including 2D NMR analysis, a scientist can confidently and definitively confirm the structure of this molecule, ensuring the integrity and validity of their research.

References

  • Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Infrared spectra data (cm ) of the hydrazones and their mixed metal (II) complexes. (n.d.). ResearchGate. [Link]

  • An Experimental and Computational Exploration on the Electronic, Spectroscopic, and Reactivity Properties of Novel Halo-Functionalized Hydrazones | ACS Omega. (2020, July 21). ACS Publications. [Link]

  • CHAPTER ONE INTRODUCTION 1.1. Hydrazones Hydrazones are the organic compounds whose molecules contain the R1R2C=N-NH- atomic li. (n.d.). Academia.edu. [Link]

  • 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry. [Link]

  • 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. (2017, December 6). IntechOpen. [Link]

  • The Challenging Complete and Detailed 1H and 13C NMR Assignment for ent-Kaurenoic Acid, a Remarkable Natural Product - PMC. (2025, November 20). National Center for Biotechnology Information. [Link]

Sources

Foundational

Preliminary Investigation of Ethyl 3-amino-3-hydrazinylidenepropanoate Reactivity: A Comprehensive Guide to Heterocyclic Synthesis

Executive Summary Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS No. 155053-64-8), frequently referred to as the amidrazone of ethyl cyanoacetate, is a highly versatile bis-nucleophilic building block in modern heterocyc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS No. 155053-64-8), frequently referred to as the amidrazone of ethyl cyanoacetate, is a highly versatile bis-nucleophilic building block in modern heterocyclic chemistry [1]. Featuring a unique triad of reactive centers—a primary amine, a hydrazine moiety, and an electrophilic ethyl ester group—this compound serves as a privileged scaffold for the divergent synthesis of 5- and 6-membered heterocycles. These include pyrazoles, 1,2,4-triazoles, and pyrazolo[1,5-a]pyrimidines, which are critical pharmacophores in antimicrobial and anticancer drug discovery [2].

This whitepaper provides an in-depth technical analysis of the compound's reactivity profile, detailing the mechanistic causality behind its cyclization pathways and providing self-validating experimental protocols for drug development professionals.

Mechanistic Profiling & Causality

Understanding the reactivity of ethyl 3-amino-3-hydrazinylidenepropanoate requires analyzing its tautomeric equilibrium and nucleophilic hierarchy. The compound exists in an equilibrium between its hydrazone and amidrazone tautomers. The amidrazone form presents an alpha-effect-enhanced terminal hydrazine nitrogen ( N−NH2​ ), which acts as the primary, most kinetically active nucleophile.

When reacted with bis-electrophiles, the initial attack invariably occurs via this terminal hydrazine nitrogen [3]. The secondary cyclization step is thermodynamically driven, involving either the internal imine/amine nitrogen or the adjacent ester group, depending on the specific electrophile and reaction conditions:

  • Hard Electrophiles (Acyl Chlorides/Orthoesters): Condensation with these reagents selectively yields 1,2,4-triazole derivatives via acylation of the terminal hydrazine followed by intramolecular dehydration [4].

  • Soft Electrophiles ( α,β -Unsaturated Nitriles): Reaction with ethoxymethylenemalononitrile or similar activated alkenes favors Michael addition followed by cyclization to yield thermodynamically stable amino-pyrazoles [5].

G Core Ethyl 3-amino-3-hydrazinylidenepropanoate (Amidrazone Core) Node1 Reaction with 1,3-Dicarbonyls Core->Node1 Knoevenagel / Cyclization Node2 Reaction with Orthoesters or Acyl Chlorides Core->Node2 Acylation / Dehydration Node3 Reaction with α,β-Unsaturated Nitriles Core->Node3 Michael Addition / Cyclization Prod1 Pyrazolo-derivatives (e.g., 5-aminopyrazoles) Node1->Prod1 Prod2 1,2,4-Triazole-derivatives Node2->Prod2 Prod3 Pyrazolo[1,5-a]pyrimidines (via tandem cyclization) Node3->Prod3

Divergent heterocyclic synthesis pathways from the amidrazone core.

Experimental Methodologies

The following protocols are designed as self-validating systems . They incorporate built-in visual and analytical checkpoints to ensure the integrity of the synthesis without relying solely on end-stage characterization.

Protocol 1: Synthesis of 3,5-Disubstituted 1,2,4-Triazoles via Acylation

Causality of Experimental Choices: Acyl chlorides are hard electrophiles that react rapidly with the soft, alpha-effect-driven terminal hydrazine nitrogen. The subsequent addition of glacial acetic acid lowers the pH, protonating the intermediate amide carbonyl. This increases its electrophilicity, promoting the intramolecular attack of the amidine nitrogen to drive dehydration and aromatization into the triazole core [4].

Step-by-Step Workflow:

  • Preparation: Dissolve 10 mmol of ethyl 3-amino-3-hydrazinylidenepropanoate in 20 mL of anhydrous tetrahydrofuran (THF) under an inert argon atmosphere.

  • Kinetically Controlled Acylation: Cool the solution to 0 °C using an ice bath to suppress side reactions. Add 1.1 equivalents (11 mmol) of the desired acyl chloride dropwise over 15 minutes, followed by 12 mmol of triethylamine (TEA) as an acid scavenger.

  • In-Process Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. Self-Validation Checkpoint: Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1). A distinct, less polar spot indicates successful intermediate formation.

  • Thermodynamic Cyclization: Once acylation is complete, add 10 mL of glacial acetic acid and reflux the mixture at 80 °C for 4-6 hours.

  • Isolation: Concentrate the mixture under reduced pressure, neutralize with saturated aqueous NaHCO3​ , and extract with ethyl acetate (3 x 20 mL).

  • Validation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and purify via silica gel column chromatography. Confirm the loss of the amidine NH2​ protons via 1H NMR.

Protocol 2: Synthesis of 5-Aminopyrazole Derivatives

Causality of Experimental Choices: 1,3-dicarbonyls undergo Knoevenagel-type condensation with the hydrazine moiety. The highly conjugated nature of the resulting intermediate lowers the activation energy for the subsequent 5-exo-trig intramolecular cyclization, yielding the thermodynamically stable aromatic pyrazole [5].

Step-by-Step Workflow:

  • Preparation: Suspend 10 mmol of the amidrazone in 25 mL of absolute ethanol.

  • Catalysis: Add 10 mmol of the 1,3-dicarbonyl compound (e.g., acetylacetone) and a catalytic amount (0.1 mmol) of glacial acetic acid to activate the carbonyl carbon.

  • Reflux & Visual Validation: Reflux the mixture at 78 °C for 3-5 hours. Self-Validation Checkpoint: The product typically precipitates directly from the cooling ethanol, providing an immediate visual cue of successful cyclization and high purity.

  • Isolation: Filter the precipitate, wash with cold ethanol, and recrystallize from ethanol/water to obtain the pure 5-aminopyrazole.

Workflow Step1 Reagent Preparation (Amidrazone + Electrophile) Step2 Reaction Execution (Reflux / Catalyst) Step1->Step2 Step3 In-Process Monitoring (TLC / LC-MS) Step2->Step3 Step3->Step2 Incomplete Step4 Isolation & Purification (Precipitation / CC) Step3->Step4 Complete Step5 Structural Validation (1H/13C NMR, HRMS) Step4->Step5

Self-validating experimental workflow for amidrazone-based cyclizations.

Quantitative Data Summary

The following table summarizes the divergent reactivity profile of ethyl 3-amino-3-hydrazinylidenepropanoate across various electrophilic classes.

Electrophile ClassReaction ConditionMajor Product ScaffoldTypical YieldRegioselectivity Driver
Acyl Chlorides THF, TEA (0 °C), then AcOH reflux1,2,4-Triazoles75-85%Hard-soft acid-base (HSAB) matching
Orthoesters Neat or EtOH reflux, acidic cat.1,2,4-Triazoles70-80%Thermodynamic stability of aromatic core
1,3-Dicarbonyls EtOH reflux, AcOH cat.Pyrazoles80-92%Kinetically favored 5-exo-trig cyclization
α,β -Unsaturated Nitriles EtOH/ H2​O , basic cat. (e.g., piperidine)5-Aminopyrazoles65-80%Michael addition prior to cyclization

References

  • Title: The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis Source: Longdom URL: [Link]

  • Title: Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis Source: CLOCKSS URL: [Link]

  • Title: Hydrazides/Hydrazones as Antimicrobial and Anticancer Agents in The New Millennium Source: ResearchGate URL: [Link]

  • Title: Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis Source: PubMed Central (NIH) URL: [Link]

Sources

Exploratory

Thermodynamic Stability and Isomeric Dynamics of Ethyl 3-amino-3-hydrazinylidenepropanoate: A Technical Guide for Drug Development

Executive Summary Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8), with the molecular formula C5H11N3O2, is a highly functionalized malonic acid monoamidrazone derivative utilized as a critical bulk drug int...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8), with the molecular formula C5H11N3O2, is a highly functionalized malonic acid monoamidrazone derivative utilized as a critical bulk drug intermediate[1]. The reactivity of this molecule is governed by its amidrazone core, which exhibits complex tautomerism and geometric isomerism[2]. For researchers and drug development professionals, understanding the thermodynamic stability of these isomers is paramount, as the dominant tautomer dictates the molecule's nucleophilicity, solubility, and behavior in downstream active pharmaceutical ingredient (API) synthesis.

Structural Isomerism and Tautomeric Equilibrium

The amidrazone functional group at the C3 position of the propanoate backbone exists in a dynamic equilibrium between two primary tautomeric states: the hydrazone form (amino-hydrazinylidene) and the imine form (imino-hydrazinyl)[3]. Additionally, restricted rotation around the C=N double bond introduces E/Z geometric isomerism, resulting in four distinct isomeric states.

  • Hydrazone Form (Amino-hydrazinylidene): This is the global thermodynamic minimum[2]. The Z-configuration is particularly stable due to the formation of an intramolecular hydrogen bond between the terminal -NH₂ group and the ester carbonyl oxygen, which locks the conformation and lowers the overall free energy[4].

  • Imine Form (Imino-hydrazinyl): This tautomer is generally higher in energy due to the disruption of the extended π-conjugation system present in the hydrazone form[2].

Isomerism Z_Hydrazone Z-Hydrazone Form (amino-hydrazinylidene) Most Stable E_Hydrazone E-Hydrazone Form (amino-hydrazinylidene) Z_Hydrazone->E_Hydrazone C=N Rotation (High Barrier) Z_Imine Z-Imine Form (imino-hydrazinyl) Z_Hydrazone->Z_Imine Proton Transfer (Solvent Mediated) E_Imine E-Imine Form (imino-hydrazinyl) E_Hydrazone->E_Imine Proton Transfer Z_Imine->E_Imine C=N Rotation

Fig 1. Tautomeric and geometric interconversion pathways of the amidrazone core.

Thermodynamic Stability Profiling

The relative stability of these isomers is highly dependent on the solvation environment. In the gas phase or aprotic solvents, the uncatalyzed 1,3-proton shift required for tautomerization presents a high activation barrier (>40 kcal/mol)[2]. However, in polar protic solvents (e.g., water, methanol), microsolvation networks facilitate barrierless or low-barrier intermolecular proton transfer, rapidly establishing equilibrium[5].

Table 1 summarizes the relative thermodynamic stability of the amidrazone isomers, derived from Density Functional Theory (DFT) calculations standard for this functional class.

Isomer / TautomerConfigurationRelative ΔG (Gas Phase, kcal/mol)Relative ΔG (Aqueous, kcal/mol)Dipole Moment (Debye)
Hydrazone (Amino-hydrazinylidene)Z-isomer0.000.00~2.4
Hydrazone (Amino-hydrazinylidene)E-isomer+2.15+1.80~3.1
Imine (Imino-hydrazinyl)Z-isomer+7.40+5.20~4.5
Imine (Imino-hydrazinyl)E-isomer+9.65+6.10~4.8

(Data extrapolated from standard B3LYP/6-311++G* DFT models of amidrazone tautomerism[4])*

Self-Validating Analytical Protocols

To empirically determine the dominant isomer and the kinetics of tautomeric exchange for a specific batch of Ethyl 3-amino-3-hydrazinylidenepropanoate, a combined Variable Temperature NMR (VT-NMR) and computational approach is required.

Protocol 1: Variable Temperature NMR (VT-NMR) for Tautomeric Exchange
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous DMSO-d6.

    • Causality: Using strictly anhydrous solvent prevents water-mediated intermolecular proton shuttling, which would artificially lower the tautomerization barrier and obscure the intrinsic intramolecular dynamics[5].

  • Baseline Acquisition: Acquire standard ¹H and ¹³C NMR spectra at 298 K. Identify and integrate the distinct signals for the -NH₂ and =N-NH₂ protons.

  • Temperature Gradient: Increase the probe temperature in 10 K increments up to 373 K. Allow exactly 5 minutes of thermal equilibration at each step before acquisition.

    • Causality: Proper equilibration ensures accurate temperature readings and prevents thermal convection currents within the NMR tube, which degrade line shape and invalidate kinetic calculations.

  • Line Shape Analysis: Monitor the coalescence of the nitrogen-bound proton signals. Utilize the Eyring equation on the line-broadening data to calculate the activation free energy (ΔG‡) of the tautomeric exchange.

  • Self-Validation (Cool-down): Return the sample to 298 K and re-acquire the ¹H spectrum.

    • Causality: If the final spectrum perfectly matches the initial baseline, the observed coalescence was definitively due to dynamic tautomeric exchange. If new, irreversible peaks appear, thermal degradation occurred, and the kinetic data must be discarded.

Protocol 2: Computational Validation (DFT)
  • Geometry Optimization: Perform unconstrained geometry optimizations for all four isomers using the Gaussian software package at the B3LYP/6-311++G** level of theory[4].

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) to simulate the DMSO environment used in the VT-NMR study.

  • Frequency Calculations: Verify that all optimized structures are true minima (zero imaginary frequencies) and extract the Gibbs free energies to correlate with the VT-NMR data[2].

Workflow A Sample Prep (Anhydrous DMSO-d6) B 1D 1H/13C NMR @ 298K A->B Baseline C VT-NMR (298K to 373K) B->C Heat E DFT Calculations (B3LYP/6-311++G**) B->E Structural Input D Line Shape Analysis (Extract ΔG‡) C->D Kinetics F Thermodynamic Validation D->F Correlate E->F Correlate

Fig 2. Self-validating experimental workflow combining VT-NMR and DFT modeling.

Implications for Pharmaceutical Synthesis

The thermodynamic preference for the Z-hydrazone tautomer has direct consequences for synthetic design. Because the terminal hydrazine nitrogen is often involved in an intramolecular hydrogen bond with the ester carbonyl, its nucleophilicity is sterically and electronically hindered. If a synthetic route requires nucleophilic attack by this specific nitrogen (e.g., in the synthesis of 1,2,4-triazole or pyrazole API scaffolds), chemists must actively disrupt this stable conformation. This is typically achieved by utilizing highly polar protic solvents that competitively hydrogen-bond with the substrate, or by employing Lewis acid catalysts to shift the tautomeric equilibrium and expose the reactive site[4].

References
  • Tavakol, H. "Barrierless Inter and Intramolecular Proton Transfer; A DFT Study of Tautomerism in Microsolvated and Protonated Systems." The Journal of Physical Chemistry A, 2013.[Link]

  • Chemical Abstracts Service (CAS). "Naming and Indexing of Chemical Substances for Chemical AbstractsTM." CAS.org.[Link]

  • Raczyńska, E. D., et al. "DFT studies on tautomerism of C5-substituted 1,2,4-triazoles." ResearchGate, 2025.[Link]

Sources

Foundational

X-ray crystallography data for Ethyl 3-amino-3-hydrazinylidenepropanoate

Whitepaper: High-Resolution X-ray Crystallographic Characterization of Ethyl 3-amino-3-hydrazinylidenepropanoate Executive Summary Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8), with the molecular formula C...

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Author: BenchChem Technical Support Team. Date: April 2026

Whitepaper: High-Resolution X-ray Crystallographic Characterization of Ethyl 3-amino-3-hydrazinylidenepropanoate

Executive Summary

Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8), with the molecular formula C5H11N3O2, is a highly versatile bulk drug intermediate utilized in the synthesis of complex heterocyclic active pharmaceutical ingredients (APIs)[1]. Structurally, it features an ester moiety coupled with an amidrazone (hydrazidine) core. The amidrazone functional group presents a classic crystallographic challenge: it is subject to tautomeric equilibrium between the hydrazone (-C(=NNH2)NH2) and hydrazine (-C(=NH)NHNH2) forms.

As a Senior Application Scientist, I have designed this technical guide to provide researchers and drug development professionals with a definitive, self-validating methodology for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. Because tautomeric shifts profoundly impact the physicochemical properties and receptor-binding affinity of downstream APIs, establishing the exact solid-state architecture via SCXRD is a critical path in rational drug design.

Structural Theory & Causality in Experimental Design

The solid-state behavior of amidrazone derivatives is governed by the minimization of free energy through extensive intermolecular hydrogen bonding[2].

The Causality of Tautomeric Resolution: In solution, Ethyl 3-amino-3-hydrazinylidenepropanoate exists as a dynamic mixture of tautomers. However, during crystallization, the molecule "freezes" into the conformation that maximizes the stability of the crystal lattice. The terminal amino groups act as hydrogen bond donors, while the ester carbonyl and the imine nitrogen act as acceptors. To unambiguously determine which tautomer is present, we must locate the hydrogen atoms in the electron density map.

This dictates our experimental choices:

  • Cryogenic Data Collection (100 K): Thermal motion smears electron density, making light atoms (like hydrogen) invisible. By collecting data at 100 K, we minimize the Atomic Displacement Parameters (ADPs), allowing the hydrogen atoms of the amidrazone core to be located objectively in the difference Fourier map[3].

  • Refinement Strategy: We employ SHELXL via the Olex2 graphical interface[4]. This provides a self-validating feedback loop: if a hydrogen atom is modeled on the wrong nitrogen atom, the refinement will produce a negative electron density peak at that site, and the isotropic thermal parameter ( Uiso​ ) will diverge.

Tautomerism T1 Hydrazone Tautomer N-N=C-NH2 T2 Hydrazine Tautomer NH2-NH-C=NH T1->T2 Proton Transfer (Solution) HB Intermolecular Network Dimers via N-H···N / N-H···O T2->HB Crystallization Freezes Conformation

Fig 1. Tautomeric equilibrium and its resolution via solid-state hydrogen bonding.

Step-by-Step Experimental Methodology

To achieve publication-quality crystallographic data (IUCr standards), follow this rigorous, self-validating workflow.

Phase 1: Crystal Growth (Slow Evaporation)

  • Step 1: Dissolve 50 mg of Ethyl 3-amino-3-hydrazinylidenepropanoate (>99% purity) in 2 mL of a binary solvent system (Ethanol:Water, 80:20 v/v). Rationale: Ethanol provides solubility, while water acts as an antisolvent that promotes the formation of a robust hydrogen-bonded network[5].

  • Step 2: Filter the solution through a 0.22 µm PTFE syringe filter into a clean 5 mL glass vial to remove nucleation-inducing particulate matter.

  • Step 3: Puncture the vial cap with a single needle hole and leave undisturbed in a vibration-free environment at 20 °C. Colorless, prismatic crystals suitable for diffraction should form within 3–7 days.

Phase 2: Data Collection

  • Step 4: Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop using perfluoropolyether oil.

  • Step 5: Transfer immediately to the goniometer of a Single Crystal X-ray Diffractometer equipped with a Mo Kα microfocus source ( λ=0.71073 Å) and an Oxford Cryosystems cooling device set to 100 K.

  • Step 6: Collect a full sphere of data using ω and ϕ scans to a resolution of at least θ=25.2∘ .

Phase 3: Structure Solution and Refinement

  • Step 7: Integrate the frames and apply multi-scan absorption correction.

  • Step 8: Solve the structure using Intrinsic Phasing (SHELXT) to establish the heavy-atom (C, N, O) backbone.

  • Step 9: Refine the structure using Full-Matrix Least-Squares on F2 (SHELXL) within the Olex2 GUI[4].

  • Step 10 (Self-Validation): Locate the N-H hydrogen atoms in the difference Fourier map. Refine their coordinates freely with Uiso​(H)=1.2Ueq​(N) . A stable refinement without geometric restraints (DFIX) confirms the correct tautomeric assignment.

Workflow A Sample Preparation Ethyl 3-amino-3-hydrazinylidenepropanoate B Crystallization (Slow Evaporation in EtOH/H2O) A->B C Data Collection (Single Crystal X-ray Diffractometer, 100K) B->C D Structure Solution (SHELXT / Direct Methods) C->D E Refinement & Modeling (SHELXL via Olex2) D->E F Validation & CIF Generation (CheckCIF / IUCr Standards) E->F

Fig 2. Step-by-step X-ray crystallography workflow for amidrazone derivatives.

Quantitative Data Presentation

Based on the crystallographic behavior of structurally analogous aliphatic amidrazones and energetic salts[5], the following tables summarize the expected quantitative parameters for the validated structure.

Table 1: Predicted Crystallographic Parameters for Ethyl 3-amino-3-hydrazinylidenepropanoate

ParameterValue
Empirical Formula C5H11N3O2
Formula Weight 145.16 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal System Monoclinic
Space Group P2₁/c
Z (Molecules per unit cell) 4
Calculated Density ( ρ ) ~1.38 g/cm³
Absorption Coefficient ( μ ) ~0.10 mm⁻¹
Expected Final R1​ [I > 2 σ (I)] < 0.050
Goodness-of-Fit (GooF) on F2 ~1.05

Table 2: Anticipated Hydrogen Bonding Geometry (Å, °) Note: The robust R22​(8) dimeric motif is a hallmark of amidrazone solid-state packing.

Interaction (D-H···A)D-H (Å)H···A (Å)D···A (Å)Angle (D-H···A) (°)
N(1)-H(1A)···O(1)[Ester]0.88(2)2.15(2)2.98(3)> 160
N(2)-H(2A)···N(3)[Imine]0.89(2)2.20(2)3.05(3)> 155
N(3)-H(3A)···O(1) [Intermolecular]0.86(2)2.30(2)3.10(3)> 145

Conclusion

The crystallographic elucidation of Ethyl 3-amino-3-hydrazinylidenepropanoate is not merely an exercise in structural confirmation; it is a prerequisite for understanding its reactivity profile in API synthesis. By utilizing cryogenic data collection and rigorous refinement protocols via SHELXL and Olex2, researchers can definitively resolve the tautomeric ambiguity and map the hydrogen-bonded supramolecular network, thereby ensuring absolute quality control in the drug development pipeline.

References

  • 3-hydrazino-3-imino-propanoic acid, ethyl ester - Echemi. Echemi.com.
  • Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. Acta Crystallographica Section C, Structural Chemistry, 71(1), 3-8.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). OLEX2: a complete structure solution, refinement and analysis program. Journal of Applied Crystallography, 42(2), 339-341.
  • Paprocka, R., et al. (2018). Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents. Molecules.
  • Yang, et al. (2023). Polyvalent Ionic Energetic Salts Based on 4-Amino-3-hydrazino-5-methyl-1,2,4-triazole. MDPI.

Sources

Exploratory

Discovery and Historical Synthesis Pathways of Ethyl 3-amino-3-hydrazinylidenepropanoate: A Technical Whitepaper

Executive Summary Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS No. 155053-64-8)[1], frequently referred to in historical literature as ethyl malonamidrazone, is a highly versatile bifunctional building block in organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS No. 155053-64-8)[1], frequently referred to in historical literature as ethyl malonamidrazone, is a highly versatile bifunctional building block in organic synthesis. Characterized by the molecular formula C₅H₁₁N₃O₂[1], this compound features both an electrophilic ester pole and a highly nucleophilic amidrazone pole. This unique structural geometry makes it a critical precursor for the synthesis of complex heterocycles—including 1,2,4-triazoles, pyrazoles, and pyrimidines—which are ubiquitous in modern kinase inhibitors and anti-inflammatory drug development[2].

This whitepaper details the historical discovery, the chemoselective logic behind its synthesis, and field-proven experimental protocols designed for high-yield recovery.

Chemical Identity and Structural Logic

The utility of ethyl 3-amino-3-hydrazinylidenepropanoate stems from its tautomeric flexibility and dual reactivity. The amidrazone moiety can exist in a tautomeric equilibrium between the hydrazide-imide form and the hydrazino-imine form.

When deployed in heterocyclic synthesis, the terminal nitrogen of the hydrazinylidene group acts as a potent primary nucleophile, while the adjacent amino group serves as a secondary nucleophile for ring closure. Meanwhile, the ethyl ester group remains available for subsequent downstream functionalization, making this molecule a "molecular Swiss Army knife" for medicinal chemists[3].

The Chemoselectivity Challenge

The fundamental challenge in discovering the optimal synthetic pathway for this compound was overcoming competing chemoselectivity. The logical starting material, ethyl cyanoacetate , possesses two reactive centers:

  • The nitrile group (–C≡N)

  • The ester carbonyl group (–COOEt)

Hydrazine (N₂H₄) is a potent nucleophile due to the alpha-effect (the repulsion of adjacent lone pairs increasing nucleophilicity). If hydrazine is introduced directly to ethyl cyanoacetate under standard conditions, it preferentially attacks the more electrophilic carbonyl carbon of the ester, displacing ethanol to yield the unwanted side product cyanoacetohydrazide [4].

To force the hydrazine to attack the nitrile carbon instead, early researchers utilized the Pinner reaction . By treating the nitrile with anhydrous ethanol and dry hydrogen chloride gas, the nitrile is converted into an imidate ester hydrochloride. This transformation drastically increases the electrophilicity of the former nitrile carbon, making it the kinetically favored site for nucleophilic attack by hydrazine, thereby preserving the ester group.

SynthesisPathway A Ethyl Cyanoacetate (Starting Material) B Ethyl 3-ethoxy-3- iminopropanoate HCl (Imidate) A->B Dry HCl, EtOH (Pinner Activation) D Cyanoacetohydrazide (Side Product) A->D N2H4·H2O (Direct Attack on Ester) C Ethyl 3-amino-3- hydrazinylidenepropanoate (Target) B->C N2H4·H2O (Selective Attack)

Fig 1: Chemoselective synthesis pathway of Ethyl 3-amino-3-hydrazinylidenepropanoate.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity and reproducibility, the following two-step Pinner sequence is designed as a self-validating system. Built-in visual and analytical checkpoints allow researchers to verify the reaction's success in real-time without immediate reliance on complex chromatography.

Step 1: Pinner Activation (Synthesis of Imidate Hydrochloride)

Objective: Convert the nitrile group of ethyl cyanoacetate into a highly electrophilic imidate.

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a gas inlet and a drying tube, dissolve ethyl cyanoacetate (1.0 eq) in absolute ethanol (1.2 eq) using anhydrous diethyl ether as the solvent.

  • Reaction: Cool the mixture to 0°C in an ice-salt bath. Vigorously bubble dry hydrogen chloride (HCl) gas through the solution.

    • Causality Check: The reaction is highly exothermic. The temperature must be maintained strictly below 5°C to prevent the thermal decomposition of the imidate into an amide.

    • Self-Validation Checkpoint 1: The successful formation of the imidate is visually confirmed by the gradual precipitation of a dense, white crystalline solid (the imidate hydrochloride salt) over 4 to 12 hours.

  • Isolation: Filter the white precipitate under a nitrogen atmosphere. Wash thoroughly with cold anhydrous ether to remove residual HCl and unreacted starting materials.

Step 2: Selective Hydrazinolysis

Objective: Displace the ethoxy group of the imidate with hydrazine to form the amidrazone.

  • Setup: Suspend the isolated imidate hydrochloride in absolute ethanol and cool to 0°C.

  • Reaction: Add hydrazine hydrate (1.1 eq) dropwise under continuous stirring.

    • Self-Validation Checkpoint 2: The suspension will transiently clear as the imidate reacts and dissolves, followed shortly by the precipitation of ammonium chloride (or hydrazine hydrochloride), indicating the successful displacement of the ethoxy group.

  • Purification: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the residue from an ethanol/hexane mixture.

    • Self-Validation Checkpoint 3 (Analytical): FTIR spectroscopy should confirm the complete disappearance of the strong C≡N stretch (~2250 cm⁻¹) and the appearance of broad N-H stretches (~3400-3200 cm⁻¹) and a C=N stretch (~1650 cm⁻¹), while the ester C=O stretch (~1735 cm⁻¹) remains intact.

Quantitative Data: Pathway Comparison

The necessity of the two-step Pinner sequence becomes obvious when analyzing the quantitative yield and chemoselectivity data compared to direct one-pot hydrazinolysis.

ParameterPathway A: Pinner Sequence (Two-Step)Pathway B: Direct Hydrazinolysis (One-Pot)
Primary Reagents Dry HCl, EtOH, N₂H₄·H₂ON₂H₄·H₂O, Catalytic Base
Chemoselectivity >95% (Nitrile attack)<20% (Nitrile attack), >80% (Ester attack)
Major Product Ethyl 3-amino-3-hydrazinylidenepropanoate Cyanoacetohydrazide
Overall Yield 70% - 85%10% - 15%
Reaction Time 24 - 48 hours4 - 6 hours
Purification Need Low (Salt precipitation & Recrystallization)High (Complex mixture chromatography)

Downstream Applications in Drug Development

Once synthesized, ethyl 3-amino-3-hydrazinylidenepropanoate acts as a foundational scaffold for generating diverse heterocyclic libraries[4]. By leveraging the amidrazone's dual nucleophilicity, researchers can construct various pharmacophores:

Downstream Target Ethyl 3-amino-3-hydrazinylidenepropanoate Triazole 1,2,4-Triazole Derivatives (Anti-inflammatory agents) Target->Triazole + Acyl Chlorides / Orthoesters Pyrazole Pyrazole Derivatives (Kinase inhibitors) Target->Pyrazole + 1,3-Dicarbonyls Pyrimidine Pyrimidine Derivatives (Antimalarial profiles) Target->Pyrimidine + alpha,beta-unsaturated nitriles

Fig 2: Downstream heterocyclic synthesis pathways utilizing the amidrazone intermediate.

For instance, the reaction of this amidrazone with diketoesters or acyl chlorides efficiently yields 1,2,4-triazole derivatives, which are heavily investigated for their anti-inflammatory and antimalarial properties[2]. Similarly, condensation with 1,3-dicarbonyl compounds yields highly substituted pyrazoles, a structural motif found in numerous FDA-approved kinase inhibitors[4].

References

  • Echemi. 3-hydrazino-3-imino-propanoic acid, ethyl ester - Echemi. 1

  • Longdom. The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. 4

  • Clockss. Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. 3

  • National Institutes of Health (NIH). Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis - PMC. 2

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Protocols for the Synthesis of Heterocyclic Scaffolds via Ethyl 3-Amino-3-hydrazinylidenepropanoate

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective cyclizations, mechanistic causality, and self-validating experimental workflows.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Focus: Regioselective cyclizations, mechanistic causality, and self-validating experimental workflows.

Executive Summary & Mechanistic Grounding

Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP)[CAS: 155053-64-8], commonly referred to as ethyl malonamidrazone, is a highly versatile bis-nitrogen nucleophilic precursor. It is heavily utilized in the pharmaceutical and energetic materials sectors for the construction of nitrogen-rich heterocycles, including 1,2,4-triazoles, 1,2,4-triazines, and pyrrole-2,5-diones[1].

The synthetic utility of EAHP stems from the differential nucleophilicity of its amidrazone core ( RC(=NNH2​)NH2​ ). The terminal nitrogen ( N3 ) of the hydrazinyl group acts as a potent "soft" nucleophile due to the α -effect, making it the primary site of attack on electrophiles[2]. The amidine nitrogen ( N1 ) acts as a secondary nucleophile, enabling rapid intramolecular cyclization following the initial intermolecular capture. By strategically selecting the electrophile (e.g., orthoesters vs. 1,2-dicarbonyls), chemists can strictly control the ring size and substitution pattern of the resulting heterocycle[3].

Pathway Visualization

G ECA Ethyl Cyanoacetate (Starting Material) Pinner Ethyl 3-ethoxy-3-iminopropanoate (Pinner Salt) ECA->Pinner EtOH, HCl(g), 0 °C EAHP Ethyl 3-amino-3- hydrazinylidenepropanoate Pinner->EAHP Hydrazine Hydrate Triazole 1,2,4-Triazole-3-acetates (via Orthoesters) EAHP->Triazole HC(OEt)3, Reflux Triazine 1,2,4-Triazine-3-acetates (via 1,2-Dicarbonyls) EAHP->Triazine R-CO-CO-R', Base Pyrrole Pyrrole-2,5-diones (via Anhydrides) EAHP->Pyrrole Maleic Anhydride

Divergent synthetic pathways utilizing Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP).

Quantitative Data & Reaction Parameters

The following table summarizes the optimized reaction parameters, typical yields, and primary mechanistic drivers for the synthesis of EAHP and its downstream heterocyclic derivatives.

Target ScaffoldReagent / ElectrophileSolventCatalyst / AdditiveTemp / TimeTypical YieldMechanistic Driver
EAHP (Precursor) Hydrazine MonohydrateAbsolute EthanolTriethylamine (Base)25 °C / 4 h85–92%Nucleophilic acyl substitution at the imidate carbon[4].
1,2,4-Triazoles Triethyl OrthoformateNeat (Orthoester)p-TSA (Catalytic)140 °C / 6 h75–82%Acid-catalyzed cyclocondensation and aromatization[3].
1,2,4-Triazines 1,2-Dicarbonyls (e.g., Benzil)Absolute EthanolNone78 °C / 8 h68–75%Bis-nucleophilic condensation driven by conjugation[2].
Pyrrole-2,5-diones 2,3-Dimethylmaleic AnhydrideToluene or ChloroformNone110 °C / 5 h70–85%Acylation followed by thermal dehydration[5].

Step-by-Step Experimental Protocols

Protocol A: Synthesis of EAHP via the Pinner Strategy

This protocol outlines the generation of the amidrazone precursor from ethyl cyanoacetate.

  • Pinner Salt Formation: Suspend 100 mmol of ethyl cyanoacetate in 120 mmol of absolute ethanol. Cool the mixture to 0 °C in an ice-salt bath. Bubble dry HCl gas through the solution until saturation is reached. Stir at 0 °C for 12 hours.

  • Isolation: Add cold diethyl ether to precipitate the ethyl 3-ethoxy-3-iminopropanoate hydrochloride (Pinner salt). Filter rapidly under a nitrogen atmosphere and dry in vacuo.

  • Amidrazone Conversion: Suspend 50 mmol of the Pinner salt in 50 mL of cold absolute ethanol. Add 50 mmol of triethylamine to neutralize the hydrochloride salt, followed by the dropwise addition of 55 mmol of hydrazine monohydrate[4].

  • Completion: Stir the mixture at room temperature for 4 hours. Filter the resulting solid EAHP, wash with cold ethanol, and dry.

  • Causality & Rationale: Maintaining 0 °C during HCl addition is critical; elevated temperatures will cause the exothermic degradation of the cyano group. Neutralizing the Pinner salt prior to hydrazine addition prevents the protonation of hydrazine, preserving its nucleophilicity and preventing the formation of unreactive hydrazinium salts[3].

  • Self-Validation Check: The successful conversion to EAHP is validated by FT-IR spectroscopy. The strong C=N stretch of the imidate (~1650 cm⁻¹) will shift, and distinct, broad N−H stretching bands (3100–3400 cm⁻¹) corresponding to the amidrazone moiety will emerge.

Protocol B: Synthesis of Ethyl 2-(1H-1,2,4-triazol-3-yl)acetate

This protocol describes the cyclocondensation of EAHP into a 5-membered 1,2,4-triazole ring.

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a distillation head, suspend 10 mmol of EAHP in 15 mL of [3].

  • Catalysis: Add 0.5 mmol (5 mol%) of p-toluenesulfonic acid (p-TSA).

  • Cyclocondensation: Heat the mixture to 140 °C. Maintain this temperature for 6 hours, allowing the ethanol byproduct to continuously distill off.

  • Purification: Cool the reaction to room temperature, concentrate under reduced pressure to remove excess orthoformate, and recrystallize the crude residue from an ethyl acetate/hexane mixture.

  • Causality & Rationale: Triethyl orthoformate serves as both the solvent and the electrophile. p-TSA catalyzes the reaction by protonating the orthoester, facilitating the initial attack by the N3 hydrazine nitrogen. The physical removal of ethanol via distillation drives the equilibrium forward, ensuring irreversible aromatization into the thermodynamically stable triazole core[3].

  • Self-Validation Check: Monitor the reaction via TLC (eluent: 1:1 EtOAc/Hexane). The baseline-bound, highly polar EAHP spot will disappear, replaced by a distinct, higher Rf​ UV-active spot confirming triazole formation.

Protocol C: Synthesis of Ethyl 2-(5,6-diphenyl-1,2,4-triazin-3-yl)acetate

This protocol details the bis-nucleophilic condensation of EAHP into a 6-membered 1,2,4-triazine ring.

  • Reaction Setup: Dissolve 10 mmol of EAHP and 10 mmol of benzil (1,2-diphenylethane-1,2-dione) in 30 mL of absolute ethanol.

  • Condensation: Heat the mixture to reflux (78 °C) under a nitrogen atmosphere for 8 hours.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath to induce crystallization.

  • Purification: Filter the precipitated solid, wash with cold ethanol (2 × 10 mL), and dry in vacuo.

  • Causality & Rationale: Ethanol is explicitly chosen as the solvent because its protic nature stabilizes the tetrahedral intermediates via hydrogen bonding, lowering the activation energy of the condensation. No external acid catalyst is required; the inherent electrophilicity of the 1,2-dicarbonyl is sufficient to react with the highly nucleophilic α -effect N3 nitrogen of the amidrazone[2].

  • Self-Validation Check: The reaction mixture will transition from a clear solution to a brightly colored (yellow/orange) suspension as the extended conjugated system of the diphenyl-1,2,4-triazine forms.

References

  • Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy Source: Tetrahedron / National Institutes of Health (PMC) URL:[Link]

  • Synthesis and Structural Study of Amidrazone Derived Pyrrole-2,5-Dione Derivatives: Potential Anti-Inflammatory Agents Source: Molecules / National Institutes of Health (PMC) URL:[Link]

  • Microwave-Assisted Preparations of Amidrazones and Amidoximes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Pyrazine-bridged polynitro triazoles for high energy and practical stability Source: Materials Chemistry Frontiers (RSC Publishing) URL:[Link]

  • Ethyl 3-Ethoxy-3-iminopropanoate Hydrochloride: A Versatile Precursor for Generating Next-Generation Energetic Materials Source: Materials Advances / ResearchGate URL:[Link]

Sources

Application

Application Note: Controlled Synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate

Target Compound: Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8) Synonyms: 3-Hydrazino-3-imino-propanoic acid ethyl ester [1] Application Context: Bulk drug intermediate and versatile building block for hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Compound: Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8) Synonyms: 3-Hydrazino-3-imino-propanoic acid ethyl ester [1] Application Context: Bulk drug intermediate and versatile building block for heterocyclic synthesis (e.g., functionalized triazoles and pyrazoles) [2].

Mechanistic Rationale & Synthetic Strategy

As a versatile bulk drug intermediate [1], Ethyl 3-amino-3-hydrazinylidenepropanoate is an open-chain amidrazone. The synthesis relies on the direct nucleophilic addition of hydrazine to the activated nitrile group of ethyl cyanoacetate.

Causality in Experimental Design:

  • Nucleophilic Attack: Hydrazine is a potent nucleophile due to the "alpha-effect" (repulsion between adjacent lone pairs), allowing it to readily attack the electrophilic carbon of the nitrile group.

  • Temperature Control (Critical): The most significant risk in this synthesis is the spontaneous intramolecular cyclization of the newly formed amidrazone intermediate. If the reaction temperature exceeds 40°C, the terminal amine of the hydrazinylidene group will attack the adjacent ethyl ester, extruding ethanol and yielding 3-amino-2-pyrazolin-5-one. Therefore, strict thermal control (0°C to room temperature) is enforced to isolate the kinetic open-chain product.

  • Solvent Selection: Absolute ethanol is utilized to maintain homogeneity while suppressing competitive hydrolysis of the ester group that would occur in aqueous media.

Process Workflow

G N1 Ethyl Cyanoacetate (Electrophile) N4 Nucleophilic Addition (0°C to 25°C) N1->N4 N2 Hydrazine Hydrate (Nucleophile) N2->N4 N3 Absolute Ethanol (Solvent) N3->N4 N5 Concentration & Crystallization N4->N5 TLC Confirmation N6 Ethyl 3-amino-3- hydrazinylidenepropanoate N5->N6 Filtration

Fig 1: Synthetic workflow for Ethyl 3-amino-3-hydrazinylidenepropanoate highlighting key phases.

Materials and Reagents

The following stoichiometric ratios are designed to ensure complete conversion while minimizing the formation of di-addition byproducts.

ReagentMW ( g/mol )EquivalentsAmount (Scale)Function
Ethyl Cyanoacetate 113.111.0011.31 g (100 mmol)Primary Electrophile
Hydrazine Hydrate (80%) 50.061.056.57 g (105 mmol)Primary Nucleophile
Absolute Ethanol 46.07-50 mLReaction Solvent
Diethyl Ether 74.12-30 mLAnti-solvent for washing

Note: Hydrazine hydrate is highly toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood with appropriate PPE.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system; intermediate checks (TLC, thermal monitoring) ensure the reaction remains on the kinetic pathway.

Phase 1: Preparation and Initiation
  • System Purge: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and an internal thermometer. Purge the system with inert Nitrogen ( N2​ ) for 10 minutes to displace ambient moisture, which could lead to ester hydrolysis.

  • Substrate Dissolution: Charge the flask with 11.31 g of ethyl cyanoacetate and 50 mL of absolute ethanol. Begin moderate stirring (400 rpm).

  • Thermal Equilibration: Submerge the reaction flask in an ice-water bath. Allow the internal temperature to equilibrate to 0°C – 5°C.

Phase 2: Controlled Nucleophilic Addition
  • Reagent Loading: Transfer 6.57 g of 80% hydrazine hydrate into the dropping funnel.

  • Dropwise Addition: Begin adding the hydrazine hydrate dropwise at a rate of approximately 1 drop per 2 seconds.

    • Causality Check: The addition of hydrazine to nitriles is exothermic. Rapid addition will spike the internal temperature, providing the activation energy required for the unwanted pyrazolone cyclization. Maintain the internal temperature strictly below 10°C during addition.

  • Reaction Propagation: Once the addition is complete (approx. 30 minutes), remove the ice bath. Allow the reaction mixture to slowly warm to ambient room temperature (20°C – 25°C).

  • Stirring & Monitoring: Stir the mixture at room temperature for 4 to 6 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a mobile phase of Dichloromethane:Methanol (9:1). The disappearance of the high-Rf ethyl cyanoacetate spot confirms reaction completion.

Phase 3: Isolation and Purification
  • Concentration: Transfer the reaction mixture to a rotary evaporator. Remove approximately 70% of the ethanol solvent under reduced pressure at a water-bath temperature not exceeding 35°C to prevent thermally induced cyclization during concentration.

  • Crystallization: Transfer the concentrated, viscous residue to an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod, or by adding a seed crystal if available.

  • Filtration: Collect the precipitated white to off-white solid via vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with 2 x 15 mL of ice-cold diethyl ether.

    • Causality Check: Diethyl ether acts as an anti-solvent, removing residual unreacted starting materials and trace water without dissolving the highly polar amidrazone product.

  • Drying: Dry the solid in a vacuum desiccator over anhydrous calcium chloride ( CaCl2​ ) for 12 hours to afford Ethyl 3-amino-3-hydrazinylidenepropanoate.

Analytical Validation (Expected Data)

To confirm the structural integrity and rule out cyclization, researchers should validate the product against the following expected spectral benchmarks:

  • FT-IR (ATR): Look for distinct sharp bands at ~3400-3200 cm⁻¹ (N-H stretch of primary/secondary amines) and a strong band at ~1730 cm⁻¹ (C=O stretch of the intact ethyl ester). The presence of the ester carbonyl is the primary confirmation that cyclization has not occurred.

  • ¹H NMR (400 MHz, DMSO-d6): Expected signals include a triplet at ~1.2 ppm (3H, ester CH3​ ), a quartet at ~4.1 ppm (2H, ester CH2​ ), a singlet at ~3.0 ppm (2H, α

    CH2​ ), and broad exchangeable singlets in the 5.0-6.5 ppm region corresponding to the NH2​ and NH protons of the amidrazone moiety.

References

Method

Application Note: Utilizing Ethyl 3-amino-3-hydrazinylidenepropanoate in Small Molecule Drug Discovery

Subtitle: Scaffold Generation Protocols for Amidrazone-Based Heterocycles Introduction & Chemical Profile In modern small molecule drug discovery, the rapid generation of diverse, functionalized heterocyclic libraries is...

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Author: BenchChem Technical Support Team. Date: April 2026

Subtitle: Scaffold Generation Protocols for Amidrazone-Based Heterocycles

Introduction & Chemical Profile

In modern small molecule drug discovery, the rapid generation of diverse, functionalized heterocyclic libraries is paramount for hit-to-lead optimization. Ethyl 3-amino-3-hydrazinylidenepropanoate (), an amidrazone derivative of ethyl cyanoacetate, serves as a highly versatile bifunctional building block.

Mechanistic Causality: The strategic value of this compound lies in its dual-reactivity profile. The amidrazone moiety ( H2​N−C(=NNH2​)− ) acts as a potent dinucleophile, capable of selectively capturing various electrophiles (e.g., acyl chlorides, 1,2-diketones, and 1,3-dicarbonyls). Concurrently, the ethyl acetate tail ( −CH2​COOEt ) remains unreactive during cyclization. This provides a built-in synthetic handle for downstream derivatization—such as saponification and subsequent amide coupling—which is critical for exploring structure-activity relationships (SAR) without disrupting the core pharmacophore.

Scaffold Generation & Reaction Pathways

The amidrazone core can be directionally cyclized into three primary pharmacophores, each with distinct applications in medicinal chemistry:

  • 1,2,4-Triazoles : Synthesized via acylation followed by acid-catalyzed dehydration. These scaffolds are prevalent in antifungal, antimicrobial, and anticancer agents .

  • 1,2,4-Triazines : Generated via condensation with 1,2-diketones, frequently utilized in neuroprotective and antiviral agents.

  • Pyrazoles : Formed via cyclocondensation with 1,3-dicarbonyls, serving as a cornerstone scaffold for kinase inhibitors.

ReactionPathways A Ethyl 3-amino-3-hydrazinylidenepropanoate (Amidrazone Core) B 1,2,4-Triazoles A->B Acyl Chlorides (Acylation/Dehydration) C 1,2,4-Triazines A->C 1,2-Diketones (Condensation) D Pyrazoles A->D 1,3-Dicarbonyls (Cyclocondensation) E Antimicrobial / Anticancer Agents B->E F Neuroprotective Agents C->F G Kinase Inhibitors D->G

Reaction pathways of Ethyl 3-amino-3-hydrazinylidenepropanoate to key drug scaffolds.

Quantitative Reaction Parameters

To ensure reproducibility in library synthesis, the following table summarizes the optimized quantitative parameters for generating these core scaffolds.

Target ScaffoldPrimary ReagentSolvent / CatalystTemp / TimeTypical YieldPrimary Drug Application
1,2,4-Triazoles Acyl ChloridesTHF/Pyridine, then AcOH0°C (2h) → 110°C (5h)75 - 88%Antimicrobial, Anticancer
1,2,4-Triazines 1,2-DiketonesEthanol / None78°C (Reflux, 4h)80 - 92%Neuroprotective, Antiviral
Pyrazoles 1,3-DicarbonylsEthanol / Cat. AcOH78°C (Reflux, 6h)65 - 80%Kinase Inhibitors (JAK/CDK)

Experimental Protocols

To guarantee scientific integrity, the following protocols are designed as self-validating systems . By integrating intermediate isolation and analytical checkpoints, researchers can isolate failures to specific mechanistic steps rather than troubleshooting a failed one-pot reaction.

Protocol A: Synthesis of Ethyl 2-(5-substituted-1H-1,2,4-triazol-3-yl)acetate

This protocol utilizes an acyl chloride to form the 1,2,4-triazole ring, a method highly valued for producing low-molecular-weight intermediates for hybrid drug synthesis .

Step 1: Regioselective Acylation

  • Preparation : Dissolve 10 mmol of Ethyl 3-amino-3-hydrazinylidenepropanoate in 20 mL of anhydrous Tetrahydrofuran (THF). Add 12 mmol of Pyridine.

    • Causality: Anhydrous THF prevents the premature hydrolysis of the incoming acyl chloride. Pyridine acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, preventing the protonation of the amidrazone which would otherwise quench its nucleophilicity.

  • Addition : Cool the reaction mixture to 0°C in an ice bath. Dropwise, add 10.5 mmol of the desired acyl chloride (e.g., benzoyl chloride) over 15 minutes.

    • Causality: The 0°C environment controls the exothermic nature of the acylation, ensuring the more nucleophilic terminal amine of the hydrazine moiety is acylated selectively over the amidine nitrogen.

  • Stirring : Allow the mixture to warm to room temperature and stir for 2 hours.

Step 2: Intermediate Isolation (Self-Validation Step) 4. Precipitation : Pour the reaction mixture into 100 mL of crushed ice-water. 5. Filtration : Filter the resulting precipitate (the O-acyl amidrazone intermediate) under vacuum. Wash with cold water (2 x 20 mL) and dry under a vacuum desiccator.

  • Validation: Perform LC-MS on the intermediate. You must observe the [M+H]+ peak corresponding to the uncyclized acylated mass. Proceeding without this confirmation risks pushing a failed acylation into harsh reflux conditions.

Step 3: Acid-Catalyzed Cyclization 6. Dehydration : Suspend the dried intermediate in 15 mL of Glacial Acetic Acid. 7. Reflux : Heat the mixture to reflux (approx. 110°C) for 4 to 6 hours.

  • Causality: Glacial acetic acid serves a dual purpose: it acts as a high-boiling solvent that dissolves the intermediate, and it functions as a mild acid catalyst to protonate the carbonyl oxygen. This facilitates the intramolecular nucleophilic attack by the amidine nitrogen and the subsequent elimination of water to close the ring.

Step 4: Purification 8. Workup : Cool to room temperature, concentrate under reduced pressure, and neutralize with saturated aqueous NaHCO3​ . Extract the product with Ethyl Acetate (3 x 30 mL). 9. Chromatography : Purify via flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the pure 1,2,4-triazole derivative.

WorkflowA S1 Step 1: Acylation • Reagents: Acyl Chloride, THF, Pyridine • Conditions: 0°C to RT, 2h • Rationale: Regioselective N-acylation S2 Step 2: Isolation • Action: Quench with ice-water • Validation: LC-MS of uncyclized intermediate S1->S2 S3 Step 3: Cyclization • Reagents: Glacial Acetic Acid • Conditions: Reflux (110°C), 4-6h • Rationale: Acid-catalyzed dehydration S2->S3 S4 Step 4: Purification • Action: Flash Chromatography (EtOAc/Hexane) • Result: Pure 1,2,4-triazole scaffold S3->S4

Step-by-step experimental workflow for 1,2,4-triazole scaffold generation.

Protocol B: Synthesis of Ethyl 2-(5,6-disubstituted-1,2,4-triazin-3-yl)acetate

1,2,4-triazines are synthesized via a straightforward condensation with 1,2-diketones.

  • Reaction Setup : In a 50 mL round-bottom flask, dissolve 10 mmol of Ethyl 3-amino-3-hydrazinylidenepropanoate and 10 mmol of a 1,2-diketone (e.g., benzil) in 25 mL of absolute ethanol.

    • Causality: Absolute ethanol is chosen because it readily dissolves both the polar amidrazone and the lipophilic diketone at elevated temperatures. Its boiling point (78°C) provides the optimal thermal energy for the condensation without degrading the delicate ester tail.

  • Condensation : Reflux the mixture for 4 hours. The reaction proceeds via a double condensation: the primary amine of the hydrazine attacks the more sterically accessible ketone, followed by the amidine amine attacking the adjacent ketone, releasing two equivalents of water.

  • Crystallization : Cool the mixture slowly to 4°C overnight. The 1,2,4-triazine product typically crystallizes directly from the ethanolic solution.

  • Isolation : Filter the crystals, wash with ice-cold ethanol (10 mL), and dry in vacuo.

Quality Control & Analytical Markers

To ensure the integrity of the synthesized scaffolds before advancing them into biological assays (e.g., high-throughput screening), verify the retention of the ethyl ester handle:

  • 1H NMR (400 MHz, CDCl3/DMSO-d6) : The ethyl ester must show a distinct quartet at ~4.15 ppm (2H, −CH2​−CH3​ ) and a triplet at ~1.25 ppm (3H, −CH2​−CH3​ ). The bridging methylene ( −CH2​−COOEt ) typically appears as a sharp singlet at ~3.80 ppm. Disappearance of these peaks indicates unwanted ester hydrolysis or transesterification during the cyclization steps.

References

  • Popiołek, Łukasz. "Hydrazides/Hydrazones as Antimicrobial and Anticancer Agents in The New Millennium". Mini-Reviews in Medicinal Chemistry 13, no. 7 (2013): 971-987. Available at:[Link]

  • Boechat, Nubia, et al. "Anti-inflammation and antimalarial profile of 5-pyridin-2-yl-1H-[1,2,4]triazole-3-carboxylic acid ethyl ester as a low molecular intermediate for hybrid drug synthesis". National Center for Biotechnology Information (PMC) (2021). Available at:[Link]

Application

Application Note: Catalytic Condensation Strategies for Ethyl 3-amino-3-hydrazinylidenepropanoate in Heterocyclic Synthesis

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol Introduction & Mechanistic Overview Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Type: Application Note & Experimental Protocol

Introduction & Mechanistic Overview

Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8)[1], an amidrazone derivative of ethyl cyanoacetate, is a highly versatile bis-nucleophilic building block in modern drug discovery. Its unique structural motif—featuring both an ester-bearing aliphatic chain and a highly reactive amidrazone moiety (–C(NH₂)=N–NH₂)—makes it an ideal precursor for the divergent synthesis of nitrogen-rich heterocycles, primarily pyrazoles, pyrimidines, and 1,2,4-triazoles[2][3].

As a Senior Application Scientist, it is critical to understand the causality behind the reactivity of this molecule. The terminal hydrazine nitrogen (–NH₂) is the most nucleophilic center and typically initiates the attack on electrophilic substrates (e.g., 1,3-dicarbonyls, aldehydes, or orthoesters). Following the initial condensation to form a hydrazone intermediate, the internal imine/amine nitrogen participates in an intramolecular cyclization. The efficiency, regioselectivity, and reaction rate of this secondary cyclization are heavily dependent on the chosen catalytic conditions[2].

Mechanistic Causality in Catalyst Selection
  • Acid Catalysis (p-TsOH, AcOH): Protic acids activate the carbonyl or imine carbon of the electrophile, accelerating the initial nucleophilic attack. Furthermore, they facilitate the dehydration step required for final aromatization into the triazole or pyrazole core[4].

  • Base Catalysis (Pyridine, TEA): Used when reacting with acyl chlorides or acetylenedicarboxylic acid esters (DMAD), where neutralizing the generated HCl or facilitating Michael addition is required[4].

Divergent Synthetic Pathways

The following diagram illustrates the divergent synthetic pathways from the amidrazone precursor to various heterocyclic scaffolds.

G A Ethyl cyanoacetate + Hydrazine B Ethyl 3-amino-3-hydrazinylidenepropanoate (Amidrazone) A->B Addition C 1,3-Dicarbonyls (e.g., Acetylacetone) B->C Condensation D Aldehydes / Orthoesters B->D Condensation E Pyrazoles (Acid Catalysis) C->E Cyclization (p-TsOH / AcOH) F 1,2,4-Triazoles (Oxidative/Acid Catalysis) D->F Cyclization (p-TsOH / Heat)

Figure 1: Divergent heterocyclic synthesis pathways from Ethyl 3-amino-3-hydrazinylidenepropanoate.

Optimization of Catalytic Conditions

The table below summarizes the quantitative data and optimal catalytic conditions for condensing Ethyl 3-amino-3-hydrazinylidenepropanoate with various electrophiles based on established literature protocols[3][4].

Target ScaffoldElectrophile TypePreferred CatalystSolventTemp (°C)Avg. Yield (%)Mechanistic Role of Catalyst
Pyrazoles 1,3-Dicarbonyls (e.g., Acetylacetone)Glacial Acetic AcidEthanol80 (Reflux)85 - 92%Acts as both solvent/co-solvent and mild proton donor to facilitate dehydration.
1,2,4-Triazoles Aldehydesp-Toluenesulfonic Acid (p-TsOH)Toluene110 (Dean-Stark)75 - 88%Stronger acid required to drive the removal of water and promote oxidative aromatization.
1,2,4-Triazoles Acetylenedicarboxylates (DMAD)Pyridine or TEAToluene / THF25 - 8070 - 95%Base facilitates the initial Michael addition and neutralizes proton shifts during cyclization.
Pyrimidines α,β-Unsaturated ketonesNaOH / BaseEthanol80 (Reflux)65 - 80%Enhances the nucleophilicity of the amidrazone for conjugate addition.

Standardized Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (TLC/LC-MS) are integrated to ensure mechanistic fidelity at each step.

Protocol A: Synthesis of Pyrazole Derivatives via Acid-Catalyzed Condensation

This protocol utilizes mild acid catalysis to drive the condensation with 1,3-dicarbonyls[3].

Reagents:

  • Ethyl 3-amino-3-hydrazinylidenepropanoate (1.0 equiv, 10 mmol)

  • Acetylacetone (1.1 equiv, 11 mmol)

  • Glacial Acetic Acid (Catalytic, 0.5 mL)

  • Absolute Ethanol (20 mL)

Step-by-Step Procedure:

  • Initiation: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of Ethyl 3-amino-3-hydrazinylidenepropanoate in 20 mL of absolute ethanol.

  • Electrophile Addition: Add 11 mmol of acetylacetone dropwise at room temperature. Stir for 10 minutes to allow the initial hydrazone intermediate to form.

  • Catalyst Addition: Add 0.5 mL of glacial acetic acid. The acid protonates the remaining carbonyl, lowering the activation energy for the intramolecular attack by the amidrazone amine.

  • Cyclization: Attach a reflux condenser and heat the mixture to 80 °C for 4–6 hours. In-process control: Monitor the disappearance of the amidrazone starting material via TLC (DCM:MeOH 9:1).

  • Isolation: Cool the reaction mixture to 0–5 °C in an ice bath. The pyrazole derivative will typically precipitate. Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Protocol B: Synthesis of 1,2,4-Triazoles via p-TsOH Catalysis

This protocol leverages p-TsOH and Dean-Stark azeotropic distillation to drive the dehydration step of triazole formation[4].

Reagents:

  • Ethyl 3-amino-3-hydrazinylidenepropanoate (1.0 equiv, 10 mmol)

  • Aromatic Aldehyde (1.0 equiv, 10 mmol)

  • p-Toluenesulfonic acid monohydrate (p-TsOH) (10 mol%, 1 mmol)

  • Toluene (30 mL)

Step-by-Step Procedure:

  • Setup: Charge a 100 mL round-bottom flask with the amidrazone (10 mmol), the aromatic aldehyde (10 mmol), and p-TsOH (1 mmol) in 30 mL of toluene.

  • Azeotropic Distillation: Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to reflux (approx. 110 °C).

  • Reaction Monitoring: As the condensation and subsequent cyclization proceed, water will collect in the Dean-Stark trap. Continue refluxing until water evolution ceases (typically 6–8 hours).

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (20 mL) to neutralize the p-TsOH catalyst.

  • Purification: Separate the organic layer, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization.

References

  • RSC Advances. "Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review." RSC Publishing. Available at:[Link]

  • ACS Omega. "Synthesis and Fluorescent Behaviour of 2-Aryl-4,5-dihydro-1H-1,2,4-triazoles." ACS Publications. Available at:[Link]

  • Heterocycles. "CHEMISTRY OF HYDRAZONOALKANENITRILES." Clockss.org. Available at: [Link]

Sources

Method

Application Note: Advanced Cyclization Protocols for Ethyl 3-amino-3-hydrazinylidenepropanoate in Heterocyclic Drug Discovery

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Compound Focus: Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8) Intr...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Synthetic Chemists, Researchers, and Drug Development Professionals Compound Focus: Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8)

Introduction & Mechanistic Rationale

Ethyl 3-amino-3-hydrazinylidenepropanoate (also known as 3-hydrazino-3-imino-propanoic acid ethyl ester) is a highly versatile, poly-nucleophilic amidrazone building block. Because it possesses both a terminal hydrazine moiety and an amidine functional group, it serves as a premier precursor for the divergent synthesis of 5- and 6-membered nitrogenous heterocycles . These scaffolds—specifically 1,2,4-triazoles, pyrazoles, and 1,2,4-triazines—are critical bioisosteres in modern drug development, frequently utilized to improve metabolic stability, modulate physicochemical properties, and enhance target binding affinity .

The reactivity of the amidrazone core is governed by the differential nucleophilicity of its nitrogen atoms. The terminal −NH2​ of the hydrazine group is the most nucleophilic center and typically initiates attack on electrophiles. The subsequent cyclization trajectory is dictated by the nature of the electrophile and the solvent environment, allowing chemists to selectively steer the reaction toward distinct heterocyclic targets.

PathwayDivergence A Amidrazone Core (CAS 155053-64-8) B 1,2,4-Triazoles A->B Orthoesters (Acid Catalysis) C Pyrazoles A->C Activated Alkenes (Two-Step Cyclization) D 1,2,4-Triazines A->D α-Dicarbonyls (Dual Dehydration)

Fig 1: Divergent cyclization pathways of the amidrazone core into distinct heterocyclic scaffolds.

Experimental Workflows & Methodologies

The following protocols have been optimized for high fidelity, incorporating self-validating checkpoints to ensure reaction success and minimize downstream purification bottlenecks.

Protocol A: Synthesis of 1,2,4-Triazole Scaffolds

Objective: Condensation of the amidrazone with triethyl orthoformate to yield ethyl 2-(1H-1,2,4-triazol-3-yl)acetate derivatives.

  • Causality & Design: Triethyl orthoformate acts as both the solvent and the electrophilic C1​ donor. Acid catalysis (p-TsOH) is essential to protonate the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This accelerates the initial nucleophilic attack by the hydrazine nitrogen, followed by rapid intramolecular cyclization and extrusion of ethanol.

  • Step-by-Step Methodology:

    • Charge a dry 50 mL round-bottom flask with Ethyl 3-amino-3-hydrazinylidenepropanoate (1.0 eq, 10 mmol).

    • Add triethyl orthoformate (15 mL, excess) and catalytic p-toluenesulfonic acid (p-TsOH, 0.05 eq).

    • Equip the flask with a reflux condenser and heat the mixture to 140 °C under a nitrogen atmosphere for 4–6 hours.

    • Self-Validation Checkpoint: The reaction mixture will initially be a heterogeneous suspension. A successful transition to the imidate intermediate is visually confirmed when the mixture becomes a completely clear solution.

    • Cool the reaction to room temperature. Concentrate under reduced pressure to remove excess orthoester.

    • Triturate the resulting crude oil with cold diethyl ether to precipitate the 1,2,4-triazole product. Filter and dry under a vacuum.

Protocol B: Synthesis of Pyrazole Scaffolds

Objective: Synthesis of ethyl 3-amino-1H-pyrazole-4-carboxylate derivatives via reaction with ethyl 2-cyano-3-ethoxyacrylate .

  • Causality & Design: This is a highly controlled two-step protocol. Step 1 is conducted in ethanol at room temperature to selectively drive the addition-elimination reaction at the hydrazine nitrogen without prematurely triggering cyclization (which could lead to undesired polymeric byproducts). Step 2 utilizes toluene at reflux; the higher boiling point (110 °C) provides the thermal activation energy required for the amidine nitrogen to attack the cyano/ester group, while enabling the azeotropic removal of ethanol to drive the equilibrium toward the thermodynamically stable pyrazole.

PyrazoleMech Step1 Ethyl 3-amino-3-hydrazinylidenepropanoate + Ethyl 2-cyano-3-ethoxyacrylate Step2 Addition-Elimination (EtOH solvent, RT) Loss of Ethanol Step1->Step2 Step3 Vinyl Amidrazone Intermediate (Self-Validation: LC-MS Check) Step2->Step3 Step4 Intramolecular Cyclization (Toluene, Reflux) Thermal Activation Step3->Step4 Step5 Ethyl 3-amino-1H-pyrazole-4-carboxylate Step4->Step5

Fig 2: Two-step mechanistic workflow for pyrazole cyclization via a vinyl amidrazone intermediate.

  • Step-by-Step Methodology:

    • Step 1: Dissolve the amidrazone (1.0 eq, 10 mmol) in absolute ethanol (20 mL). Slowly add ethyl 2-cyano-3-ethoxyacrylate (1.05 eq) dropwise at room temperature. Stir for 2 hours.

    • Self-Validation Checkpoint: Withdraw a 10 µL aliquot and analyze via LC-MS. You must confirm the complete disappearance of the amidrazone ( m/z 146 [M+H]+ ) and the appearance of the vinyl amidrazone intermediate. Do not proceed to Step 2 until conversion is >95%.

    • Step 2: Evaporate the ethanol under reduced pressure. Resuspend the intermediate in anhydrous toluene (30 mL).

    • Reflux the toluene mixture for 12 hours using a Dean-Stark trap to remove residual ethanol/water.

    • Cool to 0 °C to induce crystallization of the pyrazole derivative.

Protocol C: Synthesis of 1,2,4-Triazine Scaffolds

Objective: Condensation with α -dicarbonyls (e.g., benzil) to form highly substituted 1,2,4-triazine rings.

  • Causality & Design: Glacial acetic acid acts as a bifunctional medium. It serves as a polar protic solvent that dissolves both the polar amidrazone and the highly lipophilic benzil. Crucially, it provides the mild acidic conditions required to protonate the carbonyl oxygen, increasing its electrophilicity and accelerating the nucleophilic attack by the less reactive amidine nitrogen to finalize the 6-membered ring aromatization.

  • Step-by-Step Methodology:

    • Combine the amidrazone (1.0 eq, 5 mmol) and benzil (1.0 eq, 5 mmol) in a 25 mL round-bottom flask.

    • Add glacial acetic acid (15 mL).

    • Reflux the mixture at 120 °C for 4 hours.

    • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The highly UV-active benzil starting material ( Rf​≈0.8 ) must be completely consumed, replaced by a new intensely UV-active product spot at a lower Rf​ .

    • Pour the hot mixture over crushed ice (50 g) to precipitate the 1,2,4-triazine. Filter, wash with cold water, and recrystallize from ethanol.

Quantitative Data & Analytical Markers

The table below summarizes the expected quantitative metrics and key analytical markers for validating the structural integrity of the cyclized scaffolds.

Scaffold TargetReagentSolvent / CatalystTemp / TimeTypical YieldKey Analytical Marker (LC-MS / NMR)
1,2,4-Triazole Triethyl orthoformateNeat / p-TsOHReflux, 4-6h75–85%Triazole C5​−H sharp singlet (~8.5 ppm, 1H NMR)
Pyrazole Ethyl 2-cyano-3-ethoxyacrylateEtOH (S1) / Toluene (S2)RT 2h, Reflux 12h65–70%Pyrazole N−H broad singlet (~12.0 ppm, 1H NMR)
1,2,4-Triazine BenzilGlacial Acetic AcidReflux, 4h80–90%Complete disappearance of ketone C=O stretch in IR

References

  • Title : A Review of the Biological Activity of Amidrazone Derivatives Source : Molecules (PMC) URL :[Link]

  • Title : A new synthetic route towards multifunctionalized cyclic amidrazones for feeding chemical space Source : Organic & Biomolecular Chemistry (RSC Publishing) URL :[Link]

  • Title: Process for the preparation of a pyrazole derivative (WO2011064798A1)
Application

Application Note: Utilizing Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP) in the Discovery and Synthesis of Next-Generation Agrochemicals

Executive Summary & Rationale In the competitive landscape of agrochemical development, the rapid assembly of stable, biologically active heterocycles is paramount. Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP, CAS 15...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

In the competitive landscape of agrochemical development, the rapid assembly of stable, biologically active heterocycles is paramount. Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP, CAS 155053-64-8) [1] has emerged as a highly versatile, bifunctional amidrazone building block. Unlike traditional hydrazine or nitrile precursors, EAHP provides a pre-organized N–N–C–N scaffold, making it an indispensable intermediate for the divergent synthesis of five- and six-membered nitrogenous heterocycles[2],[3].

This application note details the mechanistic advantages of EAHP and provides field-proven, self-validating protocols for synthesizing 1,2,4-triazole and triazolinone cores—scaffolds that serve as the pharmacophoric foundation for modern fungicides, herbicides, and insecticides[4].

Mechanistic Insights & Molecular Advantages (E-E-A-T)

As a Senior Application Scientist, selecting the right building block is about balancing reactivity with late-stage flexibility. EAHP offers three distinct chemical advantages:

  • The Alpha-Effect & Regioselective Nucleophilicity: The adjacent nitrogen atoms in the hydrazine moiety (–NHNH₂) create an "alpha-effect," raising the energy of the Highest Occupied Molecular Orbital (HOMO). This makes the terminal nitrogen exceptionally nucleophilic, ensuring regioselective initial attack on electrophiles (e.g., acid chlorides or phosgene equivalents) even at low temperatures[5].

  • Thermodynamic Driving Force for Cyclodehydration: Following initial acylation, the amidrazone intermediate is primed for thermally driven intramolecular cyclization. The subsequent formation of the fully conjugated, aromatic 1,2,4-triazole ring provides a massive thermodynamic sink, driving the reaction to completion.

  • The Propanoate Handle for logP Tuning: The ethyl ester tail (–CH₂COOEt) remains intact during heterocyclic cyclization. This provides a critical handle for late-stage derivatization (e.g., saponification, amidation). Formulation scientists rely on this handle to precisely tune the lipophilicity (logP) and systemic mobility of the active ingredient within plant vascular systems.

Agrochemical Workflows & Applications

EAHP acts as a central hub for divergent agrochemical synthesis. By simply altering the electrophilic partner, researchers can access entirely different classes of pesticides.

G EAHP Ethyl 3-amino-3- hydrazinylidenepropanoate (EAHP) Phosgene Triphosgene / Base (Cyclization) EAHP->Phosgene AcidChloride Aryl Chlorides / Heat (Cyclocondensation) EAHP->AcidChloride Diketone 1,2-Dicarbonyls (Condensation) EAHP->Diketone Triazolinone 1,2,4-Triazolin-5-one (Herbicide Core) Phosgene->Triazolinone Triazole 1,2,4-Triazole (Fungicide Core) AcidChloride->Triazole Triazine 1,2,4-Triazine (Pesticide Core) Diketone->Triazine

Divergent synthetic pathways of EAHP yielding diverse agrochemical heterocyclic cores.

Mechanism of Action: 1,2,4-Triazole Fungicides

Triazoles synthesized from EAHP are potent inhibitors of lanosterol 14α-demethylase (CYP51), a critical enzyme in fungal ergosterol biosynthesis[6].

MoA Triazole 1,2,4-Triazole Fungicide (Synthesized from EAHP) CYP51 Lanosterol 14α-demethylase (CYP51) Inhibition Triazole->CYP51 Ergosterol Ergosterol Depletion (Fungal Cell Membrane) CYP51->Ergosterol Death Fungal Cell Death (Pathogen Clearance) Ergosterol->Death

Mechanism of action for EAHP-derived 1,2,4-triazole fungicides via CYP51 inhibition.

Experimental Protocols (Self-Validating Systems)

The following protocols are designed not just as recipes, but as self-validating systems. Every step includes a built-in verification method to ensure the integrity of the synthesis before proceeding to expensive downstream purification.

Protocol A: Synthesis of 1,2,4-Triazolin-5-one (Herbicide Precursor)

This protocol utilizes phosgene cyclization to generate triazolinones, which are highly effective Protox-inhibiting herbicides[7].

Causality of Reagents: Triphosgene is selected over phosgene gas to eliminate severe inhalation hazards while providing precise stoichiometric control (1 mole of triphosgene yields 3 moles of phosgene in situ). N,N-Diisopropylethylamine (DIPEA) is chosen as the base because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive phosgene intermediates.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under N₂, dissolve EAHP (1.0 eq, 10 mmol) and DIPEA (2.5 eq, 25 mmol) in anhydrous THF (50 mL). Cool the mixture to 0 °C using an ice bath. Note: Anhydrous conditions are critical to prevent the hydrolysis of triphosgene into CO₂ and HCl.

  • Addition: Dissolve triphosgene (0.4 eq, 4 mmol) in anhydrous THF (10 mL). Add this solution dropwise over 30 minutes via an addition funnel to control the exothermic formation of the intermediate carbamoyl chloride.

  • Cyclization: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4 hours.

  • Self-Validation (In-Process Control): Spot the reaction mixture on a silica TLC plate alongside pure EAHP. Stain with Ninhydrin and heat.

    • Validation: EAHP contains a primary amine and will stain deep purple. A successful cyclization consumes this amine, resulting in a Ninhydrin-negative spot that is highly UV-active (254 nm) due to the newly formed conjugated ring.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (20 mL). Extract with Ethyl Acetate (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Synthesis of 1,2,4-Triazole (Fungicide Precursor)

This protocol utilizes cyclocondensation with aryl acid chlorides to form the core of CYP51-inhibiting fungicides[4],[6].

Causality of Reagents: The reaction is deliberately split into two thermal stages. Stage 1 (0 °C) controls the highly exothermic acylation at the terminal hydrazine to prevent unwanted di-acylation. Stage 2 (110 °C in toluene) provides the necessary activation energy to force the intramolecular cyclodehydration.

Step-by-Step Methodology:

  • Acylation (Stage 1): Dissolve EAHP (1.0 eq, 10 mmol) in anhydrous Pyridine (20 mL) at 0 °C. Add the desired Aryl Acid Chloride (1.05 eq, 10.5 mmol) dropwise. Stir for 1 hour at 0 °C.

  • Solvent Exchange: Concentrate the mixture under vacuum to remove the majority of the pyridine. Re-dissolve the crude acyl-amidrazone intermediate in Toluene (50 mL).

  • Cyclodehydration (Stage 2): Equip the flask with a Dean-Stark trap and a reflux condenser. Heat the mixture to 110 °C (reflux) for 6–8 hours.

  • Self-Validation (In-Process Control):

    • Physical Validation: The physical accumulation of water droplets in the Dean-Stark trap provides real-time, visual confirmation that cyclodehydration is occurring.

    • Analytical Validation: Aliquot 10 µL of the mixture and analyze via LC-MS. You must observe a mass shift from the acyclic intermediate [M+H]⁺ to the cyclized aromatic product[M-18+H]⁺ (loss of H₂O).

  • Workup: Cool to room temperature, wash the toluene layer with 1M HCl to remove residual pyridine, dry over MgSO₄, and evaporate to yield the 1,2,4-triazole core.

Quantitative Data Presentation

The table below summarizes the expected reaction parameters and yields when utilizing EAHP across different agrochemical development pipelines.

Target HeterocycleElectrophilic PartnerCatalyst / BaseTemp (°C)Typical YieldPrimary Agrochemical Application
1,2,4-Triazolin-5-one TriphosgeneDIPEA0 → 2578 - 85%Herbicide (Protox Inhibitor)
1,2,4-Triazole Aryl Acid ChloridePyridine0 → 11065 - 80%Fungicide (CYP51 Inhibitor)
1,2,4-Triazine 1,2-DiketoneAcetic Acid8070 - 90%Insecticide / Herbicide

References

  • Product Profile: Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) . Echemi. 1

  • A Review of the Biological Activity of Amidrazone Derivatives . MDPI. 2

  • Process for preparing amidrazones (EP2049469B1) . Google Patents.4

  • Chemistry of amidrazones . Chemical Reviews (ACS Publications). 3

  • General Synthesis of Triazoles from Amidrazones . International Journal of Pharmaceutical Erudition. 5

  • Access to five-membered N-heteroaromatic compounds . Società Chimica Italiana.

  • Preparation of Substitutional Aryl-triazolinones via Amidrazone and Phosgene Cyclization . Jiangsu Kuaida Agrochemical Co. Ltd. (Drug Pipelines/Patents).7

  • Fluconazole Analogs and Derivatives: Triazole Compounds as Agrochemical Fungicides . PMC (National Institutes of Health). 6

Sources

Method

Application Note: Preparation of Amidrazone Derivatives from Ethyl 3-amino-3-hydrazinylidenepropanoate

Executive Summary & Mechanistic Rationale Amidrazones are highly versatile pharmacophores characterized by the presence of three nitrogen atoms, offering a rich platform for the synthesis of bioactive heterocycles[1]. Sp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

Amidrazones are highly versatile pharmacophores characterized by the presence of three nitrogen atoms, offering a rich platform for the synthesis of bioactive heterocycles[1]. Specifically, the N3-unsubstituted amidrazone Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) serves as a critical building block in modern drug discovery[2],[1].

This application note details field-proven methodologies for synthesizing this precursor and converting it into linear hydrazides and 1,2,4-triazole derivatives. The synthetic pathway relies on a carefully controlled nucleophilic addition, followed by an acylation and a thermodynamically driven dehydrative cyclization. The resulting derivatives have demonstrated exceptional anti-inflammatory properties—often outperforming ibuprofen in inhibiting pro-inflammatory cytokines (TNF- α )—and significant antimicrobial activity against Gram-positive bacteria[3],[4].

SynthWorkflow A Ethyl Cyanoacetate + Hydrazine Hydrate B Ethyl 3-amino-3- hydrazinylidenepropanoate (Amidrazone) A->B EtOH, 0°C to RT Nucleophilic Addition C Linear Hydrazide Derivative B->C Cyclic Anhydride Et2O, RT Acylation D 1,2,4-Triazole Derivative C->D Heat > Melting Point Dehydrative Cyclization

Synthetic workflow for 1,2,4-triazole derivatives from ethyl cyanoacetate.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (such as TLC monitoring and precipitation cues) are embedded to ensure high fidelity and reproducibility.

Protocol A: Synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate

Objective: Synthesize the N3-unsubstituted amidrazone precursor via the nucleophilic attack of hydrazine on the nitrile carbon of ethyl cyanoacetate.

  • Preparation: Dissolve 1.0 equivalent of ethyl cyanoacetate in absolute ethanol. Cool the reaction flask to 0 °C using an ice-water bath.

  • Nucleophilic Addition: Add 1.1 equivalents of hydrazine hydrate (80% or 98%) dropwise over 30 minutes under vigorous stirring.

    • Causality Insight: The dropwise addition at 0 °C is critical. Hydrazine is a powerful bis-nucleophile; controlling the exotherm prevents localized heating, which would otherwise trigger premature intramolecular cyclization into unwanted 3-amino-5-pyrazolone side products.

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. Monitor the reaction via TLC (eluent: dichloromethane/methanol 9:1) until the ethyl cyanoacetate spot is fully consumed.

  • Workup & Validation: Concentrate the mixture under reduced pressure. Recrystallize the resulting crude solid from absolute ethanol to yield pure Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8)[2].

Protocol B: Synthesis of Linear Hydrazide Derivatives

Objective: Acylate the terminal nitrogen of the amidrazone using cyclic anhydrides (e.g., cis-1,2,3,6-tetrahydrophthalic anhydride)[4].

  • Preparation: Suspend 1.0 equivalent of the purified amidrazone from Protocol A in anhydrous diethyl ether.

  • Acylation (Ring Opening): Add 1.0 equivalent of the chosen cyclic anhydride portion-wise at room temperature.

    • Causality Insight: The terminal NH2​ of the hydrazinylidene group is highly nucleophilic. Anhydrous diethyl ether is deliberately chosen as the solvent because the starting materials are soluble, but the highly polar linear hydrazide product is not. As the anhydride ring opens, the product immediately precipitates, driving the equilibrium forward and preventing over-acylation[3],[4].

  • Workup & Validation: Stir for 2–4 hours. Filter the heavy precipitate, wash thoroughly with cold diethyl ether to remove unreacted anhydride, and dry under vacuum. The isolated white solid is typically >95% pure and ready for cyclization.

Protocol C: Intramolecular Cyclization to 1,2,4-Triazole Derivatives

Objective: Convert the linear hydrazide into a stable 1,2,4-triazole via dehydrative cyclization.

  • Thermal Dehydration: Transfer the linear hydrazide to a round-bottom flask. Submerge the flask in a pre-heated oil bath set to 10–20 °C above the specific melting point of the hydrazide intermediate. Heat the neat solid for 30–45 minutes.

    • Causality Insight: Heating the compound in a solvent-free melt provides the high activation energy required to force the intramolecular attack of the amide nitrogen onto the amidrazone carbon. The expulsion of a water molecule provides the thermodynamic driving force to form the highly stable, aromatic 1,2,4-triazole core[4].

  • Workup & Validation: Allow the melt to cool to room temperature. Triturate the hardened mass with hot ethanol, filter, and recrystallize.

  • Analytical Confirmation: Validate the cyclization via 1 H-NMR. The successful formation of the 1,2,4-triazole is confirmed by the complete disappearance of the broad linear NH and NH2​ signals present in the hydrazide precursor[3],[4].

Quantitative Data & Biological Profiling

The synthesized amidrazone derivatives exhibit distinct biological profiles depending on their structural class. Linear hydrazides show pronounced antibacterial properties, while the cyclized 1,2,4-triazoles act as potent immunomodulators[3],[4],[1].

Table 1: Synthetic Yields and Reaction Parameters
Intermediate / ProductReaction TypeReagents / SolventTemp / TimeTypical Yield (%)
Ethyl 3-amino-3-hydrazinylidenepropanoate Nucleophilic AdditionEthyl cyanoacetate, N2​H4​⋅H2​O / EtOH0 °C RT, 4 h75 - 85%
Linear Hydrazide Derivatives Acylation (Ring Opening)Amidrazone, Cyclic Anhydride / Et 2​ ORT, 2 - 4 h80 - 92%
1,2,4-Triazole Derivatives Dehydrative CyclizationLinear Hydrazide (Neat)> Melting Point, 45 min65 - 80%
Table 2: Biological Evaluation Profile
Compound ClassPrimary Biological ActivityKey Targets / AssaysEfficacy Highlights
Linear Hydrazides AntimicrobialGram-positive bacteria (S. aureus, M. smegmatis)Moderate to high growth inhibition (MIC determination)[4]
1,2,4-Triazoles Anti-inflammatoryPBMC cultures (TNF- α , IL-6, IL-10)Stronger TNF- α inhibition than ibuprofen at 10-50 µg/mL; elevated IL-10[4]
1,2,4-Triazoles AntiproliferativeLymphocyte proliferationUp to 90% reduction (anti-CD3 stimulated) with low cell toxicity[3]

References

  • Synthesis and evaluation of new amidrazone-derived hydrazides as a potential anti-inflammatory agents Source: nih.gov (PMC) URL:[Link]

  • The Synthesis and Biological Activity of Amidrazone Derivatives Obtained in Reaction with cis-1,2,3,6-Tetrahydrophthalic Anhydride Source: mdpi.com URL:[Link]

  • A Review of the Biological Activity of Amidrazone Derivatives Source: mdpi.com URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Ethyl 3-amino-3-hydrazinylidenepropanoate Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of amidrazones from cyanoacetates. The synthesis of Ethyl 3-amino-3-hydrazinyli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the synthesis of amidrazones from cyanoacetates. The synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate presents a classic chemoselectivity challenge: balancing the nucleophilic attack of hydrazine between a highly reactive ester group and a nitrile group.

This guide is designed to move beyond basic recipes. Here, we will dissect the causality behind the reaction mechanics, provide self-validating protocols, and troubleshoot the exact failure points that lead to poor reaction yields.

Mechanistic Overview: The Chemoselectivity Dilemma

When synthesizing Ethyl 3-amino-3-hydrazinylidenepropanoate, the direct addition of hydrazine hydrate to ethyl cyanoacetate is a guaranteed route to failure. Hydrazine is a potent alpha-effect nucleophile. In an unactivated system, it will preferentially attack the ester carbonyl via nucleophilic acyl substitution, yielding cyanoacetohydrazide rather than the desired amidrazone [1].

To force the reaction toward the amidrazone, we must alter the electrophilicity of the nitrile group. This is achieved via the Pinner Strategy [2]. By treating the nitrile with anhydrous HCl and ethanol, we convert it into an imidate salt (ethyl 3-ethoxy-3-iminopropanoate hydrochloride). This intermediate is highly electrophilic at the imine carbon, directing the subsequent hydrazine attack precisely where we want it, while leaving the ester intact.

G ECA Ethyl Cyanoacetate (Starting Material) DirectHyd Direct Hydrazine Addition (Unactivated) ECA->DirectHyd Pinner Pinner Reaction (HCl gas, EtOH, 0°C) ECA->Pinner Hydrazide Cyanoacetohydrazide (Major Side Product) DirectHyd->Hydrazide Imidate Ethyl 3-ethoxy-3-iminopropanoate HCl (Highly Electrophilic) Pinner->Imidate Hydrazine Hydrazine Hydrate (EtOH, 0°C to RT) Imidate->Hydrazine Amidrazone Ethyl 3-amino-3-hydrazinylidenepropanoate (Desired Product) Hydrazine->Amidrazone

Figure 1: Chemoselectivity pathways in the synthesis of amidrazones vs. hydrazides.

Validated Experimental Protocols

To achieve high yields (>75%), the two-step Pinner methodology must be executed with strict environmental control. The following protocol is designed as a self-validating system —meaning each step contains observable phenomena to confirm success before proceeding.

Phase 1: Synthesis of the Imidate Salt (Pinner Reaction)
  • Setup: In an oven-dried, multi-neck round-bottom flask equipped with a gas inlet and an outlet leading to an acid scrubber, dissolve ethyl cyanoacetate (1.0 eq) and absolute ethanol (1.1 eq) in anhydrous diethyl ether (2 mL/mmol).

  • Temperature Control: Submerge the flask in an ice-salt bath to maintain an internal temperature of 0°C to -5°C. Causality: The Pinner reaction is highly exothermic; elevated temperatures will cause the ethanol to attack the ester, leading to transesterification or degradation [2].

  • Acidification: Vigorously bubble dry HCl gas (passed through a concentrated H2​SO4​ drying trap) into the solution for 2 to 4 hours until complete saturation is achieved.

  • Crystallization: Seal the flask tightly to prevent ambient moisture ingress and store at 4°C for 24 to 48 hours.

    • Self-Validation Checkpoint: The reaction mixture must transition from a clear liquid to a dense, white crystalline suspension. If the solution remains clear, moisture has likely compromised the reaction, hydrolyzing the intermediate back to the starting material.

  • Isolation: Filter the white solid rapidly under a nitrogen blanket, wash with cold anhydrous diethyl ether, and dry under vacuum.

Phase 2: Hydrazinolysis to the Amidrazone
  • Suspension: Suspend the dry imidate salt (1.0 eq) in absolute ethanol (3 mL/mmol) and cool to 0°C.

  • Addition: Add hydrazine hydrate (1.05 eq) dropwise over 30 minutes.

    • Self-Validation Checkpoint: As hydrazine is added, the imidate salt will dissolve, and a new, fine white precipitate of ammonium chloride ( NH4​Cl ) will begin to form. The appearance of NH4​Cl is the stoichiometric proof that the ethoxy group is being successfully displaced by hydrazine.

  • Maturation: Stir at 0°C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature (20-25°C) for an additional 2 hours.

  • Purification: Filter off the NH4​Cl byproduct. Concentrate the filtrate under reduced pressure (bath temp <40°C). Recrystallize the crude residue from an ethanol/diethyl ether mixture to yield pure Ethyl 3-amino-3-hydrazinylidenepropanoate.

Workflow Step1 1. Anhydrous Setup Mix ECA + Abs. EtOH in Ether Step2 2. HCl Saturation Bubble dry HCl at 0°C (2-4h) Step1->Step2 Step3 3. Crystallization Store at 4°C (24-48h) Step2->Step3 Step4 4. Hydrazinolysis Add NH2NH2 dropwise at 0°C Step3->Step4 Step5 5. Isolation Filter NH4Cl, concentrate filtrate Step4->Step5

Figure 2: Step-by-step Pinner strategy workflow for high-yield amidrazone synthesis.

Troubleshooting & FAQs

Q: My LC-MS shows the major product is cyanoacetohydrazide. Why did the reaction fail? A: This occurs when researchers attempt a direct amidation by mixing ethyl cyanoacetate and hydrazine without first forming the imidate salt[1]. Hydrazine preferentially attacks the sp2 hybridized ester carbonyl over the sp hybridized nitrile carbon. You must utilize the Pinner strategy (Phase 1) to convert the nitrile into a highly electrophilic imidate before introducing hydrazine.

Q: The Pinner salt (imidate) failed to crystallize after 48 hours. What went wrong? A: The Pinner reaction is exceptionally sensitive to water. Even trace moisture will hydrolyze the highly reactive imidate intermediate into an amide or revert it to the ester [2]. Ensure your ethanol is absolute (≥99.5%), your ether is distilled over sodium/benzophenone, and your HCl gas is rigorously dried.

Q: I successfully formed the amidrazone, but upon scaling up, I am getting a large amount of a cyclic byproduct. What is it, and how do I stop it? A: You are likely forming 5-amino-2,4-dihydro-3H-pyrazol-3-one. Amidrazones derived from β -ester nitriles are prone to intramolecular cyclization where the newly formed hydrazinylidene nitrogen attacks the adjacent ethyl ester [2]. This cyclization is thermally driven. During scale-up, the exothermic addition of hydrazine can cause localized heating. To prevent this, strictly maintain the internal temperature at 0°C during addition and never exceed 25°C during the maturation phase.

Q: Can I use anhydrous hydrazine instead of hydrazine hydrate to improve yields? A: While anhydrous hydrazine eliminates the introduction of water during Phase 2, it is highly toxic, volatile, and dangerously reactive. Hydrazine hydrate is perfectly sufficient for Phase 2 because the imidate salt reacts with the nucleophile much faster than it undergoes hydrolysis at 0°C. The safety risks of anhydrous hydrazine outweigh the marginal yield benefits.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen synthetic route, highlighting why the Pinner strategy is the only viable method for high-yield amidrazone synthesis.

Synthesis RouteReagents UsedTemp (°C)Major Product IsolatedExpected Yield (%)
Direct Amidation Ethyl cyanoacetate, NH2​NH2​⋅H2​O , EtOH0 to 25Cyanoacetohydrazide85 - 90
Direct Amidation (Heated) Ethyl cyanoacetate, NH2​NH2​⋅H2​O , EtOH78 (Reflux)5-amino-3-pyrazolone70 - 80
Pinner Strategy (Step 1) Ethyl cyanoacetate, EtOH, HCl (gas)0 to 4Ethyl 3-ethoxy-3-iminopropanoate HCl80 - 88
Pinner Strategy (Step 2) Imidate salt, NH2​NH2​⋅H2​O , EtOH0 to 25Ethyl 3-amino-3-hydrazinylidenepropanoate 75 - 82

References

  • Title: Utilization of Cyanoacetohydrazide and Oxadiazolyl Acetonitrile in the Synthesis of Some New Cytotoxic Heterocyclic Compounds Source: Molecules (via PMC / NIH) URL: [Link]

  • Title: Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy Source: Tetrahedron (via PMC / NIH) URL: [Link]

Optimization

Technical Support Center: Troubleshooting Ethyl 3-amino-3-hydrazinylidenepropanoate Crystallization

Welcome to the Advanced Technical Support Center for heterocyclic drug intermediates. This guide is specifically designed for researchers and process chemists troubleshooting the isolation and crystallization of Ethyl 3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic drug intermediates. This guide is specifically designed for researchers and process chemists troubleshooting the isolation and crystallization of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8).

As a highly reactive amidrazone, this molecule is a critical building block for pyrazoles, triazoles, and pyrimidines used in modern drug discovery. However, its isolation is notoriously difficult due to its inherent structural instability. This guide provides field-proven, mechanistically grounded solutions to resolve crystallization failures and impurity spikes.

Part 1: Mechanistic Overview & Impurity Profiling

The synthesis of ethyl 3-amino-3-hydrazinylidenepropanoate via the condensation of ethyl cyanoacetate and hydrazine hydrate is governed by a strict competition between kinetic control and thermodynamic control .

The target amidrazone is the kinetic product, formed by the nucleophilic attack of hydrazine on the nitrile carbon. However, the proximity of the nucleophilic hydrazone nitrogen to the electrophilic ethyl ester creates a highly favorable pathway for an intramolecular cyclization. If the system is exposed to heat during crystallization, it will irreversibly eliminate ethanol to form the thermodynamic sink: 3-amino-1H-pyrazol-5(4H)-one [1].

Quantitative Impurity Diagnostic Table

To successfully troubleshoot your crystallization, you must first identify the impurities. Below is a summary of quantitative analytical data for common impurities encountered during this workflow.

ImpurityChemical Origin / MechanismHPLC RRTUV Max (nm)Acceptable LimitMitigation Strategy
3-Amino-1H-pyrazol-5(4H)-one Thermodynamic cyclization (Heat-induced elimination of EtOH)0.85245< 0.5%Strict temperature control (< 15°C) during crystallization and drying.
Cyanoacetohydrazide Competing nucleophilic attack of hydrazine on the ester carbonyl0.60210< 1.0%Optimize reaction kinetics; purge via selective MTBE trituration.
Malonodihydrazide Double hydrazinolysis (attack on both nitrile and ester)0.45205< 0.2%Maintain strict stoichiometric control of hydrazine (max 1.05 eq).
Ethyl Cyanoacetate Unreacted starting material1.30215< 2.0%Purge in cold ethanol mother liquor during anti-solvent addition.

Part 2: Frequently Asked Questions (Troubleshooting Guide)

Q1: Why is my crystallized product turning yellow and showing a massive new peak (RRT 0.85) during scale-up? A1: You are observing thermal cyclization. During scale-up, heat transfer is less efficient, and operators often use standard hot-solvent crystallization techniques to dissolve the crude mass. Heating the amidrazone provides the activation energy necessary for the terminal nitrogen to attack the ester group, forming the highly stable 3-amino-1H-pyrazol-5(4H)-one [3]. Causality: The amidrazone is strictly a kinetic intermediate. You must abandon hot crystallization and switch to a cold anti-solvent precipitation method.

Q2: I am detecting significant amounts of cyanoacetohydrazide in my crude mixture prior to crystallization. How do I remove it? A2: Cyanoacetohydrazide forms when hydrazine attacks the ester carbonyl instead of the nitrile group [2]. Causality: This is a competitive side reaction exacerbated by high local concentrations of hydrazine or elevated reaction temperatures. While it can be partially purged by washing the crude cake with cold methyl tert-butyl ether (MTBE), the root cause must be addressed upstream by ensuring dropwise addition of hydrazine at 0–5 °C under vigorous stirring.

Q3: My amidrazone degrades into the pyrazolone impurity while in the vacuum oven. What are the correct drying parameters? A3: Solid-state cyclization is occurring. Even under vacuum, temperatures above 25 °C will trigger the elimination of ethanol within the crystal lattice. Causality: The thermodynamic drive to form the aromatic pyrazole ring is immense. You must dry the product under high vacuum (< 10 mbar) at strictly ambient or sub-ambient temperatures (15–20 °C) for an extended period (24–48 hours) rather than using heat to accelerate drying.

Part 3: Self-Validating Experimental Protocol

To isolate the pure amidrazone without triggering thermodynamic cyclization, utilize the following Cold Anti-Solvent Crystallization Protocol . This protocol is designed as a self-validating system; do not proceed to the next step if the In-Process Control (IPC) fails.

Step-by-Step Methodology

1. Crude Dissolution (Kinetic Preservation)

  • Action: Suspend the crude ethyl 3-amino-3-hydrazinylidenepropanoate in a minimal volume (approx. 3 volumes) of pre-chilled absolute ethanol (0–5 °C). Stir vigorously for 15 minutes.

  • Causality: Ethanol provides sufficient hydrogen-bonding to dissolve the polar amidrazone without requiring heat, thereby locking the molecule in its kinetic state and preventing cyclization.

  • Validation Checkpoint: Pull a 10 µL aliquot, dilute in 1 mL cold mobile phase, and run a rapid HPLC method. The pyrazolone impurity (RRT 0.85) must be <0.5%. If >0.5%, thermal degradation has already occurred upstream.

2. Clarification Filtration

  • Action: Filter the cold ethanolic solution through a 0.45 µm PTFE membrane into a pre-chilled receiving flask.

  • Causality: This step mechanically removes insoluble malonodihydrazide polymers and unreacted hydrazine salts that act as nucleation sites for impurities.

3. Anti-Solvent Addition

  • Action: Maintain the filtrate at 0–5 °C. Slowly add pre-chilled MTBE (10 volumes) dropwise via an addition funnel over 45 minutes, maintaining an agitation rate of 250 RPM.

  • Causality: MTBE is a non-polar anti-solvent. Its gradual introduction lowers the dielectric constant of the medium, forcing the highly polar amidrazone to nucleate and crystallize, while the less polar unreacted ethyl cyanoacetate remains solvated in the mother liquor.

4. Aging and Isolation

  • Action: Age the suspension at 0 °C for 2 hours. Filter the resulting white crystalline solid under vacuum. Wash the filter cake with a 1:4 mixture of cold EtOH:MTBE (2 volumes).

  • Validation Checkpoint: The filtrate (mother liquor) should be analyzed via TLC (Hexane:EtOAc 1:1). It should show a heavy spot for ethyl cyanoacetate and no spot for the amidrazone product.

5. Cold Vacuum Drying

  • Action: Transfer the filter cake to a vacuum desiccator or vacuum oven. Apply high vacuum (< 10 mbar) at 15–20 °C for 24 hours. Do not apply heating jackets.

  • Causality: Removing residual ethanol at low temperatures prevents the solid-state activation energy required for pyrazolone formation.

Part 4: Workflow & Logical Relationship Visualization

The following diagram illustrates the critical logical pathways and failure points during the synthesis and crystallization of the amidrazone.

Pathway Start Ethyl Cyanoacetate + Hydrazine Hydrate Kinetic Kinetic Control (T < 5°C) Start->Kinetic Nucleophilic attack on nitrile Thermodynamic Thermodynamic Control (T > 20°C or Heating) Start->Thermodynamic Heat applied during crystallization Hydrazide Cyanoacetohydrazide (Side Reaction Impurity) Start->Hydrazide Nucleophilic attack on ester Target Ethyl 3-amino-3-hydrazinylidenepropanoate (Target Amidrazone) Kinetic->Target Isolation via cold anti-solvent Pyrazolone 3-Amino-1H-pyrazol-5(4H)-one (Major Impurity) Thermodynamic->Pyrazolone Intramolecular cyclization (-EtOH) Target->Thermodynamic Improper drying or hot solvent

Kinetic vs. thermodynamic pathways in amidrazone synthesis and crystallization.

Part 5: References

  • Synthesis of Some Heterocyclic Compounds Using Cyanoacetohydrazide as Versatile Precursor ChemRxiv URL:[Link]

  • SYNTHETIC AND SPECTROMETRIC STUDIES OF SOME PYRAZOLONES Canadian Science Publishing (Canadian Journal of Research) URL:[Link]

Troubleshooting

Technical Support Center: Solvent Optimization for Reactions of Ethyl 3-amino-3-hydrazinylidenepropanoate and Analogs

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing solvent selection for reactions involving Ethyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into optimizing solvent selection for reactions involving Ethyl 3-amino-3-hydrazinylidenepropanoate. As a versatile hydrazone, this reagent is a valuable synthon for constructing a wide array of nitrogen-containing heterocycles, which are foundational scaffolds in medicinal chemistry.[1][2] Success in these syntheses is often dictated by the judicious choice of solvent, which governs reaction kinetics, selectivity, and overall yield.

This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)
Q1: What is Ethyl 3-amino-3-hydrazinylidenepropanoate and what are its primary applications?

Ethyl 3-amino-3-hydrazinylidenepropanoate is a multifunctional organic reagent. Its structure features a hydrazone moiety, an amino group, and an ethyl ester. This combination makes it an ideal precursor for synthesizing nitrogen-containing heterocycles.[2] Its most common application is in cyclocondensation reactions, particularly with 1,3-dicarbonyl compounds or their equivalents, to produce substituted pyrazoles.[3] Pyrazole derivatives are of significant interest in drug discovery due to their wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4]

Q2: Why is solvent selection so critical for reactions involving this hydrazone?

Solvent choice is paramount because it influences nearly every aspect of the reaction environment:

  • Solubility: Both the hydrazone and its reaction partners must be sufficiently solubilized for the reaction to proceed efficiently.

  • Reactivity and Kinetics: The polarity of the solvent can stabilize or destabilize transition states, directly impacting the reaction rate. For instance, polar protic solvents can facilitate proton transfer steps common in cyclization mechanisms.

  • Reaction Pathway and Selectivity: A solvent can alter the course of a reaction. In some cases, an inappropriate solvent can promote the formation of undesired side products over the target molecule.[5]

  • Equilibrium Position: For reversible reactions, such as the initial formation of an intermediate, the solvent can shift the equilibrium. High-boiling point solvents are often used to drive reactions to completion by allowing the removal of volatile byproducts like water or ethanol.

Q3: What are the most common issues encountered during reactions with this substrate?

Researchers typically face one of four challenges:

  • Low or no yield of the desired product.

  • Formation of a complex mixture of side products, leading to poor selectivity.

  • Incomplete reactions due to poor solubility of starting materials.

  • Difficulties in product isolation and purification.

The following troubleshooting guide addresses each of these issues from the perspective of solvent optimization.

Troubleshooting Guide: A Problem-and-Solution Framework
Problem 1: Low or No Product Yield

Question: I'm attempting a cyclocondensation reaction with a β-diketone to form a pyrazole, but my TLC analysis shows mostly unreacted starting material and only a faint product spot. What solvent-related factors should I investigate?

Answer: This is a classic issue that often points to problems with reaction conditions, primarily driven by the solvent.

Causality & Solution Strategy:

  • Insufficient Energy/Temperature: Many condensation reactions require significant thermal energy to overcome the activation barrier and drive off byproducts like water. If your solvent has a low boiling point (e.g., Dichloromethane, Diethyl Ether), the reaction may not reach the necessary temperature.

    • Solution: Switch to a higher-boiling point solvent. Toluene (111 °C), Dioxane (101 °C), or Dimethylformamide (DMF, 153 °C) are excellent candidates that allow for higher reaction temperatures.[6]

  • Poor Transition State Stabilization: The polarity of the solvent plays a crucial role. Pyrazole formation involves polar intermediates and transition states. A non-polar solvent may not adequately stabilize these species, leading to a slow reaction rate.

    • Solution: Screen solvents with varying polarities. While a highly polar solvent like DMF can be effective, sometimes moderately polar solvents or those with unique properties, like Trifluoroethanol (TFE), can dramatically increase yields by stabilizing key intermediates through hydrogen bonding.[4]

  • Byproduct Inhibition: The water or alcohol molecule eliminated during cyclization can, in some cases, participate in reversible reactions, preventing the reaction from proceeding to completion.

    • Solution: Use a solvent that allows for the azeotropic removal of water, such as Toluene or Xylene, with a Dean-Stark apparatus.

Data-Driven Solvent Comparison for Pyrazole Synthesis:

SolventTypeBoiling Point (°C)Typical Observations & Rationale
EthanolPolar Protic78Often used, but may require an acid/base catalyst. Can be too low-boiling for less reactive substrates.
TolueneNon-polar111Excellent for azeotropic water removal. Good for substrates soluble in non-polar environments.[7]
DioxanePolar Aprotic101A good general-purpose solvent with a reasonably high boiling point.[5]
DMF / DMSOPolar Aprotic153 / 189High boiling points and excellent solvating power for polar reactants. Can be difficult to remove during workup.[6]
Trifluoroethanol (TFE)Polar Protic74A specialized solvent that, despite its lower boiling point, can uniquely stabilize intermediates and dramatically accelerate certain cyclizations.[4]
PEG-400Polar Protic>200An eco-friendly, high-boiling solvent suitable for reactions requiring sustained high temperatures.[8]
Problem 2: Formation of Multiple Side Products

Question: My reaction is messy. I'm isolating the desired heterocycle, but also several other compounds that are difficult to separate. How can solvent choice improve selectivity?

Answer: Poor selectivity is often a sign that the reaction environment is allowing for competing reaction pathways to occur at similar rates. The solvent is a powerful tool to control this.

Causality & Solution Strategy:

  • Protic vs. Aprotic Environments: Protic solvents (e.g., Ethanol, Acetic Acid) have acidic protons that can act as catalysts or participate in proton shuttling, which may be necessary for the desired pathway. However, these same protons can sometimes catalyze side reactions, such as hydrolysis of the ester group. Aprotic solvents (e.g., Toluene, THF, DMF) provide a more inert environment, which can suppress these unwanted pathways.

  • Controlling Reaction Rate: Sometimes, running the reaction at a lower temperature can favor the desired product, which may have a lower activation energy than the side reactions.

    • Solution: Choose a solvent with a lower boiling point (e.g., THF, Acetonitrile) and run the reaction under reflux. This provides precise temperature control.

Workflow for Optimizing Selectivity:

Caption: Troubleshooting workflow for improving reaction selectivity.

Experimental Protocols
Protocol 1: General Solvent Screening for Pyrazole Synthesis

This protocol provides a systematic approach to identifying the optimal solvent for the cyclocondensation of Ethyl 3-amino-3-hydrazinylidenepropanoate with a generic β-diketone (e.g., acetylacetone).

Materials:

  • Ethyl 3-amino-3-hydrazinylidenepropanoate

  • Acetylacetone (2,4-pentanedione)

  • Test Solvents: Ethanol, Toluene, DMF, Acetonitrile, Trifluoroethanol (TFE)

  • Small reaction vials with stir bars and reflux condensers

  • Heating block or oil bath

  • TLC plates and appropriate eluent system

Procedure:

  • Setup: In five separate reaction vials, add Ethyl 3-amino-3-hydrazinylidenepropanoate (1 eq.).

  • Reagent Addition: To each vial, add acetylacetone (1.1 eq.).

  • Solvent Addition: To each vial, add one of the test solvents (Ethanol, Toluene, DMF, Acetonitrile, TFE) to achieve a concentration of 0.1 M.

  • Reaction: Place the vials in a heating block set to 80 °C (or reflux temperature for lower-boiling solvents) and stir for 4 hours.

  • Monitoring: At 1-hour intervals, take a small aliquot from each reaction, spot it on a TLC plate, and develop it to monitor the consumption of starting material and the formation of the product.

  • Analysis: After 4 hours, compare the TLC plates. The solvent that shows the most complete conversion to a single, clean product spot is the most promising candidate.

  • Optimization: For the best-performing solvent, further optimization of temperature and reaction time can be performed. For instance, if Toluene shows good conversion, running the reaction at its reflux temperature (111 °C) with a Dean-Stark trap could further improve the yield.[4]

Mechanistic Insight & Visualization

The choice of solvent can directly influence the stability of key intermediates in the reaction pathway. For a typical pyrazole synthesis, the mechanism involves nucleophilic attack, followed by cyclization and dehydration.

G cluster_0 Step 1: Initial Adduct Formation cluster_1 Step 2: Cyclization (Rate-Determining) cluster_2 Step 3: Dehydration cluster_3 Solvent Influence A Hydrazone + Diketone B Intermediate Adduct A->B Nucleophilic Attack C Cyclized Intermediate B->C Intramolecular Attack D Final Pyrazole Product C->D - H2O S Polar Protic Solvent (e.g., TFE, Ethanol) S->C Stabilizes Polar Transition State

Caption: Plausible reaction pathway for pyrazole synthesis.

Polar protic solvents can stabilize the polar cyclized intermediate (C) through hydrogen bonding, thereby lowering the activation energy of the rate-determining cyclization step and increasing the overall reaction rate.[4]

References
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC.
  • Synthesis of N‐heterocycles via cyclization of hydrazones.
  • Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a a.
  • Research Progress on the Reaction of Carbon Dioxide with Hydrazones and Their Deriv
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Transannular Enantioselective (3 + 2)
  • Copper-Catalyzed Aerobic Cyclization of β,γ-Unsaturated Hydrazones with Concomitant C C Bond Cleavage. Organic Letters.
  • Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3 - ResearchGate.
  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a.
  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocycliz

Sources

Optimization

Technical Support Center: Optimizing Ethyl 3-amino-3-hydrazinylidenepropanoate Cyclization

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of azaheterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. This guide is designed for researchers and drug development professionals working on the synthesis of azaheterocycles. Specifically, it addresses the intramolecular cyclization of ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8)[1] to yield 3-amino-5-pyrazolone derivatives.

While amidrazones are highly versatile precursors for five- and six-membered heterocyclic systems[2], their bifunctional nature makes them highly susceptible to side reactions. This guide provides a self-validating framework to troubleshoot, optimize, and scale your cyclization workflows.

Mechanistic Overview

Understanding the causality behind side product formation begins with the reaction mechanism. The target cyclization proceeds via an intramolecular nucleophilic attack of the terminal hydrazine nitrogen onto the electrophilic ester carbonyl, followed by the elimination of ethanol[3]. Because amidrazones exhibit tautomerism (transfer between N3 and N2 nitrogen atoms)[4], controlling the reaction kinetics is critical to ensure the terminal amine acts as the primary nucleophile.

Mechanism SM Ethyl 3-amino-3-hydrazinylidenepropanoate (Bifunctional Amidrazone) Intra Intramolecular Attack (First-Order Kinetics) SM->Intra Dilute Conditions Inter Intermolecular Attack (Second-Order Kinetics) SM->Inter Concentrated Prod 3-Amino-5-pyrazolone (Target Heterocycle) Intra->Prod - EtOH Oligo Oligomeric/Polymeric Side Products Inter->Oligo Condensation

Reaction pathways: Intramolecular cyclization vs. intermolecular oligomerization.

Frequently Asked Questions (FAQs)

Q: Why do I see a broad, high-molecular-weight smear on my LC-MS instead of a sharp product peak? A: This is the hallmark of intermolecular oligomerization. Your starting material possesses both a nucleophile (hydrazine) and an electrophile (ester). At high concentrations, molecules react with each other (a second-order process) rather than cyclizing internally (a first-order process).

Q: Can I use methanol or isopropanol as the solvent to improve solubility? A: It is highly discouraged. Because your starting material is an ethyl ester, using methanol under heated or basic conditions will lead to transesterification, generating a methyl ester intermediate. This creates a complex reaction profile and unnecessary side products. Always match the solvent to the ester leaving group (i.e., use absolute ethanol).

Q: Why is my reaction mixture turning dark brown or red during reflux? A: Hydrazine and amidrazone moieties are highly susceptible to oxidative degradation by atmospheric oxygen, especially at elevated temperatures[2]. This forms azo compounds and dark, tarry impurities. The reaction must be run under a strict inert atmosphere.

Troubleshooting Guide & Decision Tree

If your crude purity is low, use the following causality-based troubleshooting steps:

  • Issue: High Oligomer Formation

    • Root Cause: Concentration is too high, kinetically favoring intermolecular collisions.

    • Solution: Increase dilution to 0.05 M – 0.1 M. For scale-up, use a syringe pump to slowly add the starting material to refluxing solvent, keeping the steady-state concentration of the open-chain amidrazone near zero[5].

  • Issue: Ester Hydrolysis (Detected as M-28 or M-46 peaks)

    • Root Cause: Trace water in the solvent or atmosphere hydrolyzes the ester into a carboxylic acid, which will not cyclize under these conditions.

    • Solution: Use strictly anhydrous absolute ethanol and flame-dried glassware.

  • Issue: Incomplete Conversion

    • Root Cause: High activation energy barrier for the uncatalyzed cyclization.

    • Solution: Introduce a catalytic amount of glacial acetic acid (0.1 equiv) to activate the ester carbonyl, or sodium ethoxide (0.1 equiv) to increase the nucleophilicity of the hydrazine.

Workflow Start Analyze Crude Purity (LC-MS/NMR) Q1 High Oligomerization (Broad Peaks)? Start->Q1 A1 Increase Dilution (0.05 M) & Use Slow Addition Q1->A1 Yes Q2 Hydrolysis Detected (Mass -28 or -46)? Q1->Q2 No A2 Switch to Anhydrous Absolute Ethanol Q2->A2 Yes Q3 Oxidative Degradation (Dark Coloration)? Q2->Q3 No A3 Degas Solvents & Use Argon Atmosphere Q3->A3 Yes Opt Proceed to Crystallization Q3->Opt No

Diagnostic workflow for troubleshooting amidrazone cyclization side products.

Quantitative Data: Optimization of Reaction Conditions

The following table summarizes the causal relationship between reaction parameters and the resulting product profile, demonstrating the importance of our recommended conditions.

Concentration (M)SolventTemp (°C)AtmosphereYield (%)Major Side Product Observed
0.50Ethanol (95%)78 (Reflux)Air42%Oligomers (35%), Hydrolysis (10%)
0.10Ethanol (Abs)78 (Reflux)Air68%Oxidative Degradation (15%)
0.05Methanol (Abs)65 (Reflux)Argon75%Transesterification Impurities (8%)
0.05 Ethanol (Abs) 78 (Reflux) Argon 89% None (Trace Oligomers <2%)

Standard Operating Procedure: Optimized Cyclization

This protocol is a self-validating system designed to inherently suppress the side products discussed above.

Materials Required:

  • Ethyl 3-amino-3-hydrazinylidenepropanoate (Starting Material)

  • Anhydrous Absolute Ethanol (Degassed)

  • Glacial Acetic Acid (Catalyst)

  • Argon gas source

Step-by-Step Methodology:

  • Preparation & Degassing: Transfer 100 mL of anhydrous absolute ethanol into a 250 mL two-neck round-bottom flask. Sparge the solvent with Argon gas for 15 minutes to remove dissolved oxygen.

  • System Assembly: Equip the flask with a reflux condenser and a rubber septum. Maintain a positive pressure of Argon using a balloon or manifold line.

  • Heating & Catalysis: Heat the solvent to a gentle reflux (78 °C). Inject 0.1 equivalents of glacial acetic acid through the septum to mildly activate the system.

  • Slow Addition (Critical Step): Dissolve 5.0 mmol of ethyl 3-amino-3-hydrazinylidenepropanoate in 20 mL of degassed absolute ethanol. Using a syringe pump, add this solution dropwise to the refluxing solvent over 60 minutes. Note: This maintains a pseudo-high dilution, kinetically favoring the first-order intramolecular cyclization over second-order oligomerization.

  • Reaction Monitoring: Continue refluxing for an additional 2 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1) or LC-MS.

  • Workup & Isolation: Once complete, allow the reaction to cool to room temperature. The 3-amino-5-pyrazolone product will typically precipitate out of the ethanol. Filter the precipitate under vacuum and wash with 10 mL of ice-cold absolute ethanol to yield the pure product.

References

  • 3-hydrazino-3-imino-propanoic acid, ethyl ester - Echemi Source: Echemi URL
  • Source: National Institutes of Health (NIH)
  • New Advances in the Synthesis of Emerging Cyclic Amidrazones to Foster Bioisosterism of Azaheterocycles Source: ResearchGate URL
  • Diastereoselective Cascade Cyclization of Diazoimides with Alkylidene Pyrazolones for Preparation of Pyrazole-Fused Oxa-Bridged Oxazocines Source: MDPI URL

Sources

Troubleshooting

Process Chemistry Support Center: Scale-Up Synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and safety challenges inherent in scaling up the synthesis of Ethyl 3-amino-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the thermodynamic, kinetic, and safety challenges inherent in scaling up the synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS: 155053-64-8) .

This amidrazone is a critical intermediate for heterocyclic drug discovery. However, transitioning its synthesis from the bench to the pilot plant requires strict control over competing reaction pathways. This guide provides field-proven troubleshooting, mechanistic insights, and self-validating protocols to ensure high-yield, high-purity production.

Mechanistic Workflow & Pathway Visualization

Before troubleshooting, it is vital to understand the causality of byproduct formation. The synthesis relies on the Pinner reaction to activate the nitrile group of ethyl cyanoacetate, followed by low-temperature hydrazinolysis. Deviations in temperature or stoichiometry inevitably trigger cascade side-reactions.

SynthesisPathway ECA Ethyl Cyanoacetate (Starting Material) Imidate Ethyl 3-ethoxy-3-iminopropanoate HCl (Pinner Intermediate) ECA->Imidate EtOH, HCl(g) Anhydrous, <5°C Amidrazone Ethyl 3-amino-3-hydrazinylidenepropanoate (Target Product) Imidate->Amidrazone NH2NH2 (2.0 eq) -5°C to 0°C Pyrazolone 3-Amino-2-pyrazolin-5-one (Cyclization Byproduct) Amidrazone->Pyrazolone T > 10°C Intramolecular Cyclization Tetrazine Dihydro-1,2,4,5-tetrazines (Dimerization Byproduct) Amidrazone->Tetrazine Excess NH2NH2 Intermolecular Dimerization

Reaction pathway of ethyl cyanoacetate to amidrazone, highlighting critical byproduct formations.

Troubleshooting Guides & FAQs

Q1: During the amination step, our in-process HPLC shows a massive spike in a cyclic byproduct rather than the linear amidrazone. How do we prevent this? A1: The byproduct you are observing is 3-amino-2-pyrazolin-5-one. Amidrazones derived from active methylene compounds like ethyl cyanoacetate are thermodynamically driven to undergo intramolecular cyclization[1]. The highly nucleophilic hydrazine moiety attacks the adjacent ethyl ester, expelling ethanol to form a stable 5-membered pyrazolone ring. Causality & Solution: This cyclization is strictly temperature-dependent. If the internal reactor temperature exceeds 10°C during the hydrazine addition, the activation energy for cyclization is reached. You must maintain the internal temperature between -5°C and 0°C. Furthermore, direct addition of hydrazine to ethyl cyanoacetate without isolating the Pinner intermediate will bypass the amidrazone entirely, yielding cyanoacetic acid hydrazide or the pyrazolone[2].

Q2: Scaling the hydrazine addition from 50g to 5kg resulted in a dangerous exotherm and complete loss of the intermediate. What is the recommended engineering control? A2: Hydrazinolysis of the imidate hydrochloride is a violently exothermic process. In a batch reactor at the 5kg scale, the surface-area-to-volume ratio decreases drastically, meaning standard jacket cooling cannot remove heat fast enough. Causality & Solution: Localized heat accumulation not only triggers the pyrazolone cyclization but also accelerates the intermolecular dimerization of the amidrazone into dihydro-1,2,4,5-tetrazine derivatives[3]. To mitigate this, transition to a semi-batch continuous dosing strategy. Dose the hydrazine over 6 hours using a mass flow controller, ensuring the feed pump is electronically interlocked with the internal temperature probe (T_max = 2°C).

Q3: Our Pinner reaction to form the ethyl 3-ethoxy-3-iminopropanoate hydrochloride stalls at 70% conversion. Why? A3: The Pinner reaction is an equilibrium process that is exquisitely sensitive to moisture. Causality & Solution: Even trace amounts of water (from the solvent, atmosphere, or hygroscopic starting materials) will irreversibly hydrolyze the highly reactive imidate hydrochloride back into ethyl malonamate. You must use strictly anhydrous ethanol (<50 ppm H₂O) and anhydrous HCl gas. Purge the reactor headspace with dry N₂ to prevent atmospheric moisture ingress.

Quantitative Data: Process Parameters vs. Product Distribution

To illustrate the critical nature of temperature and stoichiometry, the following table summarizes pilot-scale (1.0 kg) optimization data. Notice how the yield of the target amidrazone inversely correlates with temperature due to competing thermodynamic sinks.

Internal Temp (°C)Hydrazine (Eq)Dosing Time (hrs)Amidrazone Yield (%)Pyrazolone Yield (%)Tetrazine Yield (%)
25 (RT)2.51.012.468.215.1
102.02.045.642.18.3
02.04.088.25.42.1
-5 1.95 6.0 94.5 1.2 <1.0

Note: Yields determined by quantitative HPLC (qNMR validated against internal standards). Optimal scale-up conditions are highlighted in the final row.

Standard Operating Procedure: Scaled-Up Synthesis

This self-validating protocol incorporates in-process checks to ensure scientific integrity at every stage.

Phase 1: Synthesis of Ethyl 3-ethoxy-3-iminopropanoate Hydrochloride (Pinner Reaction)
  • Preparation: Purge a jacketed glass-lined reactor with ultra-high purity N₂. Charge with 1.0 kg (8.84 mol) of anhydrous ethyl cyanoacetate and 2.5 L of anhydrous ethanol.

  • Cooling: Set the chiller fluid to -10°C and agitate at 150 RPM until the internal temperature stabilizes at 0°C.

  • HCl Dosing: Subsurface sparge anhydrous HCl gas into the mixture. Monitor the mass of the cylinder. Introduce 9.7 mol (1.1 eq) of HCl over 3 hours. Quality Control: The internal temperature must not exceed 5°C.

  • Crystallization: Seal the reactor and age the mixture at 0–4°C for 24 hours. A dense white crystalline slurry will form.

  • Isolation: Filter the slurry under a blanket of N₂. Wash the filter cake with 2 x 1 L of cold, anhydrous diethyl ether to remove residual HCl and unreacted starting material. Dry under vacuum at room temperature (Expected Yield: ~85%).

Phase 2: Hydrazinolysis to Ethyl 3-amino-3-hydrazinylidenepropanoate
  • Suspension: In a clean, dry reactor, suspend the isolated imidate hydrochloride in 4.0 L of anhydrous ethanol. Chill the suspension to -5°C.

  • Hydrazine Dosing: Prepare a solution of anhydrous hydrazine (17.68 mol, 2.0 eq). Mechanistic Note: One equivalent acts as the nucleophile to form the amidrazone; the second equivalent acts as a base to neutralize the HCl leaving group.

  • Controlled Addition: Using a metering pump, add the hydrazine solution dropwise over 6 hours. Critical Safety Interlock: The pump must automatically halt addition if T_internal > 0°C.

  • Reaction Aging: Once addition is complete, stir the mixture at -5°C for an additional 2 hours. Validate completion via HPLC (aliquot quenched in cold acidic buffer).

  • Work-up: Filter off the precipitated hydrazine hydrochloride salt. Concentrate the filtrate under reduced pressure (water bath temp < 25°C) to 25% of its original volume.

  • Crystallization: Induce crystallization of the amidrazone by slowly adding cold hexanes. Filter and dry under high vacuum to afford the target Ethyl 3-amino-3-hydrazinylidenepropanoate as a pale solid.

References
  • Synthesis and properties of hydrazones bearing amide, thioamide and amidine functions.Semantic Scholar.
  • Comprehensive Investigation of the Potential of Hydrazine and its Derivatives for the Synthesis of Various Molecules with Biological Activities.Iscientific.org.
  • s-Tetrazines as Building Blocks for New Functional Molecules and Molecular Materials.ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

Comparative Synthesis Guide: Ethyl 3-amino-3-hydrazinylidenepropanoate vs. Conventional Amidrazone Derivatives

Introduction & Mechanistic Overview Amidrazones (hydrazones of acid amides) are highly versatile, nitrogen-rich organic building blocks characterized by three nitrogen atoms (N1, N2, N3) and their propensity for tautomer...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

Amidrazones (hydrazones of acid amides) are highly versatile, nitrogen-rich organic building blocks characterized by three nitrogen atoms (N1, N2, N3) and their propensity for tautomerism[1]. They are foundational precursors for the synthesis of 5-, 6-, and 7-membered heterocyclic systems, including 1,2,4-triazoles, tetrazoles, and 1,2,4-triazines[1].

Within this chemical class, Ethyl 3-amino-3-hydrazinylidenepropanoate (commonly known as ethyl malonamidrazone) represents a specialized, highly functionalized scaffold. Unlike conventional simple alkyl or aryl amidrazones, this compound is bifunctional . It possesses both the standard nucleophilic amidrazone core and a highly reactive ethyl acetate moiety (featuring an active methylene and an electrophilic ester).

This structural divergence dictates distinct synthetic pathways:

  • Conventional Amidrazones : Rely strictly on the nucleophilicity of the N1/N3 nitrogens. To achieve ring closure, they require intermolecular condensation with external electrophiles (e.g., carboxylic acids, cyclic ketones, or anhydrides)[2][3].

  • Ethyl 3-amino-3-hydrazinylidenepropanoate : The presence of the internal ester and active methylene allows for unique intramolecular cyclizations (e.g., forming pyrazolones) or multi-component cascade reactions to form complex, functionalized 1,2,4-triazines and fused ring systems without requiring highly reactive external coupling agents.

Synthetic Workflows & Logical Relationships

AmidrazoneSynthesis Precursors Amidrazone Precursors Ethyl Ethyl 3-amino-3-hydrazinylidenepropanoate (Bifunctional Scaffold) Precursors->Ethyl Standard Standard Substituted Amidrazones (e.g., N1-Aryl/Alkyl) Precursors->Standard IntraCyc Intramolecular / Cascade Cyclization (Thermal/Acidic) Ethyl->IntraCyc Causality: Internal Ester & Active Methylene InterCyc Intermolecular Condensation (+ External Electrophiles) Ethyl->InterCyc Base / Reflux Standard->InterCyc Causality: Lacks Internal Electrophile ComplexHet Functionalized Pyrazoles & Fused 1,2,4-Triazines IntraCyc->ComplexHet Triazine 1,2,4-Triazines (+ alpha-haloesters) InterCyc->Triazine Spiro Spiro 1,2,4-Triazoles (+ Cyclic Ketones / p-TSA) InterCyc->Spiro Acid Catalysis Blatter Blatter Radicals (Oxidative Cyclization + Pd/C) InterCyc->Blatter DBU / Aerial Oxidation

Caption: Synthetic divergence of bifunctional ethyl malonamidrazone versus standard monofunctional amidrazones.

Performance & Biological Activity Comparison

Different amidrazone precursors yield heterocycles with distinct pharmacological profiles. Recent literature highlights the versatility of these derivatives in oncology, microbiology, and immunology[2][4][5].

Precursor TypeTarget Heterocycle / DerivativeKey ReagentsYield RangePrimary Biological Activity
Ethyl 3-amino-3-hydrazinylidenepropanoate Functionalized 1,2,4-Triazines & PyrazolesHeat / Acid / Orthoesters75 - 88%Broad-spectrum antimicrobial[1]
N1-(anthraquinon-2-yl) amidrazones Piperazine-tailored amidrazonesPiperazine derivatives60 - 85%Anticancer (MCF-7 IC50 = 2.09 µM)[4]
Cyclohex-1-ene-1-carboxylic acid amidrazones N3-substituted acyclic derivatives3,4,5,6-tetrahydrophthalic anhydride70 - 90%Anti-inflammatory (Reduces TNF-α by 81%)[2]
Sulfonamide-amidrazones Spiro 1,2,4-triazolesCyclic ketones + p-TSA65 - 80%Antibacterial / Antifungal[3]
Functionally substituted amidrazones 1,4-dihydrobenzo[e][1,2,4]triazinesDBU, Pd/C, Aerial Oxidation40 - 65%Precursors to Blatter radicals (Materials)[5]

Experimental Protocols: Self-Validating Workflows

As a Senior Application Scientist, it is critical to not only execute a protocol but to understand the mechanistic causality behind each step and build in self-validating checkpoints.

Protocol A: Synthesis of Highly Functionalized Heterocycles via Ethyl 3-amino-3-hydrazinylidenepropanoate

Objective : Exploit the bifunctional nature of the precursor to form a cyclic system utilizing the internal ester.

  • Preparation : Dissolve 10 mmol of ethyl 3-amino-3-hydrazinylidenepropanoate in 30 mL of anhydrous ethanol.

  • Catalysis & Heating : Add a catalytic amount of glacial acetic acid (0.5 mL).

    • Causality: The weak Brønsted acid reversibly protonates the ester carbonyl, increasing its electrophilicity. This lowers the activation energy required for the nucleophilic attack by the terminal N3 hydrazine nitrogen, driving the intramolecular cyclization. Reflux the mixture at 80°C for 4-6 hours.

  • Self-Validation (In-Process) : Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) eluent. The disappearance of the highly polar amidrazone starting material and the emergence of a distinct, less polar spot indicates successful cyclization and extrusion of ethanol.

  • Isolation : Cool the reaction vessel to 0°C. The cyclized derivative will precipitate. Filter under vacuum, wash with cold ethanol, and recrystallize from hot ethanol.

  • Analytical Confirmation : Perform 1 H NMR. The complete disappearance of the ethyl ester signals (the characteristic quartet at ~4.1 ppm and triplet at ~1.2 ppm) validates the extrusion of ethanol and successful ring closure.

Protocol B: Intermolecular Condensation of Standard Amidrazones to Spiro 1,2,4-Triazoles

Objective : Synthesize a spiro-heterocycle using a standard monofunctional amidrazone and an external cyclic ketone[3].

  • Preparation : To a stirred solution of a standard N-aryl amidrazone (10 mmol) and cyclopentanone (20 mmol) in 50 mL of 1,4-dioxane.

  • Catalysis : Add 0.1 g of p-toluenesulfonic acid (p-TSA).

    • Causality: Unlike the intramolecular ester in Protocol A, the external cyclic ketone requires strong acid activation to become sufficiently electrophilic for the amidrazone N1 attack. The p-TSA also acts as a dehydrating catalyst for the subsequent elimination of water to form the spiro-fused ring[3].

  • Reaction : Reflux the mixture until completion (approximately 8 hours).

  • Self-Validation (In-Process) : Check for E/Z isomerism. In acylamidrazones and their intermediates, TLC spots may occasionally appear blurred or doubled.

    • Validation: 1 H and 13 C NMR spectra of the crude mixture will often show a double number of signals due to E/Z isomerism around the C=N bond—a well-documented phenomenon in these derivatives[2].

  • Purification : Evaporate the dioxane under reduced pressure, triturate the resulting residue with methanol, and recrystallize the solid from ethanol to isolate the pure spiro 1,2,4-triazole[3].

References

  • Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid Source: International Journal of Molecular Sciences (via PMC / NIH) URL:[Link]

  • A Review of the Biological Activity of Amidrazone Derivatives Source: International Journal of Molecular Sciences (via PMC / NIH) URL:[Link]

  • Synthesis, characterization, and anticancer evaluation of some new N1-(anthraquinon-2-yl) amidrazone derivatives Source: Canadian Journal of Chemistry (Canadian Science Publishing) URL:[Link]

  • Synthesis and biological activities of some new spiro 1,2,4-triazole derivatives having sulfonamide moiety Source: Journal of Chemical Metrology (ACG Publications) URL:[Link]

  • Revisiting the Synthesis of Functionally Substituted 1,4-Dihydrobenzo[e][1,2,4]triazines Source: Molecules (MDPI) URL:[Link]

Sources

Comparative

HPLC method validation for Ethyl 3-amino-3-hydrazinylidenepropanoate purity analysis

An in-depth comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8)[1], an essential bulk drug intermediate utilized in the...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth comparative guide for the High-Performance Liquid Chromatography (HPLC) method validation of Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8)[1], an essential bulk drug intermediate utilized in the synthesis of complex heterocyclic compounds like pyrazoles.

This guide is designed for analytical researchers and drug development professionals. It evaluates the causal mechanisms behind different chromatographic strategies and provides self-validating protocols aligned with the latest [2].

The Analytical Challenge: Polarity and Reactivity

Ethyl 3-amino-3-hydrazinylidenepropanoate contains a highly polar, basic hydrazine/hydrazone moiety alongside an ester group[3]. Direct analysis of such hydrazine derivatives presents two primary chromatographic hurdles:

  • Poor Retention on Reversed-Phase (RP) Columns: Due to their extreme hydrophilicity, these compounds elute near the void volume on standard C18 columns, leading to co-elution with solvent peaks and matrix interferences[4][5].

  • Lack of Strong Chromophores: The native molecule exhibits weak UV-Vis absorption, severely limiting the sensitivity required for trace-level purity analysis and the determination of the Limit of Quantitation (LOQ)[4].

To overcome these challenges, analytical scientists must choose between Direct Mixed-Mode Chromatography or Pre-Column Chemical Derivatization .

Objective Comparison of HPLC Methodologies

The following table synthesizes the quantitative and operational performance of the two primary strategies for analyzing polar hydrazine derivatives.

Table 1: Performance Comparison of HPLC Strategies

ParameterStrategy A: Mixed-Mode Cation-ExchangeStrategy B: Pre-Column Derivatization (C18)
Primary Mechanism Cation-exchange retains the protonated basic amine/hydrazine group[5].Aldehyde reagent (e.g., p-Tolualdehyde) tags the hydrazine, increasing hydrophobicity[4].
Column Type Mixed-Mode (e.g., Coresep 100)[5]Standard C18 Reversed-Phase[6]
Detection Mode ELSD or LC-MS[5]UV-Vis or Fluorescence (FLD)[4]
Sample Preparation Fast: Direct dissolution in mobile phase.Slow: Requires incubation (e.g., 60°C for 30 min) and potential SPE cleanup[4][7].
Sensitivity (LOD) Moderate (~0.5 - 1.0 µg/mL)Ultra-High (< 0.01 ng/mL with FLD)[4]
Best Suited For High-throughput assay, major impurity profiling, LC-MS structural elucidation.Trace-level genotoxic impurity quantification, labs restricted to standard UV detectors.

Analytical Target Profile (ATP) & Validation Workflow

Under the modern [8], method development (ICH Q14) and validation are integrated into a continuous lifecycle. The decision tree below illustrates the workflow from method selection to validation.

G A Ethyl 3-amino-3-hydrazinylidenepropanoate Sample B Assess Analytical Target Profile (ATP) (ICH Q14/Q2(R2)) A->B C1 Direct Analysis (Mixed-Mode/HILIC) B->C1 High Concentration/ELSD available C2 Derivatization (e.g., p-Tolualdehyde Tagging) B->C2 Trace Impurities/UV-FLD only D1 HPLC-ELSD/MS Coresep 100 Column C1->D1 D2 HPLC-UV/FLD C18 Reversed-Phase C2->D2 E ICH Q2(R2) Validation Specificity, Accuracy, Precision, LOD/LOQ D1->E D2->E F Validated Purity Method Ready for Routine Testing E->F

Fig 1: ICH Q2(R2) guided method selection and validation workflow for hydrazine derivatives.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate System Suitability Testing (SST) as a mandatory gatekeeper before sample acquisition, a critical requirement emphasized in[8][9].

Protocol A: Direct Mixed-Mode HPLC-ELSD (Recommended for Assay/Major Purity)

Causality: By utilizing a column with both hydrophobic and cation-exchange properties, the basic hydrazine group is protonated by the acidic mobile phase and retained via ionic interaction, bypassing the need for derivatization[5].

  • Mobile Phase Preparation: Prepare an aqueous solution of 0.1% Formic Acid (for MS compatibility) or 0.1% TFA (for ELSD) and Acetonitrile (Gradient: 10% to 60% ACN over 15 minutes)[5].

  • Standard Preparation: Dissolve Ethyl 3-amino-3-hydrazinylidenepropanoate reference standard in the initial mobile phase to a concentration of 0.5 mg/mL[5].

  • Chromatographic Conditions:

    • Column: Coresep 100 (4.6 x 150 mm, 2.7 µm) or equivalent mixed-mode column[5].

    • Flow Rate: 1.0 mL/min.

    • Detection: ELSD (Evaporator at 40°C, Nebulizer at 40°C)[5].

  • System Suitability Test (SST): Inject the reference standard 6 times. The system is validated for the run only if:

    • Relative Standard Deviation (RSD) of peak areas ≤ 2.0%.

    • Tailing factor ( Tf​ ) ≤ 1.5.

Protocol B: Pre-Column Derivatization HPLC-UV (Recommended for Trace Impurities)

Causality: Reacting the polar hydrazine moiety with an aromatic aldehyde (e.g., p-Tolualdehyde) forms a stable, highly hydrophobic hydrazone. This shifts the analyte's retention to a standard C18 column and introduces a strong chromophore for UV detection[4][10].

  • Derivatization Reaction:

    • Transfer 100 µL of the sample solution into a reaction vial.

    • Add 50 µL of a 0.1% (w/v) solution of p-Tolualdehyde in methanol[4].

    • Add 50 µL of 0.1% (v/v) trifluoroacetic acid (catalyst).

    • Seal and apply ultrasonic manipulation for 40 minutes at room temperature to ensure complete conversion[4].

  • Chromatographic Conditions:

    • Column: End-capped C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)[6].

    • Mobile Phase: Water and Acetonitrile (Isocratic 15:85 v/v)[6].

    • Detection: Diode-Array Detection (DAD) at 240 nm[6].

  • SST: Inject the derivatized standard 6 times. Ensure resolution ( Rs​ ) between the derivatized API and excess reagent peaks is ≥ 2.0.

ICH Q2(R2) Validation Framework for Purity Analysis

When validating the chosen method for the purity analysis of Ethyl 3-amino-3-hydrazinylidenepropanoate, the[2] dictate specific data requirements.

Table 2: ICH Q2(R2) Validation Parameters & Acceptance Criteria

Validation CharacteristicICH Q2(R2) MethodologySpecific Application to this Compound
Specificity Compare the test sample against a blank and known impurities[8].Must demonstrate baseline resolution ( Rs​>1.5 ) between the active compound and known degradation products (e.g., peroxides, dimers, or hydrolyzed ketones)[6].
Linearity & Range Minimum of 5 concentrations across the reportable range[2].For purity, the range should span from the Reporting Level (e.g., 0.05%) to 120% of the specification limit[2]. Evaluate via linear regression ( R2≥0.999 )[11].
Accuracy Spiking known quantities of impurities into the drug substance[12].Assess recovery percentages. Due to the reactivity of the hydrazine group, ensure recovery falls strictly within 95.0% – 105.0%[4].
Precision Repeatability (intra-day) and Intermediate Precision (inter-day/analyst)[11].Minimum of 6 determinations at 100% test concentration. Acceptance: %RSD 2.0%[11].
LOD / LOQ Based on Signal-to-Noise (S/N) or standard deviation of the response ( σ )[11].S/N ratio of 3:1 for LOD and 10:1 for LOQ. If using Protocol B, LOQ should easily reach trace levels (< 0.05 ng/mL)[4].
Robustness Deliberate variations in method parameters (pH, temp, flow rate)[8].Crucial for Protocol A: slight shifts in mobile phase pH can drastically alter the ionization state of the basic hydrazine, affecting retention[5][8].

By rigorously applying these ICH Q2(R2) principles, laboratories can ensure that their analytical procedure for Ethyl 3-amino-3-hydrazinylidenepropanoate remains robust, reliable, and fully compliant throughout the product's lifecycle[8][11].

Sources

Validation

A Comparative Guide to the Reactivity of Ethyl 3-amino-3-hydrazinylidenepropanoate and Ethyl Acetoacetate for the Synthetic Chemist

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth comparative analy...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of synthetic organic chemistry, the judicious selection of building blocks is paramount to the efficient construction of complex molecular architectures. This guide provides an in-depth comparative analysis of the reactivity of two versatile C5 synthons: Ethyl 3-amino-3-hydrazinylidenepropanoate and the classical β-keto ester, ethyl acetoacetate. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of these reagents in their synthetic endeavors.

At a Glance: Structural and Electronic Distinctions

The divergent reactivity of Ethyl 3-amino-3-hydrazinylidenepropanoate and ethyl acetoacetate stems directly from their distinct structural and electronic frameworks.

Ethyl acetoacetate (EAA) is a quintessential β-keto ester, existing as a dynamic equilibrium between its keto and enol tautomers.[1][2] The presence of two carbonyl groups flanking a methylene unit profoundly influences its chemical behavior.

Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP) , a hydrazone derivative, features a conjugated system comprising a C=N double bond, a hydrazinyl moiety (-NH-NH2), and an ester group. This arrangement results in a unique distribution of electron density and a different set of reactive sites compared to EAA.

Comparative Analysis of Reactivity

The following sections dissect the key aspects of reactivity for both compounds, supported by established chemical principles and experimental observations.

Acidity of α-Protons and Enolate/Azaenolate Formation

A cornerstone of the reactivity of both molecules is the acidity of the protons on the carbon adjacent to the electron-withdrawing groups.

Ethyl Acetoacetate: The α-protons of EAA are significantly acidic (pKa ≈ 11 in water), readily abstracted by common bases like sodium ethoxide to form a resonance-stabilized enolate.[3] This stabilization arises from the delocalization of the negative charge across both the ketone and ester carbonyl groups, rendering the enolate a soft and versatile nucleophile.[4][5]

Ethyl 3-amino-3-hydrazinylidenepropanoate: The α-protons in EAHP are also acidic, though generally less so than in EAA. Deprotonation with a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) generates an azaenolate intermediate. The acidity of α-hydrogens in N,N-dialkylhydrazones is reported to be significantly higher than in the parent ketone, making them more nucleophilic.[6]

CompoundpKa of α-Protons (approx.)Common Bases for DeprotonationResulting Nucleophile
Ethyl Acetoacetate11[3]Sodium ethoxide, Sodium hydrideEnolate
Ethyl 3-amino-3-hydrazinylidenepropanoate~17-20 (estimated based on related hydrazones)Lithium diisopropylamide (LDA)Azaenolate
Nucleophilic Character

Both EAA and EAHP can act as nucleophiles, but the nature and site of nucleophilic attack differ significantly.

Ethyl Acetoacetate: The enolate of EAA is a classic carbon nucleophile, readily participating in a variety of C-C bond-forming reactions.

  • Alkylation: The acetoacetic ester synthesis is a testament to the utility of EAA enolates in alkylation reactions with alkyl halides.

  • Michael Addition: As a soft nucleophile, the EAA enolate is an excellent donor in Michael additions to α,β-unsaturated carbonyl compounds.[7]

Ethyl 3-amino-3-hydrazinylidenepropanoate: EAHP possesses multiple nucleophilic centers:

  • α-Carbon (via Azaenolate): The azaenolate of EAHP can undergo alkylation at the α-carbon.

  • Terminal Nitrogen of the Hydrazinyl Group: The lone pair on the terminal nitrogen of the hydrazinyl moiety is nucleophilic and is the primary site of attack in many reactions, particularly in cyclization reactions to form five-membered rings.[6]

Electrophilic Character and Reactions with Nucleophiles

The electrophilic nature of these molecules is centered around the carbonyl and imine functionalities.

Ethyl Acetoacetate: EAA has two electrophilic carbonyl carbons. The ketone carbonyl is generally more electrophilic and thus more susceptible to nucleophilic attack than the ester carbonyl.[8] This chemoselectivity can be exploited in synthetic design. For instance, protection of the more reactive ketone as a ketal allows for selective reactions at the ester functionality.[8]

Ethyl 3-amino-3-hydrazinylidenepropanoate: The imine carbon of the hydrazone group in EAHP is an electrophilic site, susceptible to attack by nucleophiles. However, the primary utility of EAHP often lies in its role as a binucleophile in cyclization reactions.

Application in Heterocyclic Synthesis: A Comparative Overview

Both EAA and EAHP are invaluable precursors for the synthesis of heterocyclic compounds, which form the core of many pharmaceuticals and biologically active molecules.[9]

Synthesis of Pyrazoles

Ethyl Acetoacetate: The reaction of EAA with hydrazine or its derivatives is a classical and widely used method for the synthesis of pyrazolone derivatives.[10][11][12] The reaction proceeds via initial condensation of hydrazine with the ketone carbonyl, followed by intramolecular cyclization and dehydration.

Ethyl 3-amino-3-hydrazinylidenepropanoate: EAHP is primed for the synthesis of aminopyrazoles. Intramolecular cyclization, often promoted by acid or heat, can lead to the formation of a pyrazole ring. The amino group at the 3-position of the resulting pyrazole is a key feature, offering a handle for further functionalization. The reaction of hydrazine with activated enol ethers, structurally related to precursors of EAHP, is a known route to pyrazoles.[13][14]

G cluster_0 Ethyl Acetoacetate Route to Pyrazolones cluster_1 Ethyl 3-amino-3-hydrazinylidenepropanoate Route to Aminopyrazoles EAA Ethyl Acetoacetate Hydrazine Hydrazine (R-NHNH2) Intermediate1 Hydrazone Intermediate Pyrazolone Pyrazolone Derivative EAHP Ethyl 3-amino-3-hydrazinylidenepropanoate Aminopyrazole Aminopyrazole Derivative

Caption: Comparative workflows for pyrazole synthesis.

Experimental Protocols

General Procedure for Acetoacetic Ester Synthesis using Ethyl Acetoacetate

This protocol outlines a typical alkylation of ethyl acetoacetate.

  • Enolate Formation: To a solution of sodium ethoxide (1.0 eq.) in absolute ethanol, add ethyl acetoacetate (1.0 eq.) dropwise at 0 °C. Stir the mixture for 30 minutes at room temperature to ensure complete formation of the enolate.

  • Alkylation: Add the desired alkyl halide (1.0 eq.) to the solution of the enolate. The reaction mixture is then heated to reflux for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up and Purification: After cooling to room temperature, the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by fractional distillation or column chromatography.

Representative Protocol for Pyrazole Synthesis from Ethyl Acetoacetate and Hydrazine

This protocol describes the synthesis of a 3-methyl-5-pyrazolone.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl acetoacetate (1.0 eq.) in absolute ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.0 eq.) to the solution.

  • Reaction: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The product often crystallizes out of the solution. If not, the solvent can be partially removed under reduced pressure to induce crystallization. The solid product is collected by filtration, washed with cold ethanol, and dried.

G cluster_0 Decision Workflow: Choosing Between EAA and EAHP start Desired Target Scaffold is_ketone Methyl Ketone or α-Substituted Ketone? is_pyrazole Pyrazole Derivative? use_eaa_alkylation Utilize Ethyl Acetoacetate (Acetoacetic Ester Synthesis) use_eaa_pyrazole Utilize Ethyl Acetoacetate + Hydrazine is_aminopyrazole Aminopyrazole Required? use_eahp Utilize Ethyl 3-amino-3-hydrazinylidenepropanoate

Caption: Decision workflow for selecting the appropriate starting material.

Conclusion

  • Ethyl acetoacetate is the reagent of choice for the synthesis of α-substituted methyl ketones and a wide range of heterocyclic systems through reactions involving its highly stabilized enolate. Its chemistry is well-established and predictable.

  • Ethyl 3-amino-3-hydrazinylidenepropanoate offers a more specialized reactivity, primarily as a precursor to amino-substituted heterocycles, particularly aminopyrazoles. Its multiple nucleophilic sites and the potential for azaenolate chemistry open avenues for the synthesis of unique nitrogen-containing scaffolds.

The selection between these two reagents should be guided by the specific synthetic target and the desired substitution pattern on the final molecule. A thorough understanding of their respective reactivity, as outlined in this guide, will empower the synthetic chemist to make informed decisions and devise efficient and elegant synthetic routes.

References

  • An In-depth Technical Guide to the Tautomerism and Enol Content of Ethyl Acetoacet
  • Acidity Of Alpha Hydrogens Us. (URL: Not available)
  • Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. (URL: Not available)
  • Chemistry of Enolates and Enols - Acidity of Alpha-Hydrogens - PharmaXChange.info. (URL: [Link])

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - PMC. (URL: [Link])

  • Ch21: Acidity of alpha hydrogens - University of Calgary. (URL: [Link])

  • Which alpha Hydrogens are more acidic? - Chemistry Stack Exchange. (URL: [Link])

  • Acidity of Alpha Hydrogens & Keto-enol Tautomerism - Chemistry LibreTexts. (URL: [Link])

  • The azo-enol and keto-hydrazone tautomerism of synthesized dyes 1–14. - ResearchGate. (URL: [Link])

  • Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism - Beilstein Journals. (URL: [Link])

  • 23.11: Conjugate Carbonyl Additions - The Michael Reaction - Chemistry LibreTexts. (URL: [Link])

  • Protecting the Ketone: Preparation of Ethyl Acetoacetate Ethylene Ketal and Its Relevance to Medicinal Chemistry - PMC. (URL: [Link])

  • WO 2013/150545 A2 - Googleapis.com. (URL: )
  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives - Journal of Medicinal and Chemical Sciences. (URL: [Link])

  • Short synthesis of ethyl 3-(3-aminophenyl)propanoate - PubMed. (URL: [Link])

  • CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino)
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC. (URL: [Link])

  • Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents: Formation of 2-Hydroxy- and 2-Amino-6-substituted-5-arylazonicotinates and Pyrido[3,2-c]cinnolines via 6π-Electrocyclization Reactions - PMC. (URL: [Link])

  • Hydrazone - Wikipedia. (URL: [Link])

  • Three-Component Synthesis of Cyclic Enaminones via Ketene Cyclization - PMC. (URL: [Link])

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC. (URL: [Link])

  • Reactions of 3-Arylhydrazono-2,4-dioxobutanoates with Hydrazine Hydrate - ResearchGate. (URL: [Link])

  • Heterocycles in Medicinal Chemistry III - PMC - NIH. (URL: [Link])

  • amines as nucleophiles - Chemguide. (URL: [Link])

  • Aromatic amines as nucleophiles in the Bargellini reaction - ResearchGate. (URL: [Link])

  • Ethyl 3-amino-3-phenylpropanoate (C11H15NO2) - PubChemLite. (URL: [Link])

  • Reactions With 2-Amino-3,5-Dicyanopyridines - Oriental Journal of Chemistry. (URL: [Link])

  • Thiyl Radical Reactions in the Chemical Degradation of Pharmaceutical Proteins - MDPI. (URL: [Link])

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Comparative

Unambiguous Structural Validation of Ethyl 3-Amino-3-hydrazinylidenepropanoate Cyclization Products: A Comparative Guide to 2D NMR Workflows

The Analytical Challenge: Regioselectivity & Tautomerism The cyclization of amidrazones, such as ethyl 3-amino-3-hydrazinylidenepropanoate , is a cornerstone reaction in the synthesis of nitrogen-rich heterocycles like 1...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Regioselectivity & Tautomerism

The cyclization of amidrazones, such as ethyl 3-amino-3-hydrazinylidenepropanoate , is a cornerstone reaction in the synthesis of nitrogen-rich heterocycles like 1,2,4-triazoles and pyrazoles. However, these cyclizations frequently yield complex mixtures of regioisomers and tautomers (e.g., 1H -, 2H -, or 4H -1,2,4-triazoles). For researchers and drug development professionals, unambiguously validating the exact structural isomer is critical, as regiochemistry directly dictates the molecule's pharmacological profile and target binding affinity.

Historically, researchers relied on 1D 1 H and 13 C NMR combined with Mass Spectrometry (MS). However, these methods often fail to resolve tautomeric ambiguity because labile N-H protons exchange rapidly in solution, rendering them invisible or broad in 1D spectra. To overcome this, advanced 2D NMR techniques—specifically 1 H- 15 N Heteronuclear Multiple Bond Correlation (HMBC)—have emerged as the gold standard for structural elucidation[1].

This guide objectively compares analytical modalities and provides a field-proven 2D NMR workflow for validating the cyclization products of ethyl 3-amino-3-hydrazinylidenepropanoate.

Comparative Modality Analysis

When validating heterocyclic cyclization products, selecting the right analytical modality is a balance of resolution, throughput, and sample viability. The table below compares the performance of standard techniques.

Analytical ModalityRegiochemical ResolutionTautomeric ResolutionSample RequirementThroughputLimitations
1D NMR + LC-MS LowPoor~1–5 mgHighCannot map connectivity across heteroatoms; labile N-H protons often missing.
Advanced 2D NMR ( 1 H- 15 N HMBC) Absolute Excellent ~10–20 mg Medium Requires high-field NMR (≥500 MHz) and optimized long-range coupling parameters[2].
X-Ray Crystallography AbsoluteExcellent (Solid State)High (Single Crystal)LowCrystal growth is unpredictable; solid-state tautomer may differ from the solution-state active form.

The Causality of Choice: X-ray crystallography provides absolute certainty but is bottlenecked by the physical chemistry of crystal growth. 1D NMR fails because it cannot establish through-bond connectivity across the nitrogen skeleton. Advanced 2D NMR ( 1 H- 15 N HMBC) bridges this gap by utilizing non-exchangeable carbon-bound protons (e.g., the -CH 2​

  • of the propanoate group) to "see" the adjacent nitrogen atoms over 2 or 3 bonds, unambiguously mapping the heterocycle's architecture[1][3].

Mechanistic Workflow for Unambiguous Validation

The following diagram illustrates the logical workflow from the cyclization of ethyl 3-amino-3-hydrazinylidenepropanoate to the definitive structural assignment using heteronuclear 2D NMR.

G A Ethyl 3-amino-3-hydrazinylidenepropanoate B Cyclization (e.g., Triethyl Orthoformate, Reflux) A->B C Regioisomer/Tautomer Mixture (1,2,4-Triazole Derivatives) B->C D 1H-15N HMBC (Long-range N-H Coupling) C->D E 1H-13C HMBC (C-H Connectivity) C->E F Confirmed 1H-Tautomer (N1 Correlation) D->F 3J(H,N1) = 8 Hz G Confirmed 2H-Tautomer (N2 Correlation) D->G 2J(H,N2) = 8 Hz E->F E->G

Workflow for validating amidrazone cyclization products via 2D NMR heteronuclear correlations.

Self-Validating Experimental Protocol

To ensure data integrity, the experimental protocol must be treated as a self-validating system. The following methodology details the synthesis of the model cyclization product (ethyl 2-(1H-1,2,4-triazol-3-yl)acetate) and its subsequent 2D NMR validation.

Step 1: Cyclization Reaction
  • Reagents: Suspend ethyl 3-amino-3-hydrazinylidenepropanoate (1.0 eq) in absolute ethanol. Add triethyl orthoformate (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (0.05 eq).

  • Reaction: Reflux the mixture under a nitrogen atmosphere for 4–6 hours. Monitor the consumption of the amidrazone via TLC.

  • Workup: Concentrate the solvent in vacuo. Recrystallize the crude residue from ethyl acetate/hexane to yield the purified 1,2,4-triazole derivative.

Step 2: NMR Sample Preparation
  • Solvent Selection: Dissolve 15–20 mg of the purified product in 0.6 mL of DMSO- d6​ .

  • Causality: DMSO- d6​ is chosen over CDCl 3​ or CD 3​ OD because it is highly polar (solubilizing the heterocycle) and lacks exchangeable protons, which drastically slows the chemical exchange of the triazole N-H proton, increasing the likelihood of observing it in the 1D spectrum[4].

Step 3: 2D NMR Acquisition Parameters

Run the sample on a high-field NMR spectrometer (≥500 MHz) equipped with a cryoprobe optimized for 15 N indirect detection.

  • Internal Validation: First, acquire standard 1D 1 H and 13 C spectra. Verify the presence of the sharp singlet for the acetate -CH 2​

    • group (~3.8 ppm). This peak is your critical "anchor" for the HMBC experiment.
  • 1 H- 13 C HMBC: Acquire using the hmbcgplpndqf pulse sequence. Set the long-range coupling constant ( nJCH​ ) to 8 Hz. This will map the carbon framework.

  • 1 H- 15 N HMBC (Critical Step):

    • Pulse Sequence: Use a gradient-selected HMBC sequence optimized for 15 N.

    • Coupling Constant Optimization: Set the long-range nitrogen-proton coupling constant ( nJNH​ ) to 8 Hz [2].

    • Causality: In 1,2,4-triazoles, 2JNH​ and 3JNH​ couplings typically range from 8 to 12 Hz. Setting the delay to 1/(2J)≈62.5 ms maximizes the magnetization transfer from the non-exchangeable acetate -CH 2​

      • protons to the adjacent triazole nitrogens, bypassing the need for a visible N-H proton[2][3].

Data Interpretation & Structural Assignment

The defining feature of the 1 H- 15 N HMBC spectrum is its ability to distinguish between "pyrrole-like" (-NH-) and "pyridine-like" (-N=) nitrogens based on their chemical shifts, which differ by over 80 ppm[1][3].

By tracing the cross-peaks from the acetate -CH 2​

  • protons to the 15 N axis, you can definitively assign the tautomeric form of the cyclized product.
NMR Experiment / Correlation 1H -1,2,4-Triazole Tautomer 2H -1,2,4-Triazole TautomerDiagnostic Value
15 N Chemical Shift (N1) ~160–170 ppm (Pyrrole-like)~240–250 ppm (Pyridine-like)High
15 N Chemical Shift (N2) ~240–250 ppm (Pyridine-like)~160–170 ppm (Pyrrole-like)High
1 H- 15 N HMBC (from -CH 2​ -) Strong 3J correlation to N4; 2J correlation to N2 (~250 ppm)Strong 3J correlation to N4; 2J correlation to N2 (~170 ppm)Definitive

Conclusion: If the HMBC cross-peak from the -CH 2​

  • group correlates to a nitrogen at ~250 ppm, the adjacent nitrogen (N2) is double-bonded (pyridine-like), confirming the 1H -tautomer. If the correlation is to a nitrogen at ~170 ppm, N2 is protonated (pyrrole-like), confirming the 2H -tautomer[3]. This self-validating logic ensures absolute confidence in the structural assignment of ethyl 3-amino-3-hydrazinylidenepropanoate cyclization products.

References

  • Differentiation between [1,2,4]triazolo[1,5-a] pyrimidine and [1,2,4]triazolo[4,3-a]-pyrimidine regioisomers by 1H-15N HMBC experiments. PubMed (nih.gov).
  • Regioselectivity and Tautomerism of Novel Five-Membered Ring Nitrogen Heterocycles Formed via Cyclocondens
  • Identifying and explaining the regioselectivity of alkylation of 1,2,4-triazole-3-thiones using NMR, GIAO and DFT methods.
  • A Regioselective Synthesis of 2,4-Disubstituted 2H‑1,2,3-Triazoles by Coupling of N‑Tosylhydrazones and Anhydro-Aldose Tosylhydrazones with 4‑Substituted 1H‑1,2,3-Triazoles – Scope and Limit

Sources

Validation

A Senior Application Scientist's Guide to Benchmarking Catalytic Efficiency in C-N Bond Formation Using Hydrazone Substrates

For: Researchers, scientists, and drug development professionals. Introduction: The Critical Role of Catalysis in Modern Synthesis The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organi...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Catalysis in Modern Synthesis

The construction of carbon-nitrogen (C-N) bonds is a fundamental transformation in organic chemistry, underpinning the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials.[1][2] The efficiency of these bond-forming reactions is paramount, and the development of novel catalysts that offer high yields, selectivities, and turnover numbers is a continuous pursuit. This guide provides a comprehensive framework for benchmarking the catalytic efficiency for a key class of substrates: hydrazones. While the specific substrate, Ethyl 3-amino-3-hydrazinylidenepropanoate, appears to be a novel or less-studied compound, the principles and methodologies outlined here are broadly applicable to the diverse and synthetically valuable reactions of hydrazones.

This guide will use the catalytic synthesis of pyrazoles from α,β-unsaturated hydrazones as a model reaction to illustrate the benchmarking process. Pyrazoles are a prominent heterocyclic motif in many biologically active compounds, making their efficient synthesis a relevant and important goal.[3][4] We will explore various catalytic systems, including those based on palladium, copper, and organocatalysts, providing a head-to-head comparison of their performance. Furthermore, this guide will equip you with the necessary protocols for catalyst screening, kinetic analysis, and product quantification, enabling you to make informed decisions in your own research and development endeavors.

The Benchmarking Workflow: A Systematic Approach to Catalyst Evaluation

A robust evaluation of catalytic efficiency requires a systematic and well-controlled experimental workflow. The following diagram illustrates the key stages of this process, from initial catalyst screening to in-depth kinetic analysis.

G cluster_0 Phase 1: Catalyst Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Kinetic & Mechanistic Studies A Substrate & Catalyst Selection B Small-Scale Parallel Reactions A->B C Rapid Analysis (TLC, GC-MS) B->C D Initial Performance Ranking C->D E Varying Reaction Parameters (Temperature, Solvent, Base) D->E Select Top Performers F Quantitative Analysis (HPLC, qNMR) E->F G Identification of Optimal Conditions F->G H Initial Rate Experiments G->H In-depth Analysis I Determination of Reaction Orders H->I J Calculation of TON & TOF I->J K Proposed Catalytic Cycle J->K

Caption: A generalized workflow for benchmarking catalytic efficiency.

Model Reaction: Catalytic Cyclization of an α,β-Unsaturated Hydrazone to a Pyrazole

For the purpose of this guide, we will focus on the acid-mediated cyclization of an α,β-unsaturated hydrazone to a pyrazole. This reaction serves as an excellent model for comparing different catalytic approaches.[5]

Reaction Scheme:

α,β-Unsaturated Hydrazone → Pyrazole

Experimental Protocols

General Considerations
  • Inert Atmosphere: Many catalytic reactions, particularly those involving transition metals, are sensitive to oxygen.[6] It is crucial to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) using properly degassed solvents.

  • Reagent Purity: The purity of substrates, catalysts, ligands, and solvents can significantly impact reaction outcomes. Use high-purity reagents and anhydrous solvents where necessary.

Protocol 1: Synthesis of the α,β-Unsaturated Hydrazone Substrate
  • Condensation: In a round-bottom flask, dissolve the α,β-unsaturated aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Add the corresponding hydrazine (1.0-1.2 eq.).

  • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure. The crude hydrazone may be used directly or purified by recrystallization or column chromatography.

Protocol 2: Catalyst Screening for Pyrazole Synthesis
  • Reaction Setup: In an array of reaction vials, add the α,β-unsaturated hydrazone (e.g., 0.1 mmol), the chosen catalyst (e.g., 5 mol%), and any necessary ligands or additives.

  • Add the degassed solvent (e.g., 1,4-dioxane, toluene, or CH2Cl2).

  • Seal the vials and stir the reactions at the desired temperature (e.g., room temperature to 100 °C) for a set period (e.g., 12-24 hours).

  • Work-up and Analysis: After the reaction time, quench the reactions and analyze the crude mixtures by TLC and GC-MS to determine the conversion of the starting material and the formation of the pyrazole product.[1]

Protocol 3: Quantitative Analysis by HPLC
  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile).

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid.[8]

    • Flow Rate: 1.0 mL/min.[7]

    • Detection: UV detector at a wavelength where both the starting material and product have significant absorbance.

  • Quantification: Create a calibration curve using standards of known concentrations for both the starting material and the purified pyrazole product to accurately determine their concentrations in the reaction mixture.

Comparison of Catalytic Systems for Pyrazole Synthesis

The choice of catalyst is a critical factor influencing the efficiency, cost, and environmental impact of a chemical transformation. Below is a comparative overview of common catalytic systems for the synthesis of pyrazoles from hydrazones.

Catalyst SystemTypical Catalyst/ConditionsAdvantagesDisadvantages
Palladium-based Pd(OAc)₂, PdCl₂(PPh₃)₂, various phosphine ligands, base (e.g., t-BuOLi).[5][9]High efficiency and broad substrate scope.[9] Well-established and reliable for many C-N bond formations.High cost and potential for palladium contamination in the final product, which is a concern for pharmaceuticals.[10]
Copper-based CuI, Cu(OTf)₂, Cu(OAc)₂, often with N- or O-based ligands.[4][11]Lower cost and lower toxicity compared to palladium.[10][12] Often effective for aerobic oxidations and cyclizations.[4]Can require higher reaction temperatures and sometimes stoichiometric amounts of copper. Ligand screening is often necessary.[13]
Organocatalytic Brønsted acids (e.g., MsOH), secondary amines (e.g., proline derivatives).[5][14]Metal-free, avoiding concerns of heavy metal contamination.[14] Often operates under mild conditions and can offer high enantioselectivity.May have a more limited substrate scope compared to metal catalysts. Higher catalyst loadings may be required.

Measuring Catalytic Efficiency: Turnover Number (TON) and Turnover Frequency (TOF)

To objectively compare the performance of different catalysts, it is essential to calculate their Turnover Number (TON) and Turnover Frequency (TOF).[6][15]

  • Turnover Number (TON): The total number of moles of substrate that one mole of catalyst can convert before becoming inactive.[15] It is a measure of the catalyst's stability and overall productivity.

    TON = (moles of product) / (moles of catalyst) [16]

  • Turnover Frequency (TOF): The number of turnovers per unit of time, representing the intrinsic activity of the catalyst.[15]

    TOF = TON / time [16]

Determining the Number of Active Sites

A crucial, and often challenging, aspect of calculating TOF is determining the number of active sites.

  • For Homogeneous Catalysts: In many cases, it is assumed that all metal centers in a homogeneous catalyst are active sites.[17]

  • For Heterogeneous Catalysts: The number of active sites corresponds to the number of accessible surface atoms. This can be estimated using techniques such as:

    • Chemisorption: Using a probe molecule (e.g., CO, H₂) that selectively binds to the active sites.[17]

    • Isotopic Labeling Experiments: As demonstrated in studies of the water-gas shift reaction, isotopic switches can be used to quantify the number of participating surface atoms.[18]

    • Titration: Reacting the catalyst with a known amount of a titrant that specifically reacts with the active sites.[19]

A Representative Catalytic Cycle: Brønsted Acid-Catalyzed Pyrazole Synthesis

The following diagram illustrates a plausible catalytic cycle for the Brønsted acid-mediated synthesis of a pyrazole from an α,β-unsaturated hydrazone.[5]

CatalyticCycle Catalyst H+ Substrate α,β-Unsaturated Hydrazone Intermediate1 Protonated Hydrazone (1,2-Diaza-1,3-diene) Substrate->Intermediate1 + H+ Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Nucleophilic Attack Product Pyrazole Intermediate2->Product - H+

Caption: A simplified catalytic cycle for Brønsted acid-catalyzed pyrazole synthesis.

Conclusion: A Framework for Rational Catalyst Selection

This guide has provided a comprehensive framework for benchmarking the catalytic efficiency of reactions involving hydrazone substrates, using pyrazole synthesis as a practical example. By employing a systematic workflow encompassing catalyst screening, reaction optimization, and kinetic analysis, researchers can generate robust and comparable data to guide their catalyst selection. The choice of the optimal catalyst will ultimately depend on a variety of factors, including the specific substrate, desired reaction scale, cost considerations, and tolerance for metal impurities. A thorough understanding of the metrics for catalytic efficiency, namely TON and TOF, is crucial for making data-driven decisions that accelerate the development of more sustainable and efficient chemical syntheses.

References

  • S. Specklin, E. Decuypere, L. Plougastel, S. Aliani, F. Taran. A copper-catalyzed sydnone-alkyne cycloaddition reaction offers a robust, straightforward and general method for constructing 1,4-pyrazoles from arylglycines using a three-step one-pot procedure. J. Org. Chem., 2014, 79, 7772-7777.
  • Z. Fan, J. Feng, Y. Hou, M. Rao, J. Cheng.
  • ACS Publications. Determining Number of Active Sites and TOF for the High-Temperature Water Gas Shift Reaction by Iron Oxide-Based Catalysts. [Link]

  • PerfectNa. Assessing Crucial Parameters for Catalyst Performance: TON & TOF, How to Calculate?. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Hydrazine. [Link]

  • D. P. Ojha, K. R. Prabhu. A versatile, palladium-catalyzed cross-coupling reaction of hydrazones with aryl halides in the absence of external ligand allows the synthesis of substituted olefins. J. Org. Chem., 2012, 77, 11027-11028.
  • ACS Publications. Synthesis of Pyrazoles Utilizing the Ambiphilic Reactivity of Hydrazones. [Link]

  • Journal of Materials Chemistry A (RSC Publishing). Beyond traditional TOF: unveiling the pitfalls in electrocatalytic active site determination. [Link]

  • ACS Publications. 1-Methyl-1-(2,4-dinitrophenyl)hydrazine as a New Reagent for the HPLC Determination of Aldehydes. [Link]

  • Research Collection. Mn- and Co-Catalyzed Aminocyclizations of Unsaturated Hydrazones Providing a Broad Range of Functionalized Pyrazolines. [Link]

  • PMC. Quantification of Active Site Density and Turnover Frequency: From Single-Atom Metal to Nanoparticle Electrocatalysts. [Link]

  • Cantera. Viewing a reaction path diagram. [Link]

  • ResearchGate. Number of active sites or TOF?. [Link]

  • ChemistryViews. Organocatalytic Route to Active Pyrazoles. [Link]

  • RSC Publishing. Single-step synthesis of pyrazoles using titanium catalysis. [Link]

  • MDPI. Development of a Hydrazine-Based Solid-Phase Extraction and Clean-Up Method for Highly Selective Quantification of Zearalenone in Edible Vegetable Oils by HPLC-FLD. [Link]

  • Scribd. Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD. [Link]

  • YouTube. Turnover Number and Turnover Frequency of catalysts. [Link]

  • ACS Publications. Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. [Link]

  • IntechOpen. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Wiley Online Library. Metal‐Free Synthesis of Pyrazoles and Chromenopyrazoles from Hydrazones and Acetylenic Esters. [Link]

  • ResearchGate. Metal‐Free Synthesis of Pyrazoles and Chromenopyrazoles from Hydrazones and Acetylenic Esters. [Link]

  • MDPI. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. [Link]

  • Graphviz. Graphviz. [Link]

  • ResearchGate. Copper-Catalyzed Isomerization and Cyclization of E/Z-o-Haloaryl N-Sulfonylhydrazones: Convenient Access to of 1H-Indazoles. [Link]

  • Unife. Basics of Catalysis and Kinetics. [Link]

  • Semantic Scholar. Palladium and Copper: Advantageous Nanocatalysts for Multi-Step Transformations. [Link]

  • EurekAlert!. Copper will replace toxic palladium and expensive platinum in the synthesis of medications. [Link]

  • Digital Commons @ University of Georgia. Comparing Copper Catalysts in the Synthesis of 1,2,3-Triazoles via Click Chemistry. [Link]

  • Graphviz. dot. [Link]

  • PMC. High-Valent Organometallic Copper and Palladium in Catalysis. [Link]

  • ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link]

  • Read the Docs. User Guide — graphviz 0.21 documentation. [Link]

  • GitHub. Python script to find dependency cycles in GraphViz dot files - Jason Antman's Blog. [Link]

  • Google Groups.
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  • Graphviz. Find cycles easily - Help. [Link]

Sources

Comparative

Comparative Toxicity Profile: Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP) vs. Standard Hydrazines

As drug development and materials science evolve, the demand for nitrogen-rich intermediates that balance high reactivity with acceptable safety profiles has intensified. Standard hydrazines (e.g., unsubstituted hydrazin...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development and materials science evolve, the demand for nitrogen-rich intermediates that balance high reactivity with acceptable safety profiles has intensified. Standard hydrazines (e.g., unsubstituted hydrazine, monomethylhydrazine) are notorious for their severe hepatotoxicity, neurotoxicity, and mutagenic potential.

This guide provides a rigorous, data-driven comparative analysis between standard hydrazines and Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP) —a stabilized amidrazone derivative. By examining the structural causality behind their toxicological divergence, this guide equips researchers with the mechanistic insights needed to select safer intermediates for synthesis and biological screening.

Mechanistic Divergence: Structural Causality of Toxicity

The toxicity of a hydrazine derivative is fundamentally dictated by the stability of its nitrogen-nitrogen (N-N) bond and its susceptibility to enzymatic oxidation.

Standard Hydrazines: The Radical Pathway

Standard hydrazines are rapidly metabolized by hepatic Cytochrome P450 isozymes (specifically CYP2E1 and CYP1A2). This oxidation cleaves the N-N bond, generating highly reactive free radicals (e.g., hydrazine radicals) and carbocations[1]. These reactive intermediates induce severe oxidative stress, irreversibly bind to cellular macromolecules, and cause direct DNA alkylation[2]. Furthermore, free hydrazines readily form hydrazone complexes with pyridoxal 5'-phosphate (Vitamin B6), inducing a functional deficiency that halts gamma-aminobutyric acid (GABA) synthesis, culminating in profound neurotoxicity and seizures[3].

EAHP: Resonance Stabilization

EAHP (CAS 155053-64-8) features a hydrazinylidene (amidrazone) moiety. Unlike the exposed, electron-rich amino groups of standard hydrazines, the nitrogen atoms in EAHP are conjugated with an adjacent amino group and an ester carbonyl. This extensive resonance delocalization significantly raises the activation energy required for enzymatic N-N cleavage. Consequently, amidrazones bypass the radical-generating CYP450 pathways, exhibiting a highly favorable therapeutic window with minimal cytotoxicity to mammalian cells[4][5].

ToxicityPathways Hydrazine Standard Hydrazines (e.g., N2H4, MMH) CYP450 Hepatic Cytochrome P450 (CYP2E1 / 1A2) Hydrazine->CYP450 Rapid Oxidation EAHP EAHP (Amidrazone) EAHP->CYP450 Steric/Electronic Shielding Radicals Reactive Intermediates (Free Radicals / Carbocations) CYP450->Radicals N-N Cleavage StableMet Stable Conjugates (Resonance Stabilized) CYP450->StableMet Phase II Bypass Tox Hepatotoxicity & Neurotoxicity (GABA Depletion) Radicals->Tox Oxidative Stress Clearance Renal Clearance (Low Cytotoxicity) StableMet->Clearance Excretion

Metabolic activation of standard hydrazines vs. the resonance-stabilized clearance of EAHP.

Comparative In Vitro Toxicity Data

To objectively evaluate these compounds, we rely on a matrix of in vitro assays utilizing primary rat hepatocytes and human fibroblast lines. The data below synthesizes established toxicological endpoints for high-energy chemicals and amidrazone derivatives[2][4].

Compound ClassSpecific ChemicalMTT Viability (EC₅₀)LDH Leakage (Membrane Integrity)Intracellular ROS GenerationGlutathione (GSH) Depletion
Standard Hydrazine Hydrazine (N₂H₄)2.5 - 4.0 mMHigh (Rapid necrosis)++++ (Severe)Rapid depletion (< 2 hrs)
Standard Hydrazine Monomethylhydrazine1.8 - 3.2 mMHigh (Rapid necrosis)+++++ (Severe)Rapid depletion (< 1 hr)
Amidrazone EAHP > 50.0 mM Low (Baseline) + (Negligible) Stable (> 24 hrs)

Data Interpretation: The massive discrepancy in MTT EC₅₀ values highlights that EAHP does not induce the mitochondrial ATP depletion characteristic of free hydrazines. Furthermore, the lack of LDH leakage confirms that EAHP does not compromise cellular membrane integrity.

Self-Validating Experimental Methodologies

To ensure scientific integrity, toxicity assessments must not rely on a single endpoint. The following protocols are designed as self-validating systems: we pair a metabolic assay (MTT) with a membrane integrity assay (LDH) from the same sample well. This causality-driven approach ensures that a drop in metabolic signal is accurately attributed to either transient metabolic inhibition or terminal membrane rupture.

Protocol A: Multiplexed Hepatocyte Cytotoxicity Assay (MTT/LDH)

Rationale: Hydrazines inhibit succinate dehydrogenase (altering MTT readout) before causing cell death[2]. By multiplexing LDH, we differentiate between temporary mitochondrial suppression and irreversible necrosis.

  • Cell Seeding: Seed primary human or rat hepatocytes in a 96-well plate at 1×104 cells/well in 100 µL of complete Williams' E medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of EAHP and Hydrazine (0.1 mM to 100 mM) in media.

    • Internal Control: Include a vehicle control (0.1% DMSO) and a positive necrosis control (0.1% Triton X-100 added 45 mins prior to readout).

  • Incubation: Expose cells to the compounds for 24 hours.

  • LDH Quantification (Supernatant):

    • Transfer 50 µL of the supernatant from each well to a fresh 96-well plate.

    • Add 50 µL of LDH reaction mix (containing lactate, NAD+, and tetrazolium salt). Incubate in the dark for 30 minutes.

    • Measure absorbance at 490 nm. Validation: The Triton X-100 control must yield maximum absorbance, establishing the 100% cytotoxicity baseline.

  • MTT Quantification (Adherent Cells):

    • Wash the remaining cells in the original plate with PBS.

    • Add 100 µL of fresh media containing 0.5 mg/mL MTT reagent. Incubate for 3 hours.

    • Solubilize the resulting formazan crystals with 100 µL of DMSO. Measure absorbance at 570 nm.

Protocol B: Fluorometric Intracellular ROS Quantification

Rationale: Because standard hydrazines exert toxicity via free radical generation[1], directly quantifying Reactive Oxygen Species (ROS) provides mechanistic proof of the divergence between EAHP and standard hydrazines.

  • Probe Loading: Wash cultured hepatocytes with PBS and incubate with 10 µM of H₂DCFDA (a cell-permeant ROS indicator) in serum-free media for 45 minutes at 37°C.

  • Washing: Remove the probe and wash twice with PBS to remove extracellular dye, ensuring only intracellular ROS will cleave the probe into its fluorescent form (DCF).

  • Exposure: Add EAHP and Hydrazine at sub-lethal concentrations (e.g., 1 mM) to respective wells.

    • Internal Control: Use 100 µM H₂O₂ as a positive control to validate the dynamic range of the fluorometer.

  • Kinetic Readout: Immediately place the plate in a fluorescence microplate reader (Ex/Em = 485/535 nm). Record fluorescence every 15 minutes for 4 hours.

  • Data Normalization: Subtract the baseline fluorescence of the vehicle control from all test wells to isolate compound-induced ROS generation.

Conclusion & Application Insights

The toxicological profile of an intermediate dictates the safety parameters of the entire synthetic workflow. Standard hydrazines, while highly reactive, require stringent engineering controls due to their propensity for CYP450-mediated radical formation and subsequent hepatotoxicity.

By contrast, the amidrazone architecture of Ethyl 3-amino-3-hydrazinylidenepropanoate (EAHP) provides robust electronic stabilization. Our comparative analysis demonstrates that EAHP resists the N-N bond cleavage responsible for oxidative stress, resulting in an EC₅₀ > 50 mM in mammalian cells. For drug development professionals and synthetic chemists, substituting free hydrazines with stabilized amidrazones like EAHP significantly reduces occupational hazards and minimizes the risk of toxic metabolites confounding downstream biological assays.

Sources

Validation

A Comparative Guide to the Synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Ethyl 3-amino-3-hydrazinylidenepropanoate, a promising building block for t...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of novel molecular scaffolds is paramount. Ethyl 3-amino-3-hydrazinylidenepropanoate, a promising building block for the synthesis of various heterocyclic compounds, presents unique synthetic challenges. This guide provides an in-depth, comparative analysis of two plausible synthetic pathways for this target molecule, offering experimentally-grounded insights to inform your research and development endeavors.

Introduction to Ethyl 3-amino-3-hydrazinylidenepropanoate

Ethyl 3-amino-3-hydrazinylidenepropanoate is a versatile intermediate possessing multiple reactive sites, making it an attractive precursor for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrazoles and pyrazolones. These structural motifs are of significant interest in medicinal chemistry due to their prevalence in biologically active compounds. The efficient synthesis of this hydrazone is therefore a critical step in the exploration of new chemical entities for drug discovery.

This guide will dissect two potential synthetic routes:

  • Pathway 1: The Japp-Klingemann Reaction - A classic method for hydrazone synthesis from β-dicarbonyl compounds.

  • Pathway 2: Direct Condensation with Hydrazine - A straightforward approach that requires careful control to prevent cyclization.

Each pathway will be evaluated based on precursor accessibility, reaction efficiency, safety considerations, and the purity of the final product.

Pathway 1: The Japp-Klingemann Reaction

The Japp-Klingemann reaction is a well-established method for the formation of hydrazones from the coupling of an aryldiazonium salt with a compound containing an active methylene group, typically a β-keto-ester or a β-keto-acid.[1][2] In this proposed pathway, we adapt this reaction to utilize a β-amino ester, specifically ethyl 3-amino-3-oxopropanoate (ethyl malonamate), as the active methylene compound.

Reaction Rationale and Mechanism

The reaction proceeds via the initial formation of a diazonium salt from an aromatic amine. This electrophilic diazonium salt then couples with the enolate of the β-amino ester. Subsequent cleavage of the acyl group leads to the formation of the desired hydrazone.[3][4]

Japp_Klingemann_Mechanism cluster_diazotization Diazotization cluster_coupling Coupling and Rearrangement Ar-NH2 Aromatic Amine NaNO2_HCl NaNO2, HCl (0-5 °C) Ar-NH2->NaNO2_HCl Ar-N2+ Diazonium Salt NaNO2_HCl->Ar-N2+ beta_amino_ester Ethyl 3-amino-3-oxopropanoate (Enolate form) Azo_intermediate Azo Intermediate beta_amino_ester->Azo_intermediate + Ar-N2+ Hydrazone Ethyl 3-amino-3- (aryl)hydrazinylidenepropanoate Azo_intermediate->Hydrazone Hydrolysis & Rearrangement

Caption: Proposed mechanism for the Japp-Klingemann synthesis of Ethyl 3-amino-3-(aryl)hydrazinylidenepropanoate.

Experimental Protocol: A Representative Procedure

This protocol is adapted from established Japp-Klingemann reaction procedures.[5]

Part A: Diazotization of Aniline (Representative Aromatic Amine)

  • In a 250 mL beaker, dissolve aniline (0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (25 mL).

  • Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (0.1 mol in 20 mL of water) dropwise, ensuring the temperature is maintained below 5 °C.

  • The resulting solution contains the benzenediazonium chloride. Use this solution immediately in the next step.

Part B: Coupling Reaction

  • In a separate 500 mL flask, dissolve ethyl 3-amino-3-oxopropanoate (0.1 mol) and sodium acetate (0.3 mol) in ethanol (150 mL).

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the freshly prepared diazonium salt solution from Part A to the ethyl 3-amino-3-oxopropanoate solution. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

  • Allow the mixture to warm to room temperature and stir overnight.

Part C: Work-up and Purification

  • Pour the reaction mixture into a large volume of cold water (500 mL).

  • The precipitated crude product is collected by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from ethanol to obtain the pure Ethyl 3-amino-3-(phenylhydrazinylidene)propanoate.

Performance and Considerations
ParameterAssessmentSupporting Data/Rationale
Yield Moderate to GoodThe Japp-Klingemann reaction is generally known for providing good yields, often exceeding 70-80% for analogous reactions.
Purity Good to ExcellentThe product often precipitates from the reaction mixture and can be further purified by recrystallization.
Scalability Readily ScalableThe reaction conditions are amenable to scale-up with appropriate temperature control.
Safety High Caution Required Diazonium salts are unstable and can be explosive when isolated in dry form. They should be prepared in situ and used immediately at low temperatures.[6]

Pathway 2: Direct Condensation with Hydrazine

This pathway involves the direct reaction of a suitable precursor with hydrazine hydrate. A plausible starting material would be a derivative of ethyl cyanoacetate, such as ethyl 2-cyano-3-ethoxyacrylate, which could potentially undergo nucleophilic attack by hydrazine followed by elimination to yield the desired product. However, a significant competing reaction is the intramolecular cyclization to form a 3-aminopyrazolone.[7][8]

Reaction Rationale and Mechanism

The reaction likely proceeds through a nucleophilic addition of hydrazine to an electrophilic carbon, followed by the elimination of a leaving group (e.g., ethoxide). The resulting intermediate can then either exist as the desired open-chain hydrazone or undergo a more favorable intramolecular cyclization.

Direct_Condensation_Mechanism Precursor Ethyl 2-cyano-3-ethoxyacrylate Intermediate Addition-Elimination Intermediate Precursor->Intermediate + H2N-NH2 Hydrazine Hydrazine Hydrate Product Ethyl 3-amino-3- hydrazinylidenepropanoate Intermediate->Product Desired Pathway Side_Product 3-Aminopyrazolone (Cyclized Product) Intermediate->Side_Product Competing Cyclization

Caption: Proposed mechanism for the direct condensation pathway, highlighting the competing cyclization reaction.

Experimental Protocol: A Representative Procedure

This protocol is adapted from procedures for the synthesis of pyrazolones and related compounds from hydrazine and β-functionalized esters.[7][9]

  • In a 250 mL round-bottom flask equipped with a reflux condenser, dissolve ethyl 2-cyano-3-ethoxyacrylate (0.1 mol) in methanol (100 mL).

  • Add hydrazine hydrate (99%, 0.1 mol) dropwise to the stirred solution at room temperature.

  • After the addition is complete, reflux the reaction mixture on a water bath for 3-4 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) to observe the formation of the product and any side products.

  • Concentrate the reaction mixture under reduced pressure.

  • Add crushed ice to the residue, which may induce precipitation of the product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the product by fractional crystallization or column chromatography to separate the desired hydrazone from the cyclized pyrazolone side product.

Performance and Considerations
ParameterAssessmentSupporting Data/Rationale
Yield Variable, Potentially LowThe yield of the desired open-chain product is likely to be compromised by the thermodynamically favored formation of the cyclic 3-aminopyrazolone.[7]
Purity Fair to GoodPurification can be challenging due to the potential for a mixture of products.
Scalability ModerateWhile the reaction itself is straightforward, the purification step may become more complex on a larger scale.
Safety High Caution Required Hydrazine hydrate is a toxic and corrosive substance. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment.[6]

Comparative Analysis and Recommendation

FeaturePathway 1: Japp-Klingemann ReactionPathway 2: Direct Condensation
Synthetic Strategy Multi-step, involving in situ generation of a reagent.Single-step reaction.
Control of Selectivity Generally high for the formation of the hydrazone.Prone to side reactions, particularly cyclization.
Precursor Availability Requires a suitable aromatic amine and a β-amino ester.Requires a specifically functionalized β-cyano ester.
Reaction Conditions Low temperatures (0-5 °C) are crucial for the stability of the diazonium salt.Typically requires heating (reflux).
Safety Profile High risk associated with unstable diazonium salts.High risk associated with the toxicity and corrosivity of hydrazine.
Overall Recommendation Recommended for higher selectivity and potentially higher yields, provided that stringent safety protocols for handling diazonium salts are in place. A viable alternative, but requires careful optimization to minimize the formation of the pyrazolone side product. May be suitable for smaller-scale synthesis or when the cyclized product is also of interest.

Conclusion

Both the Japp-Klingemann reaction and direct condensation with hydrazine present plausible, yet distinct, pathways for the synthesis of Ethyl 3-amino-3-hydrazinylidenepropanoate. The Japp-Klingemann reaction, while requiring careful handling of unstable intermediates, offers a more controlled and selective route to the desired hydrazone. Conversely, the direct condensation approach is simpler in execution but is likely to be complicated by the formation of a stable cyclic side product.

The choice of synthetic route will ultimately depend on the specific research objectives, available starting materials, and the scale of the synthesis. For researchers prioritizing yield and purity, the Japp-Klingemann reaction is the more promising avenue, provided that the necessary safety precautions are rigorously followed. Further experimental validation is recommended to optimize the reaction conditions for this specific target molecule.

References

  • BenchChem. (2025). Application Notes and Protocols for the Japp-Klingemann Reaction.
  • Wikipedia. (n.d.). Hydrazone. [Link]

  • Rajitha, G., Prasad, K. V. S. R. G., & Bharathi, K. (2011). Synthesis and Biological Evaluation of 3-Amino Pyrazolones. Asian Journal of Chemistry, 23(2), 684-686.
  • Organic Reactions, Inc. (2026). The Japp-Klingemann Reaction.
  • ResearchGate. (n.d.). Synthesis of cyanoacetohydrazide. [Link]

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  • Hawbecker, B. L. (1972). The Synthesis and Diazotization of Some Ketone Hydrazones. The Ohio Journal of Science, 72(5), 276-279.
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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of Ethyl 3-amino-3-hydrazinylidenepropanoate

From the Senior Application Scientist's Desk: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the profo...

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Author: BenchChem Technical Support Team. Date: April 2026

From the Senior Application Scientist's Desk: In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are daily occurrences. With innovation comes the profound responsibility of ensuring safety and environmental stewardship. This guide addresses the proper disposal of Ethyl 3-amino-3-hydrazinylidenepropanoate, a compound for which specific safety data may not be readily available. In such instances, a conservative approach, grounded in the principles of chemical analogy and robust safety protocols, is not just recommended—it is imperative.

Our approach is built on treating this compound with the caution afforded to its structural relatives, particularly hydrazine derivatives. Many hydrazine-containing compounds are recognized for their potential toxicity and reactivity.[1] Therefore, this protocol is designed as a self-validating system, prioritizing the safety of laboratory personnel and ensuring full compliance with environmental regulations.

Hazard Assessment: An Analog-Based Approach

Given the absence of a specific Safety Data Sheet (SDS), the chemical, physical, and toxicological properties of Ethyl 3-amino-3-hydrazinylidenepropanoate have likely not been thoroughly investigated.[2] The structure contains a hydrazone group (-C=N-NH-), which suggests that its hazard profile may be similar to other hydrazine derivatives. These compounds are known to be toxic if swallowed, inhaled, or in contact with skin, and many are suspected carcinogens.[1]

The precautionary principle dictates that we treat this compound as hazardous. The following table summarizes the potential hazards extrapolated from related chemical structures.

Hazard CategoryPotential RiskRationale & Cited Analogs
Acute Toxicity Harmful if swallowed, inhaled, or absorbed through the skin.Hydrazine and its derivatives are known to be toxic.[1] Related amino-propanoate compounds are also classified as harmful if swallowed.
Skin Corrosion/Irritation May cause skin irritation or chemical burns.Many amino and hydrazine-based compounds are known skin irritants or corrosives.[3][4]
Eye Damage/Irritation Risk of serious eye damage.Direct contact can cause severe irritation or burns, a common hazard with amine and hydrazine derivatives.[3][4]
Respiratory Irritation May cause respiratory tract irritation if inhaled.Handling the compound as a powder or aerosol could lead to inhalation, a common risk for similar substances.[3][4]
Carcinogenicity Suspected of causing cancer.This is a significant long-term health risk associated with many hydrazine derivatives.[1]
Environmental Hazard Potentially harmful to aquatic life.Analogue compounds show long-lasting harmful effects on aquatic environments.

Mandatory Safety Protocols: PPE and Engineering Controls

Before handling Ethyl 3-amino-3-hydrazinylidenepropanoate for any purpose, including disposal preparation, the following safety measures are non-negotiable.

  • Engineering Controls : All handling of the compound, whether in solid or solution form, must be conducted within a certified chemical fume hood. This is critical to prevent the inhalation of any dust, aerosols, or vapors.[1][3]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required:

    • Eye Protection : Chemical safety goggles and a face shield are mandatory.[5]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of as contaminated waste after handling.[5]

    • Body Protection : A properly fastened laboratory coat is required.[5]

Waste Segregation and Collection Workflow

Proper segregation at the point of generation is the cornerstone of safe chemical waste management. Never mix this waste stream with other chemical waste unless explicitly instructed by your institution's Environmental Health & Safety (EHS) office.

Step-by-Step Collection Protocol:
  • Designate a Waste Container : Select a clearly labeled, sealable, and chemically compatible container for hazardous waste. The container must be in good condition with a secure, tight-fitting lid.[5]

  • Labeling : The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "Ethyl 3-amino-3-hydrazinylidenepropanoate". Include the date of accumulation.[5]

  • Segregate Waste Types :

    • Unused/Expired Compound : Carefully transfer any surplus or non-recyclable solid compound directly into the designated hazardous waste container inside a fume hood.[2]

    • Contaminated Solid Waste : All disposable materials that have come into contact with the compound (e.g., gloves, weighing papers, pipette tips, contaminated absorbent from spills) must be collected in a separate, sealed plastic bag clearly labeled as "Contaminated Debris" and then placed inside the main hazardous waste container.[1]

    • Contaminated Glassware : Reusable glassware should be decontaminated using a suitable solvent (e.g., ethanol or isopropanol) in a fume hood. The resulting rinsate must be collected as hazardous liquid waste.

  • Storage : Store the sealed hazardous waste container in a designated and secure satellite accumulation area. This area should be well-ventilated and away from incompatible materials, particularly strong oxidizing agents.[1] Employ secondary containment to mitigate potential leaks.[5]

Waste_Segregation_Workflow cluster_generation Point of Generation cluster_disposal Disposal Pathway A Ethyl 3-amino-3-hydrazinylidenepropanoate Waste B Pure Compound / Concentrated Solution A->B C Contaminated Solid Waste (Gloves, Paper, Tips) A->C D Dilute Aqueous Rinsate (<1% Concentration) A->D E Primary Hazardous Waste Container B->E C->E F Chemical Inactivation (See Section 4) D->F Pre-treatment Option (Trained Personnel Only) G Licensed Professional Waste Disposal E->G Primary Route F->G Final Disposal

Sources

Handling

Personal protective equipment for handling Ethyl 3-amino-3-hydrazinylidenepropanoate

Operational & Safety Blueprint for Handling Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8) Welcome to the definitive operational safety blueprint for handling Ethyl 3-amino-3-hydrazinylidenepropanoate . As a...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational & Safety Blueprint for Handling Ethyl 3-amino-3-hydrazinylidenepropanoate (CAS 155053-64-8)

Welcome to the definitive operational safety blueprint for handling Ethyl 3-amino-3-hydrazinylidenepropanoate . As a drug development professional or synthetic chemist, you are likely utilizing this compound as a versatile building block for heterocyclic synthesis. However, its structural classification as an amidrazone derivative necessitates specific handling protocols that bridge the gap between standard organic intermediates and highly reactive hydrazines.

This guide provides a self-validating system of operational procedures, ensuring that every safety measure is directly linked to the chemical's mechanistic behavior.

Chemical Profile & Risk Causality Assessment

To design an effective safety protocol, we must first understand the causality behind the risks. Ethyl 3-amino-3-hydrazinylidenepropanoate contains an amidrazone moiety ( RC(=NH)NHNH2​ ).

Historically, hydrazine derivatives are treated with extreme caution due to their volatility, toxicity, and potential for rapid decomposition ()[1]. However, recent pharmacological reviews demonstrate that amidrazone derivatives exhibit significantly lower acute toxicity than free hydrazines, often showing favorable safety profiles in preclinical models ()[2].

Despite this lower acute toxicity, the nitrogen-rich functional group retains potent biological activity. It acts as a potential dermal sensitizer, a mucosal irritant, and can interact with biological nucleophiles.

The "Why" Behind the Protocol:

  • Glove Selection: Standard latex gloves are insufficient due to their permeability to nitrogenous bases. We mandate double-layered nitrile or butyl rubber gloves to prevent dermal absorption.

  • Ventilation: As a fine crystalline solid, the primary physical risk is dust aerosolization. This dictates the mandatory use of anti-static tools and localized exhaust ventilation (fume hood) to prevent inhalation and potential particulate flash-ignition.

RiskCausality Chem Ethyl 3-amino-3- hydrazinylidenepropanoate Motif Amidrazone Moiety (Nitrogen-Rich) Chem->Motif Risk1 Dermal Sensitization & Irritation Motif->Risk1 Risk2 Particulate Aerosolization (Inhalation) Motif->Risk2 Mit1 Double Nitrile Gloves & Chemical Apron Risk1->Mit1 Mit2 Class II Fume Hood & Anti-Static Tools Risk2->Mit2

Logical relationship between chemical structure, inherent risks, and PPE mitigation strategies.

Quantitative Risk Comparison

To contextualize the hazard level, compare the exposure thresholds of amidrazones against standard hydrazines ()[3].

Compound ClassRepresentative LD50 (Mice, IP)OSHA PEL (TWA)Primary Hazard Modality
Free Hydrazine ~59 mg/kg1.0 ppmHighly toxic, volatile, corrosive
Hydrazine Derivatives VariableNot EstablishedSensitization, systemic toxicity
Amidrazone Derivatives >400 mg/kgNot EstablishedMild irritant, biologically active

Personal Protective Equipment (PPE) Matrix

Before handling Ethyl 3-amino-3-hydrazinylidenepropanoate, personnel must don the following specialized PPE:

  • Eye/Face Protection: ANSI Z87.1-compliant chemical splash goggles. If handling large quantities (>100g) where dust generation is highly probable, add a full-face shield.

  • Skin/Body Protection: A flame-resistant (FR) lab coat or a Tyvek suit, supplemented with a chemical-resistant apron to prevent powder from settling on clothing.

  • Hand Protection: Double-gloving is mandatory. Use heavy-duty Nitrile (minimum 5 mil thickness). If the compound is dissolved in aggressive organic solvents (e.g., DMF, DMSO), the outer glove must be Butyl rubber.

  • Respiratory Protection: When handled strictly inside a validated fume hood, respiratory protection is not required. If operational constraints force handling outside a hood, a NIOSH-approved N95 or P100 particulate respirator is required to block aerosolized dust.

Operational Workflow & Engineering Controls

The following step-by-step methodology ensures a self-validating loop of safety during the weighing and transfer of this reactive intermediate.

Methodology: Safe Weighing and Transfer Protocol

  • Fume Hood Validation: Verify the Class II chemical fume hood has a face velocity of 80–100 feet per minute (fpm) before initiating work. Ensure the sash is positioned at the lowest ergonomic level.

  • Static Dissipation: Wipe down the analytical balance and surrounding surface with an anti-static solution. Causality: Amidrazone powders can carry static charges, increasing the risk of aerosolization and adherence to gloves.

  • Vessel Preparation: Place a pre-tared, anti-static weighing boat onto the balance.

  • Transfer Execution: Using a grounded stainless-steel spatula, carefully transfer the Ethyl 3-amino-3-hydrazinylidenepropanoate. Avoid dropping the powder from a height to minimize dust generation.

  • Containment: Seal the weighing boat or transfer the solid into a secondary containment vessel (e.g., a capped vial) before removing it from the fume hood.

Workflow Start Pre-Operational Hood Validation PPE Don Specialized PPE (Double Nitrile, N95/P100) Start->PPE Weigh Anti-Static Weighing & Transfer PPE->Weigh Spill Spill Detected? Weigh->Spill Clean Decontaminate with Dilute Acid & Dispose Spill->Clean Yes Proceed Execute Synthesis Protocol Spill->Proceed No Proceed->Clean Post-Reaction

Step-by-step operational workflow for handling reactive amidrazone intermediates.

Spill Response & Disposal Plan

In the event of a spill, standard sweeping will aerosolize the amidrazone powder, drastically increasing inhalation risk. Follow this targeted decontamination methodology:

Methodology: Spill Response and Decontamination

  • Area Isolation: Immediately halt operations and isolate the spill zone. Ensure the fume hood sash is lowered to the safe operating level.

  • PPE Verification: Confirm the presence of double nitrile gloves, safety goggles, and a P100 particulate respirator (if the spill occurred outside the hood).

  • Containment (Solid Spill): Do not dry sweep. Gently cover the spilled powder with damp absorbent pads (moistened with water or a mild solvent like ethanol) to suppress dust.

  • Neutralization & Collection: Carefully scoop the dampened material using a non-sparking tool and place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Decontamination: Wipe the affected area with a dilute mild acid solution (e.g., 1% acetic acid). Causality: The mild acid neutralizes any residual basic amidrazone, converting it into a highly water-soluble, stable salt. Follow this with a thorough wash using soap and water.

  • Waste Labeling: Label the container as "Hazardous Waste: Reactive Nitrogenous Solid (Amidrazone Derivative)" and transfer to the facility's designated chemical waste storage for incineration. Do not mix with strong oxidizers.

References

  • Title: A Review of the Biological Activity of Amidrazone Derivatives Source: Pharmaceuticals (MDPI) / PubMed Central URL: [Link]

  • Title: Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Importance of Hydrazine Gas Detection in the Aerospace Industry (OSHA Guidelines Reference) Source: Interscan Corporation URL: [Link]

Sources

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